molecular formula C4H11N5O5S B3421056 4,5,6-Triaminopyrimidine sulfate hydrate CAS No. 207742-76-5

4,5,6-Triaminopyrimidine sulfate hydrate

Cat. No.: B3421056
CAS No.: 207742-76-5
M. Wt: 241.23 g/mol
InChI Key: WRXLIMZODSSQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Triaminopyrimidine sulfate hydrate is a useful research compound. Its molecular formula is C4H11N5O5S and its molecular weight is 241.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.04808964 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXLIMZODSSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-70-7 (Parent)
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80216622
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-76-5, 6640-23-9
Record name 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207742-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,5,6-Triaminopyrimidine sulfate hydrate, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, outlines plausible synthetic routes, explores key applications, and details critical safety and handling protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile pyrimidine derivative in pharmaceutical, agricultural, and materials science research.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases uracil, thymine, and cytosine. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in drug design.[1] Within this class, aminopyrimidines are of particular importance, serving as key building blocks for a vast array of biologically active molecules. This compound emerges as a highly valuable precursor, offering multiple reactive sites for constructing complex molecular architectures. Its application spans the development of novel antimicrobial and anticancer agents to the formulation of advanced agricultural chemicals.[2] This guide aims to provide an in-depth, field-proven perspective on its chemical character, synthesis, and utility.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This section details the key identifiers and characteristics of this compound.

Chemical Identification

The identification of this compound can be ambiguous due to the various ways suppliers list the anhydrous salt versus its hydrated form. The primary CAS Registry Number for the sulfate salt is 49721-45-1.[3] However, other numbers are frequently used by commercial suppliers for the hydrate.[4][5] To avoid confusion, some suppliers are moving towards using the single CAS number for the anhydrous form and specifying the water content separately.[6]

PropertyValueSource(s)
Chemical Name 4,5,6-Pyrimidinetriamine, sulfate, hydrate[7]
Synonyms Pyrimidine-4,5,6-triamine sulfate hydrate[5]
Primary CAS Number 49721-45-1 (for sulfate salt)[3]
Other CAS Numbers 207742-76-5, 6640-23-9 (often for hydrate)[4][5]
Molecular Formula C₄H₇N₅·H₂SO₄·xH₂O[2]
Molecular Weight 223.21 g/mol (anhydrous basis)[2][3]
Physical Properties

The compound is typically supplied as a stable crystalline solid. Its high melting point is characteristic of a salt with strong intermolecular forces.

PropertyValueSource(s)
Appearance White to light yellow or light orange crystalline powder[2][6]
Melting Point >300 °C[5]
Solubility Soluble in dimethyl sulfoxide (DMSO)[5]
Spectroscopic Analysis

Spectroscopic analysis is crucial for identity confirmation and quality control. While comprehensive NMR and mass spectrometry data for the sulfate salt are not widely available in public databases, FTIR data provides a reliable fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.

  • N-H Stretching: Strong, broad bands are expected in the 3100-3500 cm⁻¹ region, typical for the primary amine (-NH₂) groups.

  • C=N and C=C Stretching: A series of medium to strong bands between 1500-1650 cm⁻¹ are characteristic of the pyrimidine ring vibrations.

  • S=O Stretching: A strong, prominent band, often appearing around 1100-1200 cm⁻¹, is indicative of the sulfate (SO₄²⁻) counter-ion.[8]

  • N-H Bending: Bands in the 1580-1650 cm⁻¹ region (which may overlap with ring stretches) and around 800 cm⁻¹ correspond to the scissoring and wagging of the amine groups.

An example of a publicly available FTIR spectrum can be found at SpectraBase.[7]

Synthesis and Reaction Mechanisms

4,5,6-Triaminopyrimidine sulfate is not typically synthesized in a single step but rather through a multi-step process, commonly involving the reduction of a nitroso or nitro precursor followed by salt formation. This approach provides a high-purity product suitable for pharmaceutical applications.

Proposed Synthetic Workflow

The most plausible and industrially relevant synthesis involves a two-stage process: the catalytic reduction of a nitrosopyrimidine to form the free base, followed by precipitation as the sulfate salt.

G cluster_0 Stage 1: Synthesis of Free Base cluster_1 Stage 2: Salt Formation A 4,6-Diamino-5-nitrosopyrimidine B Catalytic Reduction (e.g., H₂, Pd/C in Methanol) A->B C 4,5,6-Triaminopyrimidine (Free Base) B->C D Dissolution of Free Base (in appropriate solvent) C->D E Addition of Sulfuric Acid (H₂SO₄) D->E F Precipitation & Isolation E->F G 4,5,6-Triaminopyrimidine Sulfate Hydrate F->G

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol (Exemplary)

The following protocol is a representative, self-validating methodology derived from established chemical principles for similar transformations.[9][10]

Stage 1: Synthesis of 4,5,6-Triaminopyrimidine (Free Base)

  • Reactor Setup: Charge a hydrogenation reactor with 4,6-Diamino-5-nitrosopyrimidine and a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of palladium on carbon (Pd/C) to the slurry.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas (H₂).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, vent the reactor and purge with nitrogen. Filter the mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5,6-Triaminopyrimidine free base, which can often be used directly in the next step.[9]

Stage 2: Formation of the Sulfate Salt

  • Dissolution: Dissolve the crude free base from Stage 1 in deionized water, heating gently if necessary.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) dropwise with vigorous stirring.

  • Precipitation: The this compound will precipitate out of the solution as a crystalline solid.

  • Isolation and Drying: Collect the solid by filtration, wash with cold ethanol or acetone to remove residual acid and impurities, and dry under vacuum to a constant weight.

Key Applications in Research and Development

The trifunctional nature of this compound makes it an exceptionally versatile building block. The adjacent amino groups at the C4, C5, and C6 positions are nucleophilic and can be selectively functionalized to build more complex heterocyclic systems.

G cluster_0 Key Application Areas A 4,5,6-Triaminopyrimidine Sulfate Hydrate B Antimicrobial Agents A->B Precursor to... C Anticancer Therapeutics A->C Precursor to... D Agrochemicals (Fertilizers, Growth Regulators) A->D Intermediate for... E Labeled Compounds (e.g., ¹³C-Adenine) A->E Starting material for...

Caption: Role as a central building block in various R&D fields.

Pharmaceutical Development
  • Antimicrobial Agents: The pyrimidine core is integral to many antimicrobial drugs. This compound serves as a starting material for derivatives that can function as antimetabolites, interfering with essential microbial pathways like folic acid synthesis.[2]

  • Anticancer Drugs: Many kinase inhibitors and other anticancer agents feature a diaminopyrimidine scaffold for binding to the ATP pocket of target enzymes. This compound is a key precursor for such molecules.[2]

  • Synthesis of Purines: The vicinal diamines (at C4 and C5, or C5 and C6) are perfectly positioned for cyclization reactions to form fused rings. For instance, reaction with formic acid or its derivatives can yield purines, such as adenine.[3] This is a fundamental transformation in nucleoside and nucleotide synthesis.

Potential Mechanism of Action in Antimicrobials

Many aminopyrimidine-based drugs function as antimetabolites. One of the most well-understood mechanisms is the inhibition of the folic acid synthesis pathway, which is essential for bacteria to produce nucleotides for DNA replication.

G PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme Dihydrofolic Dihydrofolic Acid Enzyme->Dihydrofolic Tetrahydrofolic Tetrahydrofolic Acid (THF) Dihydrofolic->Tetrahydrofolic Nucleotides Nucleotide Synthesis Tetrahydrofolic->Nucleotides Inhibitor Aminopyrimidine-based Drug (Structural Analog of PABA) Inhibitor->Enzyme Competitive Inhibition

Caption: Conceptual mechanism of antimicrobial action via folic acid pathway inhibition.

Agricultural and Analytical Chemistry

Beyond pharmaceuticals, this compound finds use in:

  • Agrochemicals: It is used in the formulation of specialized fertilizers and plant growth regulators, potentially by influencing nitrogen metabolism and uptake in plants.[2]

  • Analytical Chemistry: The compound can be used as an intermediate in the synthesis of reagents for detecting and quantifying other nitrogenous compounds.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. As a fine powder, inhalation is a primary route of exposure to be avoided.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[7]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place.

  • Container: Keep the container tightly closed to prevent moisture absorption.

  • Incompatibilities: Store away from strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly in the fields of medicinal and agricultural science. Its value lies in the dense arrangement of reactive amino groups on a stable pyrimidine core, enabling the efficient construction of complex, high-value molecules. While its handling requires careful adherence to safety protocols, its synthetic versatility ensures its continued importance in research and development. Future applications will likely expand as new synthetic methodologies unlock even more precise control over its derivatization, leading to the next generation of pharmaceuticals and functional materials.

References

  • Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition. [Online]. Available: [Link]

  • Gotor-López, V., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. National Institutes of Health (NIH). [Online]. Available: [Link]

  • Chem-Impex. (n.d.). This compound. [Online]. Available: [Link]

  • Wiley. (n.d.). 4,5,6-triaminopyrimidine, sulfate, hydrate. SpectraBase. [Online]. Available: [Link]

  • Lawrence Berkeley National Laboratory. (n.d.). Mass Spectrometric Study of the Isotopic Constitution of Heavy Elements. eScholarship. [Online]. Available: [Link]

  • SciSpace. (1983). Top 147 Journal of Labelled Compounds and Radiopharmaceuticals papers published in 1983. [Online]. Available: [Link]

  • ResearchGate. (2018). Synthesis and antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2- b ]isoquinoline derivatives. [Online]. Available: [Link]

  • ResearchGate. (n.d.). FTIR spectra showing the region for sulfate absorption bands. [Online]. Available: [Link]

  • CORE. (n.d.). The conformational landscape of RNA translational regulators. [Online]. Available: [Link]

  • Google Patents. (n.d.). Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. [Online].
  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 111544, 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Online]. Available: [Link]

  • Kruse, F. M. (2021). Die Selektivität der Einfachheit - Präbiotische Betrachtungen zur Synthese von Desoxyribonukleosiden. [Online]. Available: [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 135443549, 2,5,6-Triamino-4-pyrimidinol sulfate. [Online]. Available: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Online]. Available: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrimidine, 2,4,5,6-tetraamino-, sulfate. NIST Chemistry WebBook. [Online]. Available: [Link]

  • Oxford Academic. (n.d.). Synthesis and NMR of RNA with selective isotopic enrichment in the bases. Nucleic Acids Research. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectra (650–4000 cm⁻¹) of the pure.... [Online]. Available: [Link]

  • De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Online]. Available: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Online]. Available: [Link]

Sources

4,5,6-Triaminopyrimidine sulfate hydrate CAS number 207742-76-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 207742-76-5) is a pivotal chemical intermediate, belonging to the pyrimidine class of heterocyclic aromatic compounds. Its unique trifunctional amino-substituted structure makes it a highly versatile building block in synthetic organic chemistry. This guide provides a comprehensive technical overview, from its fundamental chemical properties and synthesis pathways to its critical applications in pharmaceutical development and other research areas. We will delve into validated analytical methodologies for purity assessment and conclude with essential safety, handling, and storage protocols to ensure its effective and safe utilization in a laboratory setting.

Core Chemical and Physical Properties

This compound is an off-white solid compound valued for its role as a precursor in complex organic syntheses.[1] Its properties are summarized below.

PropertyValueSource(s)
CAS Number 207742-76-5[2]
Molecular Formula C₄H₉N₅O₄S[3][4]
Molecular Weight 223.21 g/mol [3][4]
Appearance Off-White to Yellow Solid[1][5]
Melting Point >300°C[1][4]
Solubility Soluble in dimethyl sulfoxide (DMSO).[1][3] Very low solubility in water.[6]
Purity Typically available at ≥98% (dry wt.)[7]
Water Content Often specified as <8%[7]

Synthesis Pathway: A Strategic Overview

The synthesis of aminopyrimidine derivatives, while specific routes can be proprietary, generally follows a well-established multi-step chemical logic. The pathway for a related and structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, provides a validated and illustrative model for understanding the synthesis of such molecules. This process typically involves ring formation, nitrosation, reduction, and finally, salt formation.

The causality behind this sequence is crucial:

  • Ring Formation: Establishes the core pyrimidine scaffold from acyclic precursors.

  • Nitrosation: Introduces a nitroso group at the 5-position. This is a key strategic step, as the nitroso group is an excellent precursor to an amino group.

  • Reduction/Hydrogenation: The nitroso group is selectively reduced to a primary amine, completing the triamino substitution pattern.

  • Acidification/Salt Formation: The final product is isolated as a stable sulfate salt by acidification with sulfuric acid, which often improves handling, stability, and purity.[8][9]

Synthesis_Workflow cluster_start Starting Materials A Guanidine Derivative C Step 1: Ring Formation (Cyclocondensation) A->C B Activated Acetic Acid Derivative (e.g., Cyanoacetate) B->C D Substituted Pyrimidine (e.g., 4,6-Diaminopyrimidine) C->D E Step 2: Nitrosation (e.g., with NaNO₂/Acid) D->E F 5-Nitroso-pyrimidine Intermediate E->F G Step 3: Reduction (e.g., Catalytic Hydrogenation) F->G H 4,5,6-Triaminopyrimidine (Free Base) G->H I Step 4: Salt Formation (Acidification with H₂SO₄) H->I J Final Product: This compound I->J

Fig. 1: General Synthesis Workflow for Triaminopyrimidine Salts.
Exemplary Synthesis Protocol (Adapted from related compounds)

This protocol describes the catalytic hydrogenation of a nitrosopyrimidine intermediate, a critical step in the synthesis.

  • Vessel Preparation: Charge a suitable reaction vessel with the 4,6-diamino-5-nitrosopyrimidine precursor.

  • Solvent and Catalyst Addition: Add a suitable solvent such as methanol or water.[9][10] Introduce a palladium on carbon (Pd/C) catalyst (e.g., 5%).[10]

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure. Maintain stirring at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., Nitrogen). Filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 4,5,6-triaminopyrimidine free base.

  • Acidification and Isolation: Dissolve the crude product in hot water. While hot, add a stoichiometric equivalent of sulfuric acid.[6] The desired sulfate salt will precipitate as a microcrystalline solid upon cooling.

  • Purification: Filter the precipitate, wash thoroughly with cold water and then ethanol to remove impurities, and dry under vacuum over a desiccant like P₂O₅.[6]

Applications in Drug Development and Chemical Research

The utility of this compound stems from the reactive nature of its three amino groups, which serve as handles for constructing more complex molecular architectures.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals. Its structure is a precursor for molecules being investigated as antimicrobial and anti-cancer agents.[11][12] The pyrimidine core is a foundational element in many biologically active compounds, and this starting material allows for its efficient incorporation.[13]

  • Synthetic Chemistry Intermediate: It is explicitly used to prepare other specialized reagents, such as 4,5,6-triaminopyrimidine sulfite.[3][4] It also serves as a reactant with compounds like 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid to create complex amide derivatives.[3][4]

  • Biochemical Research: Researchers utilize this and similar compounds to synthesize probes and molecules for studying metabolic pathways and enzyme functions, contributing to the broader understanding of cellular processes.[11]

  • Agricultural Chemistry: The compound is explored for its potential in creating new agrochemicals, including fertilizers and plant growth regulators, aiming to improve crop yields.[11]

Applications_Diagram cluster_pharma Pharmaceuticals cluster_chem Chemical Synthesis cluster_agri Agrochemicals A 4,5,6-Triaminopyrimidine Sulfate Hydrate B Antimicrobial Agents A->B Precursor for C Anti-cancer Drugs A->C Precursor for D Specialized Reagents (e.g., Sulfite form) A->D Reactant for E Complex Molecule Synthesis A->E Building Block for F Growth Regulators A->F Investigated for

Fig. 2: Key Application Areas.

Analytical Methodologies: Purity and Quality Control

Ensuring the purity of starting materials is paramount in drug development. For the related compound 2,4,5-triamino-6-hydroxypyrimidine sulfate, a robust High-Performance Liquid Chromatography (HPLC) method has been developed, which serves as an excellent template for quality control.[14]

Protocol: HPLC Purity Analysis

This protocol is based on established methods for similar aminopyrimidine sulfates.[14]

  • Standard Preparation: Accurately weigh a reference standard of the compound and dissolve in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

  • Sample Preparation: Prepare the sample to be tested at approximately the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: A common C18 reversed-phase column is typically effective.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be required to resolve all impurities.

    • Detector: UV detector set to an appropriate wavelength to detect the pyrimidine chromophore.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks detected. An internal standard method, using a compound like p-aminobenzenesulfonic acid, can be employed for higher accuracy.[14]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard and Precautionary Statements
CategoryStatementSource(s)
Hazard Causes skin irritation.[5][15]
Causes serious eye irritation.[5][15]
May cause respiratory irritation.[5][15]
Prevention P261: Avoid breathing dust.[5]
P264: Wash skin thoroughly after handling.[5]
P280: Wear protective gloves/eye protection/face protection.[5]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P312: Call a POISON CENTER or doctor if you feel unwell.[5]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[5]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[5][15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[5]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[5]

    • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[5]

  • Storage Conditions: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.[3]

  • Spill Management: Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[15]

Conclusion

This compound is more than a catalog chemical; it is a foundational element in the discovery and synthesis of novel molecules with significant therapeutic and industrial potential. Its well-defined structure and reactivity provide chemists with a reliable and versatile starting point for building molecular complexity. A thorough understanding of its synthesis, analytical validation, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

  • Chem-Impex International. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 207742-76-5.
  • ChemicalBook. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3.
  • Chem-Impex International. (n.d.). Hidrato de sulfato de 4,5,6-triaminopirimidina.
  • Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2,4,5,6-Tetraaminopyrimidine sulfate hydrate.
  • ChemicalBook. (2023, April 23). This compound | 207742-76-5.
  • ChemicalBook. (n.d.). 207742-76-5 | CAS DataBase.
  • TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.
  • Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,6-Pyrimidinetriamine.
  • Sigma-Aldrich. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate for synthesis.
  • Eureka. (n.d.). Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2,4,5-Triamino-6-hydroxypyrimidine sulfate.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2,4,5,6-Tetraaminopyrimidine sulfate.
  • Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.
  • ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE synthesis.
  • ChemicalBook. (n.d.). This compound(207742-76-5).
  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt | CAS 35011-47-3.
  • ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1.
  • European Commission. (n.d.). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143).
  • Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

Sources

Navigating the Solubility Landscape of 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, the journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility characteristics is not merely an academic exercise; it is a critical determinant of its therapeutic potential and a cornerstone of successful formulation development. This is particularly true for versatile intermediates like 4,5,6-Triaminopyrimidine sulfate hydrate, a key building block in the synthesis of various biologically active molecules, including antimicrobial and anti-cancer agents.[1] This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both established knowledge and a practical framework for its experimental determination.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound (CAS No: 207742-76-5) is a crystalline powder, typically white to light yellow or orange in appearance.[1] Its molecular structure, featuring multiple amine groups, makes it a polar molecule with the potential for extensive hydrogen bonding. The presence of the sulfate salt and water of hydration further complicates its solubility profile, influencing its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₇N₅·H₂SO₄·xH₂O[1]
Molecular Weight223.21 g/mol (anhydrous basis)[1][2]
AppearanceWhite to light yellow to light orange crystalline powder[1]
Melting Point>300°C[3][4]
Known SolubilitySoluble in dimethyl sulfoxide (DMSO)[3][4][5]

The Known and the Unknown: Solubility in Organic Solvents

Currently, the publicly available data on the solubility of this compound in a wide range of organic solvents is limited. The most consistently reported finding is its solubility in dimethyl sulfoxide (DMSO).[3][4][5] This is expected, as DMSO is a powerful, polar aprotic solvent capable of dissolving a wide variety of polar and nonpolar compounds.

While specific quantitative data is scarce, we can infer potential solubility trends in other organic solvents based on the principles of "like dissolves like" and by examining studies on similar pyrimidine derivatives. For instance, research on other pyrimidine derivatives has shown that solubility is influenced by factors such as temperature and the nature of the solvent (e.g., protic vs. aprotic).[6][7] Generally, solubility tends to increase with temperature.[7] For other pyrimidine series, the solubility has been observed to follow the trend of DMF > methanol > CCl₄, highlighting the preference for polar aprotic and protic solvents over nonpolar ones.[7]

Given the polar nature of this compound, it is reasonable to hypothesize that it will exhibit higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as N,N-dimethylformamide (DMF), in addition to DMSO. Conversely, its solubility is expected to be low in nonpolar solvents like hexane and toluene.

A Practical Guide to Experimental Solubility Determination: The Shake-Flask Method

To address the existing data gap, a robust and reliable experimental approach is necessary. The shake-flask method is a widely accepted and thermodynamically sound technique for determining equilibrium solubility.[8] The following protocol is a field-proven methodology tailored for determining the solubility of this compound in various organic solvents.

Rationale Behind the Experimental Design

The core principle of this protocol is to establish a true equilibrium between the undissolved solid and the solvent, ensuring that the measured concentration represents the maximum amount of the compound that can be dissolved under the specified conditions. The choice of a long incubation period with continuous agitation is crucial to reach this equilibrium state. Subsequent separation of the solid and liquid phases, followed by quantification of the supernatant, provides a precise measure of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess 4,5,6-Triaminopyrimidine sulfate hydrate to a known volume of organic solvent B Seal vials to prevent solvent evaporation A->B C Incubate at a constant temperature with continuous agitation (e.g., 24-72 hours) B->C D Allow solid to settle or centrifuge the vials C->D E Carefully collect the supernatant D->E G Dilute supernatant if necessary and analyze (e.g., HPLC-UV) E->G F Prepare a calibration curve with known concentrations H Calculate solubility from the calibration curve F->H G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (purity ≥ 98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Solvent Systems: Prepare the desired organic solvents. It is recommended to test a range of solvents with varying polarities.

  • Sample Preparation: To a series of vials, add a known volume of each organic solvent (e.g., 5 mL).

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to ensure a clear supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analysis: Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the equilibrium solubility.

Factors Influencing Solubility and Optimization Strategies

The solubility of this compound is not a static property but is influenced by several factors. Understanding these can aid in optimizing conditions for various applications.

  • Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship can be quantified by determining solubility at different temperatures.

  • pH: In aqueous or mixed aqueous-organic systems, the pH can significantly impact the ionization state of the amine groups, thereby affecting solubility.

  • Solvent Polarity: As a polar compound, its solubility will be highly dependent on the polarity of the organic solvent.

  • Presence of Co-solvents: The addition of a co-solvent can significantly enhance solubility by modifying the overall polarity of the solvent system.

G cluster_factors Influencing Factors cluster_outcome Outcome A Temperature E Solubility of 4,5,6-Triaminopyrimidine sulfate hydrate A->E B Solvent Polarity B->E C pH (in aqueous systems) C->E D Co-solvents D->E

Caption: Key Factors Influencing Solubility.

Conclusion and Future Directions

While the current body of literature provides a foundational understanding of this compound's solubility, primarily highlighting its solubility in DMSO, a significant opportunity exists for further research. A systematic study to quantify its solubility in a diverse panel of organic solvents at various temperatures would be of immense value to the scientific community, particularly those in pharmaceutical development. The experimental protocol detailed in this guide provides a robust framework for such investigations. A deeper understanding of its solubility behavior will undoubtedly facilitate its broader application in the synthesis of novel therapeutics and other advanced materials.

References

  • Baluja, S., & Solanki, P. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464.
  • BenchChem. (2025).
  • Pandya, B., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 4,5,6-triaminopyrimidine sulfate hydrate. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its chemical stability to ensure the development of robust formulations and analytical methods. This document synthesizes established principles of pyrimidine chemistry with actionable, field-proven experimental protocols.

Introduction to this compound

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its unique structure, featuring a pyrimidine core with three amino groups, makes it a valuable building block in medicinal chemistry, particularly in the development of antimicrobial and anti-cancer agents.[1] The compound is typically a white to light yellow or light orange crystalline powder and is soluble in dimethyl sulfoxide.[1][2]

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₄H₇N₅·H₂SO₄·xH₂O[1]
Molecular Weight 223.21 g/mol (anhydrous)[1][3]
Appearance White to light yellow to light orange crystalline powder[1]
Solubility Soluble in DMSO[2][4]
Melting Point >300 °C[5]

Handling and Storage:

Proper handling and storage are paramount to maintaining the integrity of this compound. It should be stored in a cool, dry place in a tightly sealed container.[6] This compound is incompatible with strong oxidizing agents.[2] Standard personal protective equipment, including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area to minimize dust inhalation.[6]

Anticipated Stability Challenges and Degradation Pathways

The chemical reactivity of the aminopyrimidine core suggests several potential degradation pathways under various stress conditions. Understanding these pathways is critical for developing stable formulations and designing stability-indicating analytical methods.

Hydrolytic Degradation

The amino groups on the pyrimidine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the replacement of one or more amino groups with hydroxyl groups, fundamentally altering the molecule's structure and properties. The kinetics of hydrolytic deamination of aminopyrimidines have been shown to be dependent on pH and temperature.[7] For instance, in alkaline solutions, the rate of deamination can be first-order with respect to both the amine and hydroxide concentrations.[7]

Predicted Hydrolytic Degradation Products:

Under acidic or basic conditions, one or more of the amino groups could be hydrolyzed to a hydroxyl group, leading to the formation of compounds such as 4-amino-5,6-dihydroxypyrimidine, 5-amino-4,6-dihydroxypyrimidine, or 6-amino-4,5-dihydroxypyrimidine, and potentially further degradation to di- and tri-hydroxy pyrimidines.

Oxidative Degradation

The electron-rich nature of the triaminopyrimidine ring makes it susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The amino groups are particularly prone to oxidation, which can lead to the formation of nitroso or nitro derivatives, or even ring-opening products. The aminopyrimidine structural motif is found in diverse biologically active compounds, and some substituted 5-aminopyrimidines have shown antioxidant activity, which also implies a susceptibility to oxidation.[8]

Predicted Oxidative Degradation Products:

Oxidation may lead to the formation of N-oxides, hydroxylated derivatives on the pyrimidine ring, or oxidative deamination products. In the presence of strong oxidizing agents, more extensive degradation, including ring cleavage, is possible.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in pyrimidine derivatives.[9] This can involve dimerization, isomerization, or photo-oxidation. The presence of photosensitizers can accelerate these degradation processes. Photodegradation of pyrimidine-based fungicides has been shown to produce hydroxylated derivatives.[10]

Predicted Photolytic Degradation Products:

Photodegradation could result in the formation of dimers, positional isomers, or oxidized products similar to those formed under oxidative stress. The specific degradation profile will depend on the wavelength of light and the presence of other excipients in a formulation.

Design and Execution of Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[9] These studies are a regulatory requirement as per the International Council for Harmonisation (ICH) guidelines.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradants.[13][14]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic (ICH Q1B guidelines) Photolytic->Analysis API 4,5,6-Triaminopyrimidine Sulfate Hydrate Solution/Solid API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Characterization Characterization of Degradation Products (e.g., LC-MS/MS, NMR) Analysis->Characterization If degradation observed Pathway Elucidation of Degradation Pathways Characterization->Pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

Objective: To induce degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified time.

    • Withdraw aliquots at different time points and dilute for analysis.

    • If no degradation is observed, repeat with 30% H₂O₂ or gentle heating.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a thin layer in a petri dish.

    • Expose to a high temperature (e.g., 80°C) in an oven for a specified duration.

    • At each time point, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15]

HPLC Method Development Workflow

HPLC_Method_Development Start Start: Method Development Goal Selection Select Column and Initial Mobile Phase Start->Selection Optimization Optimize Mobile Phase, Flow Rate, and Temperature Selection->Optimization Injection Inject Stressed Samples Optimization->Injection Evaluation Evaluate Peak Purity and Resolution Injection->Evaluation Evaluation->Optimization Not Adequate Validation Method Validation (ICH Q2(R1)) Evaluation->Validation Adequate End Final Stability- Indicating Method Validation->End

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol for HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector (and preferably a mass spectrometer)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile and/or methanol (HPLC grade)

  • Phosphate or acetate buffer solutions

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Stressed samples from the forced degradation studies

Protocol:

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Start with a simple isocratic mixture, such as 50:50 (v/v) methanol:water or acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of this compound by scanning with a UV spectrophotometer (a common starting point for pyrimidines is around 225-270 nm).[15]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25-30°C.

  • Optimization:

    • Inject a solution of the unstressed compound to determine its retention time.

    • Inject the stressed samples. If the peaks for the parent compound and degradation products are not well-resolved, modify the mobile phase composition.

    • Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient elution program, starting with a higher aqueous phase composition and gradually increasing the organic phase.

    • pH Adjustment: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values using appropriate buffers.

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize resolution and analysis time.

  • Method Validation:

    • Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants. This is demonstrated by injecting the stressed samples and showing that the parent peak is free from co-eluting peaks (peak purity analysis using a photodiode array detector is recommended).

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

      • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

      • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Summary of Predicted Degradation Pathways

The following diagram summarizes the potential degradation pathways of this compound based on its chemical structure and the known reactivity of aminopyrimidines.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) Parent 4,5,6-Triaminopyrimidine Hydrolysis_Products Mono-, Di-, and Tri-hydroxy Pyrimidine Derivatives Parent->Hydrolysis_Products Deamination Oxidation_Products N-Oxides Hydroxylated Derivatives Ring-Opened Products Parent->Oxidation_Products Oxidative Attack Photolysis_Products Dimers Isomers Photo-oxidized Products Parent->Photolysis_Products Photochemical Reaction

Caption: Predicted Degradation Pathways.

Conclusion

The stability of this compound is a critical factor in its successful application in pharmaceutical and chemical synthesis. This guide has provided a theoretical framework for understanding its potential degradation pathways, including hydrolysis, oxidation, and photolysis. Furthermore, it has outlined detailed, practical protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. By following these guidelines, researchers can systematically evaluate the stability of this important compound, identify and characterize its degradation products, and develop robust analytical methods to ensure the quality and safety of their final products.

References

  • ICH, Q1A(R2)
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonis
  • Tidke, K.J. and P.R.
  • Anusha Sinha. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2023. [Link]

  • ICH GUIDELINES: STRESS DEGRAD
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Lister, J.H., Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 1971: p. 22-25.
  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

  • Sirtori, C., et al., Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Pest Management Science, 2006. 62(8): p. 747-753.
  • PubChem. 4,5,6-Pyrimidinetriamine. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). 2007. [Link]

  • Fisher Scientific. This compound, 98+% (dry wt.), water <8%. [Link]

  • Procházková, E., et al., Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 2012. 46(1): p. 61-67.
  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. 2018. [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. 2022. [Link]

  • Vogel, G. and F.G. Kelt, Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 1971. 35(4): p. 403-449.
  • PubMed. Antibiotic bacitracin induces hydrolytic degradation of nucleic acids. 2014. [Link]

  • Wasternack, C., Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 1980. 8(3): p. 629-651.

Sources

Spectroscopic Data for 4,5,6-Triaminopyrimidine Sulfate Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6-Triaminopyrimidine sulfate hydrate is a pivotal intermediate in the synthesis of a multitude of biologically significant molecules, particularly in the realm of pharmaceuticals. Its structural motif is a cornerstone in the development of various therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control throughout the synthetic and application processes. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

The inherent reactivity and potential for multiple tautomeric forms of aminopyrimidines necessitate a detailed spectroscopic analysis to unequivocally confirm the structure. This document will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the spectra of this compound. We will explore the characteristic signals and fragmentation patterns, offering insights rooted in established principles of spectroscopy and extensive experience with heterocyclic compounds.

I. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Workflow for FT-IR Analysis

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3100Strong, BroadN-H stretching (amino groups), O-H stretching (water of hydration)The broadness of this band is indicative of hydrogen bonding between the amino groups, the sulfate ion, and water molecules.
~1650StrongNH₂ scissoring (bending)This is a characteristic vibration for primary amines.
1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)These absorptions are typical for aromatic and heteroaromatic ring systems.
~1100Strong, BroadS=O stretching (sulfate ion)The sulfate ion exhibits a strong, broad absorption band in this region.
1350-1200MediumC-N stretchingThese vibrations arise from the bonds between the pyrimidine ring and the amino groups.

The presence of a strong, broad absorption around 1100 cm⁻¹ is a clear indicator of the sulfate counter-ion. The broadness of the N-H and O-H stretching region confirms the hydrated nature of the salt.[1]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amino protons may exchange with deuterium in D₂O.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Singlet1HH-2The proton at the 2-position of the pyrimidine ring is expected to be a singlet and shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
~6.5-7.0Broad Singlet6HNH₂ (at C4, C5, C6)The amino protons are expected to appear as broad singlets. Their chemical shift can be variable and is influenced by concentration, temperature, and residual water in the solvent.
~3.3Broad SingletxH₂OWater of hydrationThe protons from the water of hydration will appear as a broad singlet. The integration will depend on the degree of hydration.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~155C-2The carbon at the 2-position, situated between two nitrogen atoms, is expected to be the most downfield.
~150C-4, C-6The carbons bearing the amino groups at positions 4 and 6 are expected to be in a similar chemical environment and appear downfield.
~110C-5The carbon at the 5-position, also bearing an amino group, is expected to be the most upfield of the ring carbons due to the electron-donating effect of the three adjacent amino groups.[1][2]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow for ESI-MS Analysis

Caption: A simplified workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrum of 4,5,6-Triaminopyrimidine

The sulfate salt is not volatile and will not be directly observed in the gas phase. In ESI-MS, we expect to observe the protonated free base, [M+H]⁺.

  • Molecular Formula of Free Base: C₄H₇N₅

  • Molecular Weight of Free Base: 125.13 g/mol

Expected Key Ions:

m/zIonRationale
126.07[M+H]⁺The protonated molecular ion of 4,5,6-Triaminopyrimidine.

Predicted Fragmentation Pathway:

The fragmentation of aminopyrimidines is complex. Common fragmentation pathways involve the loss of small neutral molecules such as HCN, NH₃, and cyanamide (CH₂N₂). The pyrimidine ring itself can also undergo cleavage. A detailed analysis of the fragmentation pattern would require high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments.

Conclusion

For researchers and professionals in drug development, the methodologies and data interpretation outlined herein serve as a robust starting point for quality assessment and structural verification. It is recommended that users of this compound perform their own spectroscopic analysis to confirm the identity and purity of their specific batch, contributing to the growing body of knowledge for this important synthetic intermediate.

References

  • MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]

  • Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

  • PubChem. 2,4,6-Triaminopyrimidine. [Link]

  • SIELC Technologies. 4,5,6-Triaminopyrimidine. [Link]

  • NIST. Pyrimidine, 2,4,5,6-tetraamino-, sulfate. [Link]

  • Wikipedia. 4-Hydroxy-2,4,5-triaminopyrimidine. [Link]

  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

  • ResearchGate. Infrared spectrum of 2,4,6-triaminopyrimidine. [Link]

  • National Center for Biotechnology Information. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • SLS Ireland. 4,5,6-Triaminopyrimidine sulfa | 307181-5G | SIGMA-ALDRICH. [Link]

  • ResearchGate. Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. [Link]

  • GSRS. 4,5,6-TRIAMINOPYRIMIDINE SULFATE. [Link]

Sources

A Comprehensive Technical Guide to the Physical Appearance and Handling of 4,5,6-Triaminopyrimidine Sulfate Hydrate Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the physical and chemical properties of 4,5,6-triaminopyrimidine sulfate hydrate, a key intermediate in pharmaceutical synthesis.[1] Beyond a simple recitation of data, this document elucidates the practical implications of these properties, offering field-proven insights into its handling, storage, and application. The protocols and recommendations herein are designed to ensure experimental success and maintain the highest standards of laboratory safety.

Core Compound Characteristics: A Summary

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization. The following table summarizes these key characteristics.

PropertyValueSource(s)
Appearance White to light yellow or light orange crystalline powder.[2]
Molecular Formula C₄H₇N₅·H₂SO₄·xH₂O[2]
Molecular Weight 223.21 g/mol (anhydrous basis)[3]
Melting Point >300 °C[4]
Solubility Soluble in dimethyl sulfoxide (DMSO).[1][5][6]
Storage Store in a cool, dry place at room temperature.[2][4]

Physical Appearance and Morphology: What to Expect Upon Receipt

This compound is typically supplied as a fine crystalline powder. The color can range from off-white to a pale yellow or orange hue.[2] Variations in color within this range are generally not indicative of impurity but can be influenced by the degree of hydration and residual solvents from the manufacturing process. The powder should be free-flowing, although some clumping may occur depending on the ambient humidity during packaging and transport. It is crucial to visually inspect the material upon receipt for any significant deviations from this description, such as discoloration to dark brown or black, which could suggest degradation.

Handling and Personal Protective Equipment (PPE): A Proactive Approach to Safety

As with all pyrimidine derivatives, a robust safety protocol is non-negotiable.[7] 4,5,6-Triaminopyrimidine sulfate is classified as an irritant, causing skin, eye, and potential respiratory irritation.[8] Therefore, adherence to the following PPE guidelines is mandatory.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[9]

  • Body Protection : A laboratory coat must be worn to prevent skin contact.[9]

  • Respiratory Protection : If there is a risk of dust formation, a NIOSH-approved respirator should be used.[9]

All handling of the powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[10]

Storage and Stability: Preserving Compound Integrity

Dissolution and Solution Preparation: A Step-by-Step Protocol

The solubility of this compound in dimethyl sulfoxide (DMSO) is a key advantage for its use in many biological and chemical applications.[1][5][6] The following protocol outlines a reliable method for preparing a stock solution.

Objective: To prepare a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom centrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. A homogenous suspension should be formed.

  • Complete Solubilization: If the compound is not fully dissolved after vortexing, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution, but prolonged heating should be avoided to prevent potential degradation.

  • Final Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

Note on Solution Stability: Data on the stability of this compound in solution is not widely available. As a best practice, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C and to perform a small-scale stability test for your specific experimental conditions.

Application in Synthesis: The Rationale Behind Experimental Choices in Purine Synthesis

A primary application of 4,5,6-triaminopyrimidine sulfate is as a precursor in the synthesis of purines, a class of heterocyclic compounds of immense biological importance.[12][13] Understanding the mechanism of this synthesis provides insight into the causality behind the experimental design.

The synthesis of purines from 4,5,6-triaminopyrimidine typically involves a cyclization reaction with a one-carbon donor, such as formic acid or formamide.[14] This reaction closes the imidazole ring onto the pyrimidine core, forming the characteristic purine structure. The choice of a sulfate salt is often strategic; it can improve the stability and handling of the highly reactive triaminopyrimidine free base.

Below is a diagram illustrating the general workflow for purine synthesis using 4,5,6-triaminopyrimidine sulfate.

purine_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_compound 4,5,6-Triaminopyrimidine Sulfate Hydrate cyclization Cyclization Reaction start_compound->cyclization one_carbon_donor One-Carbon Donor (e.g., Formic Acid) one_carbon_donor->cyclization purine_product Purine Derivative cyclization->purine_product

Workflow for Purine Synthesis

Safe Disposal: Environmental Responsibility

Proper disposal of unused this compound and its solutions is a critical aspect of laboratory safety and environmental stewardship.[9][15] All waste containing this compound should be treated as hazardous chemical waste.

Solid Waste:

  • Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.[10]

Liquid Waste:

  • Collect unused or spent solutions in a designated liquid hazardous waste container.[10] Do not mix with other incompatible chemical waste streams.[10]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10] Disposal should be carried out through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Conclusion

This compound is a valuable and versatile reagent in drug discovery and chemical synthesis. A thorough understanding of its physical properties, coupled with strict adherence to safe handling and disposal protocols, is essential for its effective and responsible use in the laboratory. This guide provides the foundational knowledge and practical insights necessary to achieve these objectives.

References

  • ChemicalBook. (n.d.). Pyrimidine Safety Data Sheet. Retrieved January 5, 2026, from a relevant chemical supplier website.
  • Benchchem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to the Handling of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Benchchem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • Benchchem. (2025). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved January 5, 2026, from a relevant chemical supplier website.
  • Benchchem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Journal of Heterocyclic Chemistry. (2025). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes.
  • Chem-Impex. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.
  • Benchchem. (2025). Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices.
  • Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%.
  • ChemicalBook. (n.d.). This compound CAS#: 207742-76-5.
  • Taylor & Francis. (n.d.). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath.
  • Indiana State University. (1997). Purine and Pyrimidine Metabolism.
  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Thermo Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%. Retrieved January 5, 2026, from the Thermo Fisher Scientific website.
  • Microbe Notes. (2022). Purine Synthesis.
  • TCI Chemicals. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine Sulfate | 35011-47-3.
  • Acros Organics. (n.d.). Material Safety Data Sheet - 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, 97%. Retrieved January 5, 2026, from a relevant chemical supplier website.
  • ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1.
  • PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • Thermo Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%. Retrieved January 5, 2026, from the Thermo Fisher Scientific website.
  • ChemicalBook. (n.d.). This compound CAS#: 207742-76-5.
  • European Commission. (n.d.). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143).
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S.
  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • MDPI. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
  • Google Patents. (n.d.). ATE204565T1 - METHOD FOR PURIFYING DIMETHYLSULFOXIDE (DMSO).
  • Google Patents. (n.d.). EP0925285B1 - Process for the preparation of pyrimidine compounds.
  • Bluelight.org. (2010). DMSO route of administration.

Sources

4,5,6-Triaminopyrimidine sulfate hydrate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Abstract

This compound is a pivotal intermediate in synthetic chemistry, particularly in the development of pharmaceuticals such as antimicrobial and anti-cancer agents.[1][2] Its unique molecular structure makes it a valuable component for creating biologically active molecules.[1] However, its chemical reactivity necessitates a thorough understanding and strict adherence to safety protocols to mitigate risks in a research and development setting. This guide provides a comprehensive overview of the material's properties, associated hazards, and detailed procedures for safe handling, emergency response, and disposal, designed for researchers, scientists, and drug development professionals.

Compound Profile and Significance

This compound is a solid, typically appearing as an off-white to light yellow or orange crystalline powder.[1] Its significance lies in its role as a versatile precursor in organic synthesis. The multiple amine groups on the pyrimidine ring offer numerous reaction sites, making it a key building block for more complex molecules. Researchers utilize this compound for its ability to enhance the efficacy of drug formulations and its favorable solubility characteristics in solvents like Dimethyl sulfoxide (DMSO), which simplifies its incorporation into various synthetic pathways.[1][2][3]

PropertyDataSource(s)
Molecular Formula C₄H₇N₅·H₂SO₄·xH₂O[1]
Molecular Weight 223.21 g/mol (anhydrous basis)[1][4]
Appearance White to light yellow to light orange crystalline powder[1]
Melting Point >300°C[3]
Solubility Soluble in Dimethyl sulfoxide (DMSO)[2][3]

Hazard Analysis and Risk Mitigation

Understanding the intrinsic hazards of this compound is the foundation of safe laboratory practice. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4] The powdered, crystalline nature of the solid means that dust generation is a significant concern, as airborne particles can be easily inhaled or come into contact with eyes and skin.

Hazard Classification (GHS)CodeDescriptionSource(s)
Skin Corrosion/Irritation H315Causes skin irritation[4]
Serious Eye Damage/Irritation H319Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[4]

Causality Behind the Hazards: The amine groups, which make the compound so useful synthetically, can also interact with biological tissues. Contact with moist skin or mucous membranes can lead to irritation. Inhalation of fine dust particles allows the compound to directly affect the sensitive tissues of the respiratory tract, leading to irritation.[4][5]

Incompatibility

This compound is incompatible with strong oxidizing agents.[2] Mixing with such agents can lead to vigorous, potentially hazardous reactions. Therefore, careful segregation of this chemical from oxidizers in storage and during experiments is essential.

Standard Operating Protocol for Safe Handling

A systematic workflow is critical to minimize exposure and ensure safety. The following protocol outlines the mandatory steps for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control is to always handle this compound within a certified chemical fume hood .[6] This minimizes the concentration of airborne dust. Adequate ventilation is crucial to keep airborne concentrations low.[5]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact and irritation.[7][8]
Eye Protection Splash-proof safety goggles and/or face shieldProtects eyes from airborne dust and accidental splashes.[5][9]
Body Protection Laboratory coat; disposable sleeves if necessaryPrevents contamination of personal clothing and skin.[7][8]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask)Required if engineering controls are insufficient or if irritation is experienced.[5]
Experimental Workflow

The following diagram illustrates the logical sequence for safely handling the compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Verify Fume Hood Functionality b Don Required PPE a->b c Weigh Compound in Hood (Minimize Dust) b->c Enter Hood d Add to Solvent/Reaction (Use Care) c->d e Decontaminate Glassware & Surfaces d->e Post-Experiment f Seal Waste in Labeled Container e->f g Remove & Dispose of PPE Properly f->g h Wash Hands Thoroughly g->h

Figure 1: Standard workflow for handling this compound.

Causality Behind Experimental Choices:

  • Weighing in Hood: The act of transferring solid powder is the point of highest risk for dust generation. Performing this step in a fume hood contains any airborne particles.[6]

  • Dry Cleanup Procedures: Using dry methods like carefully sweeping or vacuuming (with an explosion-proof vacuum) for spills prevents the generation of dust clouds that can occur with vigorous brushing or the use of compressed air.[7]

  • Washing Hands: Always wash hands with soap and water after handling, even if gloves were worn, to remove any trace amounts of the chemical.[5][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteActionSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][10][11]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][10]
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][8]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]
Accidental Release Measures

For any spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

G start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Use dry, inert material) ppe->contain cleanup Clean Up Spill contain->cleanup disposal Place Waste in a Sealed, Labeled Container cleanup->disposal decon Decontaminate Area & Equipment disposal->decon end Report Incident decon->end

Figure 2: Decision workflow for responding to an accidental spill.

Spill Cleanup Protocol:

  • Clear Area: Evacuate non-essential personnel and move upwind of the spill.[7]

  • Control Contact: Wear appropriate PPE, including a respirator, before approaching the spill.[7]

  • Containment: Prevent the spillage from entering drains or water courses.[7]

  • Cleanup: Use dry cleanup procedures.[7] Carefully sweep or vacuum up the material. AVOID generating dust.[5][7] Do not use compressed air for cleaning.[7]

  • Disposal: Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and properly labeled container for disposal according to institutional and local regulations.[5][7]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][9]

  • Keep containers tightly closed when not in use to prevent moisture absorption and contamination.[5][7][10]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2]

Disposal:

  • Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.[10] This should be done through an approved waste disposal plant.[10]

Conclusion

This compound is an invaluable tool in medicinal chemistry and drug development. Its potential hazards are manageable through a combination of robust engineering controls, consistent use of personal protective equipment, and strict adherence to established handling and emergency protocols. By understanding the causality behind these safety measures, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

The Ascendance of a Scaffold: A Deep Dive into the History and Discovery of 4,5,6-Triaminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Power of a Privileged Scaffold

In the vast and ever-expanding universe of chemical entities, certain molecular frameworks emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a quintessential example of such a scaffold, forming the core of numerous natural and synthetic molecules with profound biological activities.[1][2] This guide delves into the history and discovery of a particularly influential member of this family: 4,5,6-triaminopyrimidine. We will journey through its historical origins, explore the evolution of its synthesis, dissect the physicochemical properties that underpin its utility, and examine its transformative role in modern drug discovery.

I. A Glimpse into the Past: The Dawn of Aminopyrimidines

While a definitive record of the very first synthesis of 4,5,6-triaminopyrimidine remains elusive in early chemical literature, the groundwork for its creation was laid in the early 20th century with the pioneering work on related aminopyrimidines. A significant historical touchstone is the synthesis of 2,4,6-triaminopyrimidine reported by the German chemist Wilhelm Traube in 1905.[3] Traube's synthesis, which involved the condensation of malononitrile and guanidine, was a landmark achievement that opened the door to the exploration of this class of compounds.[3] This early work, though not focused on the 4,5,6-isomer, was crucial in establishing the fundamental chemistry for constructing polyaminopyrimidine systems.

The systematic investigation of pyrimidine chemistry gained momentum throughout the 20th century, driven by the discovery of pyrimidine bases as fundamental components of nucleic acids.[4] This biological significance spurred chemists to develop a deeper understanding of pyrimidine synthesis and reactivity, paving the way for the eventual synthesis and characterization of a wide array of substituted pyrimidines, including the 4,5,6-triamino variant.

II. The Art of Creation: Synthesis of the 4,5,6-Triaminopyrimidine Core

The versatility of the 4,5,6-triaminopyrimidine scaffold is intrinsically linked to the accessible and adaptable synthetic routes developed over the years. The most prevalent and efficient methods for constructing this core structure are outlined below.

A. The Classic Route: Reduction of a Nitroso Precursor

A widely employed and robust method for the synthesis of 4,5,6-triaminopyrimidine involves the reduction of a readily available precursor, 4,6-diamino-5-nitrosopyrimidine. This multi-step synthesis is a cornerstone of many research and industrial applications.

Experimental Protocol: Synthesis of 4,5,6-Triaminopyrimidine from 4,6-Diamino-5-nitrosopyrimidine [5]

Step 1: Nitrosation of 4,6-Diaminopyrimidine

  • Rationale: The introduction of a nitroso group at the 5-position of the pyrimidine ring is a critical step to enable the subsequent introduction of the third amino group. This is achieved through an electrophilic aromatic substitution reaction using a nitrosating agent.

  • Procedure:

    • Dissolve 4,6-diaminopyrimidine in an acidic aqueous solution (e.g., acetic acid in water).

    • Cool the solution in an ice bath to maintain a low temperature (0-5 °C), which is crucial for controlling the reactivity of the nitrosating agent and preventing side reactions.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. The in-situ formation of nitrous acid (HNO₂) from NaNO₂ and the acid acts as the electrophile.

    • Continue stirring at low temperature for a specified period to ensure complete reaction.

    • The resulting 4,6-diamino-5-nitrosopyrimidine often precipitates out of the solution and can be collected by filtration.

Step 2: Reduction of the Nitroso Group

  • Rationale: The nitroso group is then reduced to an amino group to yield the desired 4,5,6-triaminopyrimidine. Various reducing agents can be employed, with the choice often depending on the desired scale, yield, and purity.

  • Common Reducing Agents and Conditions:

    • Sodium Dithionite (Na₂S₂O₄): A common and effective reducing agent. The reaction is typically carried out in an aqueous or aqueous-alcoholic medium. The pH is often adjusted to be neutral or slightly basic to optimize the reduction process.[6]

    • Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This is a clean and efficient method, often providing high yields of the pure product.[5] The reaction is typically performed in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.

Step 3: Isolation and Purification

  • Rationale: After the reduction is complete, the 4,5,6-triaminopyrimidine needs to be isolated from the reaction mixture and purified.

  • Procedure:

    • The product is often isolated as a salt (e.g., sulfate or hydrochloride) to improve its stability and ease of handling. This is achieved by acidifying the reaction mixture after reduction.

    • The precipitated salt is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Isolation A 4,6-Diaminopyrimidine C 4,6-Diamino-5-nitrosopyrimidine A->C Electrophilic Aromatic Substitution B NaNO₂ / Acid B->C E 4,5,6-Triaminopyrimidine C->E Reduction of Nitroso Group D Reducing Agent (e.g., Na₂S₂O₄ or H₂/Pd-C) D->E G 4,5,6-Triaminopyrimidine Salt E->G Salt Formation F Acidification F->G

Caption: General workflow for the synthesis of 4,5,6-triaminopyrimidine.

III. The "Privileged" Nature of the 4,5,6-Triaminopyrimidine Scaffold

The remarkable success of the 4,5,6-triaminopyrimidine scaffold in drug discovery is not a matter of chance. It stems from a unique combination of physicochemical properties that make it an ideal building block for creating bioactive molecules.

A. Physicochemical Properties and Drug-Likeness

The aminopyrimidine core possesses a favorable profile in terms of key drug-like properties. The nitrogen atoms in the pyrimidine ring and the amino substituents can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[7] Furthermore, the overall polarity and molecular weight of the core are within the ranges typically associated with good oral bioavailability, as described by Lipinski's Rule of Five.[8]

PropertyTypical Value/CharacteristicImplication in Drug Design
Molecular Weight ~125 g/mol (for the core)Provides a good starting point for building larger molecules without exceeding the typical molecular weight limits for oral drugs.
Hydrogen Bond Donors 3 (from the amino groups)Enables strong and directional interactions with protein targets.
Hydrogen Bond Acceptors 3 (2 from ring nitrogens, 1 from exocyclic nitrogen)Facilitates diverse binding modes and interactions with biological macromolecules.
LogP Generally lowContributes to good aqueous solubility, which is often desirable for drug candidates.
Topological Polar Surface Area (TPSA) ModerateBalances the ability to cross cell membranes with sufficient solubility.[9]
B. Structural Versatility and Vectorial Display of Substituents

The 4,5,6-triaminopyrimidine scaffold offers three distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The amino groups at positions 4, 5, and 6 project from the pyrimidine ring in a specific spatial arrangement. This "vectorial display" of substituents enables medicinal chemists to fine-tune the molecule's shape, size, and electronic properties to achieve optimal binding to a target protein. This trivalent nature allows for the creation of libraries of compounds with diverse functionalities, increasing the probability of identifying potent and selective drug candidates.

Logical Relationship Diagram

Scaffold_Properties cluster_properties Key Physicochemical Properties cluster_advantages Advantages in Drug Design Scaffold 4,5,6-Triaminopyrimidine Scaffold HBD Hydrogen Bond Donors/Acceptors Scaffold->HBD Polarity Moderate Polarity Scaffold->Polarity Size Low Molecular Weight Scaffold->Size Binding Strong Target Binding HBD->Binding Solubility Good Aqueous Solubility Polarity->Solubility SAR Facile SAR Exploration Size->SAR Diversity Chemical Diversity SAR->Diversity

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the synthesis of 4,5,6-triaminopyrimidine sulfate hydrate, a critical intermediate in the production of various biologically active molecules and pharmaceuticals.[1] We delve into the prevalent synthetic strategies, elucidating the underlying chemical principles and rationale for experimental choices. A comprehensive, step-by-step protocol for the catalytic hydrogenation of 4,6-diamino-5-nitropyrimidine is presented, complete with safety precautions, reaction setup, and product isolation. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis.

Introduction: The Significance of this compound

4,5,6-Triaminopyrimidine and its salts are foundational building blocks in medicinal and agricultural chemistry.[1] The strategic placement of three amino groups on the pyrimidine ring offers multiple reactive sites for further chemical elaboration, making it a versatile precursor for a diverse range of heterocyclic compounds. Notably, it serves as a key intermediate in the synthesis of purines, such as adenine and guanine, and their analogues, which are of immense interest in the development of antiviral and anticancer agents.[2][3][4] Its applications extend to the creation of novel materials and as a component in analytical chemistry.[1] This guide focuses on the practical synthesis of its stable sulfate hydrate salt.

Synthetic Strategies: An Overview

The most common and industrially viable route to 4,5,6-triaminopyrimidine involves the reduction of a suitable precursor bearing a nitro or nitroso group at the 5-position of the pyrimidine ring. The choice of starting material dictates the specific reagents and conditions required for this transformation.

Key Starting Materials

The selection of the initial pyrimidine derivative is crucial and often depends on commercial availability and cost. The most frequently utilized precursors include:

  • 4,6-Diamino-5-nitropyrimidine: A widely available and stable starting material. The synthesis of the target compound from this precursor is the focus of our detailed protocol.

  • 4,6-Diamino-5-nitrosopyrimidine: Another common intermediate, often prepared from 4,6-diaminopyrimidine.

  • 2,4,6-Triamino-5-nitrosopyrimidine: Used in the synthesis of the related 2,4,5,6-tetraaminopyrimidine.[5][6]

Reduction Methodologies

The conversion of the nitro or nitroso group to an amine is a standard chemical transformation, and several methods have been successfully applied to pyrimidine systems:

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency, clean reaction profile, and the generation of water as the primary byproduct. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[7][8]

  • Chemical Reduction: A variety of chemical reducing agents can be employed. Sodium dithionite is a popular choice for this transformation.[9][10] Other options include reduction with metals in acidic media, such as iron in acetic acid or zinc dust with hydrochloric acid.[11]

Detailed Protocol: Synthesis via Catalytic Hydrogenation of 4,6-Diamino-5-nitropyrimidine

This section provides a step-by-step guide for the synthesis of this compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[12]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free from ignition sources. Use a hydrogen detector and work in a well-ventilated area.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible, and do not allow it to dry completely in the air.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Materials and Equipment
ReagentsEquipment
4,6-Diamino-5-nitropyrimidineParr hydrogenator or similar hydrogenation apparatus
5% Palladium on Carbon (Pd/C), wetThree-necked round-bottom flask
MethanolMagnetic stirrer and stir bar
Sulfuric Acid, concentratedHeating mantle
Distilled WaterBuchner funnel and filter flask
Nitrogen or Argon gas supplypH paper or pH meter
Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Charge flask with 4,6-diamino-5-nitropyrimidine and Methanol B Carefully add wet 5% Pd/C catalyst A->B C Inert the system with N2 or Ar B->C D Pressurize with H2 (e.g., 50 psi) C->D E Heat to 50-60 °C with vigorous stirring D->E F Monitor H2 uptake until reaction is complete E->F G Cool to room temperature and purge with N2 F->G H Filter through Celite to remove Pd/C G->H I Cool filtrate in an ice bath H->I J Slowly add concentrated H2SO4 to precipitate the sulfate salt I->J K Isolate the product by filtration J->K L Wash with cold water and then cold methanol K->L M Dry under vacuum L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, add 4,6-diamino-5-nitropyrimidine.

    • Add methanol to create a slurry.

    • Under a gentle stream of nitrogen or argon, carefully add the wet 5% palladium on carbon catalyst.

    • Securely attach the flask to the hydrogenation apparatus.

  • Hydrogenation:

    • Purge the system several times with nitrogen or argon, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi).

    • Begin vigorous stirring and heat the reaction mixture to 50-60 °C.

    • The reaction is exothermic; monitor the temperature and pressure closely.

    • Continue the reaction until the hydrogen uptake ceases, indicating the completion of the reduction. This can take several hours.

  • Work-up and Isolation:

    • Allow the reaction vessel to cool to room temperature.

    • Carefully vent the excess hydrogen and purge the system with nitrogen or argon.

    • Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and cool the solution in an ice bath.

    • With stirring, slowly and carefully add concentrated sulfuric acid dropwise to the cooled filtrate. The product will precipitate as the sulfate salt.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold distilled water, followed by a wash with cold methanol to remove any impurities.

    • Dry the product under vacuum to a constant weight.

Reaction Mechanism

The synthesis proceeds via the catalytic reduction of the nitro group on the pyrimidine ring.

Caption: Catalytic reduction of 4,6-diamino-5-nitropyrimidine.

The nitro group is reduced to an amino group in the presence of hydrogen gas and a palladium catalyst. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, which are rapidly converted to the final amine product under the reaction conditions. The subsequent addition of sulfuric acid protonates the basic amino groups, leading to the precipitation of the more stable sulfate salt.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

ParameterTypical Value/Result
Appearance Off-white to light yellow or orange solid.[12][14]
Melting Point >300 °C.[2][15]
Solubility Soluble in dimethyl sulfoxide (DMSO).[15]
Purity (HPLC) >98%.[14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Use fresh, high-quality catalyst.- Ensure the system is properly sealed and pressurized.- Increase the reaction temperature within the recommended range.
Low Yield - Product loss during filtration- Incomplete precipitation- Ensure the Celite pad is well-packed to prevent catalyst breakthrough.- Thoroughly wash the filter cake with methanol.- Ensure the pH is sufficiently low after sulfuric acid addition and allow adequate time for precipitation at a low temperature.
Product Discoloration - Overheating during reaction- Air oxidation of the product- Maintain the reaction temperature within the specified range.- Keep the product under an inert atmosphere as much as possible, especially during filtration and handling of the free amine solution before precipitation.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of 4,6-diamino-5-nitropyrimidine is a reliable and efficient method for producing this valuable chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain a high-purity product. The versatility of this compound ensures its continued importance in the fields of pharmaceutical and chemical research and development.

References

  • Wikipedia. 4-Hydroxy-2,4,5-triaminopyrimidine. [Link]

  • PrepChem.com. Synthesis of 2,4,5,6-tetraaminopyrimidine. [Link]

  • RSC Publishing. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. [Link]

  • Google Patents. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • SDS Search. 4,5,6-Triaminopyrimidine Sulfate. [Link]

  • Jelmar. SAFETY DATA SHEET. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Amerigo Scientific. 4,5,6-Triaminopyrimidine sulfate. [Link]

  • TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. [Link]

  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]

  • Justia Patents. Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. [Link]

  • ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. [Link]

  • National Institutes of Health. 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. [Link]

  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

  • PubChem. 4,6-Diamino-5-nitropyrimidine. [Link]

  • MDPI. 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. [Link]

Sources

Application Note: A Detailed Protocol for the Utilization of 4,5,6-Triaminopyrimidine Sulfate Hydrate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4,5,6-Triaminopyrimidine sulfate hydrate as a pivotal precursor in pharmaceutical synthesis. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous anticancer, antimicrobial, and kinase inhibitor drugs.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide robust, field-tested protocols for the synthesis of pteridine and purine derivatives. We emphasize safety, characterization, and troubleshooting to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Importance of 4,5,6-Triaminopyrimidine

4,5,6-Triaminopyrimidine is a highly functionalized building block prized for its unique arrangement of nucleophilic amino groups.[4] The vicinal diamines at the C4 and C5 positions are primed for cyclization reactions, making this reagent a cornerstone for constructing fused heterocyclic systems. Its sulfate hydrate form is a common, stable salt that is convenient for storage and handling.

The primary utility of this compound lies in its role as a direct precursor to two critical classes of bioactive molecules:

  • Pteridines: Formed by condensing the pyrimidine with a 1,2-dicarbonyl compound, pteridine scaffolds are found in vital drugs like the antifolate agent Methotrexate.[5]

  • Purines: Synthesized via cyclization with a one-carbon source (e.g., formic acid), the purine ring is the core of DNA/RNA bases (adenine, guanine) and a vast array of kinase inhibitors that target ATP-binding sites in cancer cells.[6][7][8]

This guide will provide detailed methodologies for both transformations, offering a gateway to these high-value molecular architectures.

Physicochemical Properties and Safe Handling

Before beginning any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.

Key Properties
PropertyValueSource
Chemical Name 4,5,6-Pyrimidinetriamine, sulfate, hydrate[9]
CAS Number 207742-76-5 (hydrate)[10][11][12]
Molecular Formula C₄H₇N₅ · H₂SO₄ · xH₂O[10]
Molecular Weight 223.21 (anhydrous)[10]
Appearance Off-white to yellow or light orange solid
Melting Point >300 °C[10]
Solubility Soluble in dimethyl sulfoxide (DMSO).[10]
Safety, Storage, and Handling

Warning: This chemical is classified as a skin, eye, and respiratory irritant. Handle in accordance with good industrial hygiene and safety practices.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[13] If significant dust is generated, use a NIOSH/MSHA-approved respirator.[13]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid creating dust.[13] Prevent contact with skin, eyes, and clothing.[15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15] Store at room temperature.

  • In case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[15]

    • Skin: Wash off immediately with soap and plenty of water.[15]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15]

Core Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps, rationales, and characterization guidance.

Protocol 1: Synthesis of a Pteridine via Gabriel-Isay Condensation

This reaction is a classic and highly effective method for constructing the pteridine ring system by reacting a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[16]

Causality: The reaction hinges on the differential nucleophilicity of the amino groups. The C5-NH₂ group is generally more nucleophilic than the C4/C6-NH₂ groups, initiating the attack on one of the carbonyls. The subsequent intramolecular condensation forms the stable pyrazine ring. The reaction is typically performed under acidic or neutral conditions to facilitate the dehydration steps.

pteridine_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_pyrimidine 4,5,6-Triaminopyrimidine sulfate hydrate reaction_step 1. Dissolve Pyrimidine in Solvent (e.g., Ethanol/Water) 2. Add Dicarbonyl 3. Reflux (monitor by TLC) start_pyrimidine->reaction_step start_dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) start_dicarbonyl->reaction_step workup_step 1. Cool to RT 2. Collect Precipitate by Filtration 3. Wash with Cold Solvent 4. Recrystallize reaction_step->workup_step Reaction Complete final_product Purified Pteridine Derivative workup_step->final_product Purified

Caption: Workflow for Pteridine Synthesis.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.23 g, 10 mmol).

    • Add a solvent mixture, such as 30 mL of ethanol and 10 mL of water. Stir to form a suspension.

    • Expertise Note: The sulfate salt has limited solubility. The free base, which is more reactive, is generated in situ. Some protocols may call for the addition of a mild base like NaHCO₃ to fully neutralize the sulfate and improve reactivity, which can be critical for less reactive dicarbonyl partners.[16]

  • Reaction Execution:

    • Add the 1,2-dicarbonyl compound (e.g., Benzil, 2.10 g, 10 mmol) to the suspension.

    • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of Dichloromethane/Methanol (e.g., 9:1 v/v). The disappearance of the starting materials and the appearance of a new, often UV-active, spot indicates product formation. The reaction time can vary from 2 to 12 hours.

  • Product Isolation and Purification:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes. The product often precipitates out of the solution upon cooling.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities, followed by a wash with diethyl ether to aid in drying.

    • For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

  • Characterization:

    • ¹H NMR: Expect to see aromatic proton signals from the pteridine core and any substituents from the dicarbonyl starting material. The amino protons will appear as broad singlets.

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized pteridine.

    • Melting Point: A sharp melting point is indicative of high purity.

Protocol 2: Synthesis of a Purine via Traube Synthesis

The Traube synthesis is a robust and widely used method for constructing the purine ring by annulating an imidazole ring onto a 4,5-diaminopyrimidine.[8] The most common approach uses formic acid to provide the single carbon atom required to form the imidazole ring.[8]

Causality: In this reaction, formic acid serves as both the solvent and the electrophilic one-carbon source. The reaction proceeds via formylation of one of the amino groups (typically C5-NH₂), followed by an intramolecular cyclization and dehydration to form the aromatic purine ring. Heating is required to drive the dehydration step.

traube_synthesis start {4,5,6-Triaminopyrimidine sulfate hydrate} step1 Step 1: Formylation Mix pyrimidine with excess formic acid. Heat to reflux. start->step1:f1 reagent {Formic Acid (98-100%)} reagent->step1:f1 step2 Step 2: Cyclization & Dehydration Maintain reflux for 2-5 hours. Monitor by TLC. step1:f0->step2:f0 Heat step3 Step 3: Isolation Cool reaction mixture. Evaporate formic acid under vacuum. step2:f0->step3:f0 Reaction Complete step4 Step 4: Purification Dissolve residue in dilute base (e.g., aq. NH₃). Decolorize with charcoal. Precipitate by adding acid (e.g., Acetic Acid). Filter and dry. step3:f0->step4:f0 product {Purified Purine Derivative (e.g., 2,6-Diaminopurine)} step4->product

Caption: Key stages of the Traube Purine Synthesis.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask fitted with a reflux condenser, place this compound (e.g., 2.23 g, 10 mmol).

    • Carefully add 98-100% formic acid (e.g., 20 mL) in a fume hood.

    • Expertise Note: The concentration of formic acid is critical. Anhydrous conditions favor the reaction. Using a lower concentration can lead to incomplete reaction or side products. The excess formic acid acts as the solvent.

  • Reaction Execution:

    • Heat the solution to reflux (approximately 100-110 °C) using an oil bath.

    • Maintain the reflux for 4-5 hours.[8] The solution may change color during the reaction.

    • Monitor the reaction by TLC [Mobile phase: Chloroform/Methanol (8:2 v/v) with a few drops of ammonia]. Spot for the disappearance of the starting material.

  • Product Isolation:

    • After cooling to room temperature, remove the excess formic acid under reduced pressure using a rotary evaporator. This will leave a solid or semi-solid residue.

    • Trustworthiness Note: It is crucial to remove as much formic acid as possible, as its acidity will interfere with the next step.

  • Purification:

    • Dissolve the crude residue in a minimal amount of a dilute aqueous base, such as 1 M ammonium hydroxide (aq. NH₃), by gentle warming. This deprotonates the purine, making it soluble.

    • If the solution is colored, add a small amount of activated charcoal, heat gently for 5-10 minutes, and then filter the hot solution through a pad of Celite to remove the charcoal and other insoluble impurities.

    • Transfer the clear filtrate to a clean beaker and cool in an ice bath.

    • Carefully acidify the solution to pH 6-7 with glacial acetic acid. The purified purine product will precipitate out of the solution.

    • Collect the white or off-white solid by vacuum filtration, wash with cold water, and dry under vacuum.

Field Insights: Relevance to Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][3][17] Kinases are enzymes that regulate cell signaling, and their dysregulation is a hallmark of cancer.[2][3]

Many potent kinase inhibitors are designed to mimic adenosine triphosphate (ATP), the natural substrate for kinases. The purine ring, synthesized from 4,5,6-triaminopyrimidine, is an excellent mimic of the adenine portion of ATP. This allows synthetic purine derivatives to competitively bind to the ATP-binding pocket of a target kinase, inhibiting its function and halting proliferative signaling.[2][6] Therefore, the protocols described herein provide a direct and fundamental entry point into the synthesis of scaffolds for targeted cancer therapeutics.[17]

References

  • Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]

  • PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Retrieved from [Link]

  • SDS Search. (n.d.). 4,5,6-Triaminopyrimidine Sulfate. Retrieved from [Link]

  • Jelmar, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Sayed A. Ahmed, et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Available from: [Link]

  • Science of Synthesis. (n.d.). 7.1.1. Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Reaction of 4,5,6-Triaminopyrimidine and 2,4,5,6-Tetraaminopyrimidine with 3-Dimethylaminopropiophenones. Synthesis of New 4-Aryl-2,3-dihydropyrimido[4,5-b][4][6]diazepines. Retrieved from [Link]

  • Google Patents. (1981). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Wiley. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Google Patents. (1994). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • MDPI. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. International Journal of Molecular Sciences. Available from: [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Google Patents. (1979). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]

Sources

The Versatility of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triaminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of a vast array of therapeutic agents.[1] Among its many derivatives, 4,5,6-triaminopyrimidine sulfate hydrate has emerged as a particularly valuable and versatile building block. Its strategic arrangement of amino groups facilitates the construction of fused heterocyclic systems, which are prevalent in biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the synthesis of purines, pteridines, and kinase inhibitors, elucidating the chemical principles and experimental nuances that underpin its utility.

Core Applications in Heterocyclic Synthesis

The unique trifunctional nature of 4,5,6-triaminopyrimidine, with its vicinal diamines at the 4- and 5-positions and an additional amino group at the 6-position, renders it an ideal precursor for constructing bicyclic heteroaromatic systems. The sulfate hydrate form offers improved stability and handling properties compared to the free base, making it a preferred reagent in many synthetic endeavors.

The Gateway to Purine Analogs: Traube Synthesis and Beyond

The Traube purine synthesis, a classical and highly effective method, heavily relies on 4,5-diaminopyrimidines as key intermediates.[2] this compound provides a direct entry into this chemical space, enabling the synthesis of a diverse range of purine derivatives with significant therapeutic potential, including antiviral and anticancer agents.[2][3]

The core principle of the Traube synthesis involves the condensation of the 4,5-diaminopyrimidine with a one-carbon synthon, which forms the imidazole ring fused to the pyrimidine core. The choice of this one-carbon unit dictates the substitution at the 8-position of the resulting purine. Formic acid, formamide, or orthoformates are commonly employed for this purpose. The reaction proceeds through the formation of a formamidine intermediate at one of the amino groups, followed by an intramolecular cyclization and dehydration to yield the aromatic purine ring system.

Protocol 1: Synthesis of Guanine from a Triaminopyrimidine Precursor

This protocol is adapted from established procedures for the synthesis of guanine, a fundamental purine nucleobase, utilizing a closely related triaminopyrimidine derivative.[4][5] This serves as a representative example of the Traube synthesis.

Materials:

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate (a conceptual analog to 4,5,6-triaminopyrimidine sulfate for this illustrative protocol)

  • Formamide

  • Hydrochloric acid (15% solution)

  • Activated charcoal

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate in 250 mL of formamide.[4]

  • Cyclization: Heat the mixture in an oil bath to 170-180°C and maintain this temperature for 2 hours with continuous stirring.[4] During this time, the cyclization to form the guanine ring system occurs.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The crude guanine will precipitate.

    • Filter the crude product and wash it with deionized water.

    • For further purification, suspend the crude product in 10 times its volume of 15% hydrochloric acid and reflux for a period sufficient for decolorization, potentially with the addition of activated charcoal.[6]

    • Filter the hot solution to remove charcoal and any insoluble impurities.

    • Allow the filtrate to cool, inducing the crystallization of guanine hydrochloride.

    • Neutralize the solution to precipitate the purified guanine.

    • Filter the purified guanine, wash with deionized water, and dry in an oven.

Constructing Pteridines: Building Blocks for Dihydrofolate Reductase (DHFR) Inhibitors

Pteridines, bicyclic heterocycles composed of fused pyrimidine and pyrazine rings, are another class of medicinally important compounds readily accessible from this compound.[7] Many potent dihydrofolate reductase (DHFR) inhibitors, a class of anticancer and antimicrobial agents, feature a pteridine or a related scaffold.[8]

The synthesis of pteridines from 4,5,6-triaminopyrimidine involves the condensation of the vicinal diamines with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative. This reaction forms the pyrazine ring. The choice of the dicarbonyl component allows for the introduction of various substituents at the 6- and 7-positions of the pteridine ring, enabling the fine-tuning of biological activity.

Protocol 2: General Synthesis of 2,4-Diaminopteridine Derivatives

This protocol outlines a general procedure for the synthesis of 2,4-diaminopteridines, a core scaffold in many DHFR inhibitors, starting from 2,4,5,6-tetraaminopyrimidine (the free base of the topic compound).[9][10]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate (or the free base, 4,5,6-triaminopyrimidine can be conceptually substituted for the purpose of this protocol)

  • A 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl)

  • An appropriate solvent (e.g., water, ethanol)

  • Acid or base for pH adjustment (if necessary)

Equipment:

  • Reaction flask with a stirrer

  • Heating apparatus (if required)

  • Filtration setup

Procedure:

  • Preparation of the Pyrimidine Salt Solution: Dissolve the 2,4,5,6-tetraaminopyrimidine salt in a suitable solvent. The pH may need to be adjusted to facilitate the reaction. For instance, a slightly acidic pH (1.0-2.5) has been reported to be effective for the condensation with dihydroxyacetone.[10]

  • Condensation Reaction: To the stirred pyrimidine solution, add the 1,2-dicarbonyl compound. The reaction is often carried out at room temperature or with gentle heating. For example, warming a mixture of 2,4,5,6-tetraminopyrimidine bisulfite and biacetyl in water to approximately 80°C for one hour has been described.[9]

  • Isolation of the Pteridine Product: Upon completion of the reaction (monitored by TLC), the pteridine product may precipitate from the reaction mixture.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid.[9]

Application in the Synthesis of Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. This structural element forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. This compound, by providing access to this core, serves as an invaluable starting material in the synthesis of these targeted anticancer agents.

Structure-Activity Relationship (SAR) Insights

The amino groups at the 2- and 4-positions are typically involved in hinge binding, while the substituents at the 5- and 6-positions can be modified to achieve selectivity and improve pharmacokinetic properties. The synthesis of a library of analogs with diverse substituents at these positions is a common strategy in kinase inhibitor drug discovery.

Table 1: Representative Structure-Activity Relationship Data for Pyrimidine-Based Kinase Inhibitors

Compound IDR1-Substituent (at C6)R2-Substituent (at C4-amino)Target KinaseIC50 (nM)Reference
PD 158780-NHMe3-BromophenylEGFR0.08[11]
Analog 5c-NHMePhenylEGFRPotent[12]
GenericBulky, weakly basic side chainsPhenylEGFRPotent[12]

This table is a conceptual representation based on published SAR data for related pyrimidine kinase inhibitors.

Workflow for the Synthesis of a Generic Kinase Inhibitor Scaffold

The following workflow illustrates a general strategy for the synthesis of a kinase inhibitor scaffold starting from a triaminopyrimidine precursor.

G A 4,5,6-Triaminopyrimidine Sulfate Hydrate B Selective Protection/ Functionalization of Amino Groups A->B Step 1 C Introduction of R1 at C6 (e.g., via nucleophilic aromatic substitution) B->C Step 2 D Introduction of R2 at C4 (e.g., via Buchwald-Hartwig coupling) C->D Step 3 E Final Kinase Inhibitor Scaffold D->E Step 4

Caption: General synthetic workflow for kinase inhibitors.

Conclusion: A Cornerstone Reagent in Medicinal Chemistry

This compound is a testament to the power of a well-designed chemical scaffold. Its inherent reactivity and structural features provide a direct and efficient route to a multitude of heterocyclic systems that are at the heart of numerous therapeutic agents. From the foundational purines and pteridines to the highly targeted kinase inhibitors, this versatile building block continues to empower medicinal chemists in their quest for novel and effective drugs. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this remarkable compound.

References

  • Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available at: [Link]

  • Process for the preparation of guanine. Google Patents.
  • Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. PubMed. Available at: [Link]

  • Production process for guanine. Google Patents.
  • Synthesis and Medicinal Uses of Purine. Pharmaguideline. Available at: [Link]

  • Process for the preparation of guanine. Google Patents.
  • One-step synthesis method of guanine. Patsnap. Available at: [Link]

  • Synthesis method of 2-amino-6-chloropurine. Google Patents.
  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. National Institutes of Health. Available at: [Link]

  • 2,4-diamino pteridine and derivatives. Google Patents.
  • 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. Google Patents.
  • BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and biological activity of novel purine and bicyclic pyrimidine factor Xa inhibitors. PubMed. Available at: [Link]

  • Preparation of 2-amino-6-chloropurine. Google Patents.
  • Process for preparing 2-amino-6-chloropurine. Google Patents.
  • IC 50 value for different inhibitors of DHFR. ResearchGate. Available at: [Link]

  • Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. Available at: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]

  • One-step synthetic method of 2-amino-6-chloropurine. ResearchGate. Available at: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. ResearchGate. Available at: [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. National Institutes of Health. Available at: [Link]

  • Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. Google Patents.
  • Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Google Patents.
  • SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). National Center for Biotechnology Information. Available at: [Link]

  • Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. Available at: [Link]

  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. Available at: [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: 4,5,6-Triaminopyrimidine Sulfate Hydrate as a Versatile Precursor for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Quest for New Antimicrobials

The relentless evolution of antimicrobial resistance presents one of the most significant challenges to global health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Within the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, and the pyrimidine nucleus, in particular, is a cornerstone of many therapeutic agents.[3] As an essential component of nucleobases like cytosine, thymine, and uracil, the pyrimidine scaffold offers a unique structural framework for designing molecules that can interact with biological targets in pathogenic microorganisms.[3]

4,5,6-Triaminopyrimidine sulfate hydrate stands out as a highly versatile and reactive precursor for the synthesis of a diverse array of bioactive molecules, especially antimicrobial and anticancer drugs.[4] Its unique arrangement of three amino groups on the pyrimidine ring provides multiple reactive sites for condensation and cyclization reactions, enabling the construction of complex fused heterocyclic systems. This guide provides detailed protocols for the synthesis of potent antimicrobial agents derived from this compound, focusing on the synthesis of pteridine derivatives. Furthermore, it outlines standardized methodologies for the subsequent evaluation of their antimicrobial efficacy.

Strategic Approach: From Precursor to Bioactive Compound

The synthetic utility of 4,5,6-triaminopyrimidine lies in the nucleophilicity of its adjacent amino groups at the C4 and C5 positions. This arrangement is ideal for condensation reactions with 1,2-dicarbonyl compounds to form a fused pyrazine ring, yielding the pteridine scaffold. Pteridine derivatives are of significant biological interest as they are known to interfere with essential metabolic pathways in microorganisms, such as the folic acid synthesis pathway.[5]

This section details a proven synthetic pathway: the Gabriel-Isay condensation reaction to synthesize pteridine derivatives from this compound.

Diagram of the Synthetic Workflow

Synthetic_Workflow Precursor 4,5,6-Triaminopyrimidine Sulfate Hydrate Neutralization Neutralization Step (e.g., with aq. NaOH) to yield free base Precursor->Neutralization 1. FreeBase 2,4,5,6-Tetraaminopyrimidine (in situ) Neutralization->FreeBase 2. Reaction Gabriel-Isay Condensation (Control of pH is critical) FreeBase->Reaction 3a. Dicarbonyl α-Dicarbonyl Compound (e.g., Dihydroxyacetone) Dicarbonyl->Reaction 3b. Pteridine Crude Pteridine Derivative Reaction->Pteridine 4. Purification Purification (Recrystallization/ Chromatography) Pteridine->Purification 5. FinalProduct Pure Antimicrobial Agent (Pteridine Derivative) Purification->FinalProduct 6.

Caption: Synthetic workflow for pteridine-based antimicrobial agents.

Experimental Protocols: Synthesis and Characterization

The following protocols provide a detailed, step-by-step methodology for the synthesis of a pteridine derivative from this compound.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This protocol is adapted from established procedures for the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[6] A critical first step when starting with the sulfate salt is the in situ neutralization to liberate the free amine for the condensation reaction.

Materials and Reagents:

  • This compound (or 2,4,5,6-Tetraaminopyrimidine dihydrobromide/dihydrochloride as a suitable alternative)[6]

  • 1,3-Dihydroxyacetone

  • 50% Sodium hydroxide solution

  • Deionized water

  • Ethanol

  • Oxygen or air supply (for bubbling)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and heating plate

  • pH meter

  • Filtration apparatus

Procedure:

  • Preparation of the Pyrimidine Solution: In a suitable reaction vessel, dissolve 32.8 g of 2,4,5,6-tetraaminopyrimidine dihydrobromide (a molar equivalent to the sulfate hydrate) in 3.0 L of deionized water.[6]

  • pH Adjustment (Neutralization): Carefully adjust the pH of the solution to 2.0 by the dropwise addition of a 50% sodium hydroxide solution with constant stirring.[6] This step is crucial to deprotonate the amino groups, rendering them nucleophilic for the subsequent reaction.

  • Addition of Dicarbonyl: To this solution, add a solution of 14.0 g of 1,3-dihydroxyacetone dissolved in 500 mL of water.[6]

  • Condensation Reaction: While maintaining the temperature of the reaction mixture between 8°C and 12°C, bubble air or oxygen through the solution for 24 hours with continuous stirring.[6] The introduction of an oxidant facilitates the final aromatization step to form the pteridine ring.

  • Isolation of the Product: After 24 hours, the precipitated product is collected by filtration.

  • Purification: Wash the collected solid with deionized water and then with ethanol to remove unreacted starting materials and byproducts.[6] The product can be further purified by recrystallization if necessary.

Characterization:

The structure of the synthesized 2,4-diamino-6-hydroxymethylpteridine can be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocols for Antimicrobial Susceptibility Testing

Once the novel pyrimidine derivatives are synthesized and purified, their antimicrobial activity must be quantitatively assessed. The following are standard, widely accepted protocols for this purpose.

Diagram of the Antimicrobial Screening Workflow

Screening_Workflow Compound Synthesized Pyrimidine Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Method Choose Screening Method Stock->Method Microbes Bacterial & Fungal Strains (Gram+, Gram-, Fungi) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Microbes->Inoculum Inoculum->Method AgarWell Agar Well Diffusion Method->AgarWell Qualitative BrothMicro Broth Microdilution Method->BrothMicro Quantitative Incubation Incubate at 37°C (24-48h) AgarWell->Incubation BrothMicro->Incubation ZOI Measure Zone of Inhibition (mm) Incubation->ZOI from Agar Well MIC Determine Minimum Inhibitory Concentration (µg/mL) Incubation->MIC from Broth Micro Result Antimicrobial Activity Profile ZOI->Result MIC->Result

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.

Materials and Reagents:

  • Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Stock solutions of synthesized compounds (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Agar Plates: Pour the molten sterile agar medium into Petri dishes and allow them to solidify under aseptic conditions.

  • Inoculate Plates: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Create Wells: Aseptically punch uniform wells (6 mm in diameter) into the agar using a sterile cork borer.

  • Add Compounds: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Standardized microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)

  • Stock solutions of synthesized compounds

  • Positive control (standard antibiotic)

  • Growth control (broth + inoculum)

  • Sterility control (broth only)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Prepare Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, typically to the 10th or 11th well. Discard the final 100 µL from the last dilution well. This creates a concentration gradient of the test compound.

  • Inoculate Plate: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be approximately 110 µL.

  • Controls: Ensure the plate includes a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison of the synthesized compounds.

Table 1: Antimicrobial Activity of Synthesized Pteridine Derivative

Test Microorganism Gram Stain Agar Well Diffusion Broth Microdilution
Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus Positive [Insert Data] [Insert Data]
Bacillus subtilis Positive [Insert Data] [Insert Data]
Escherichia coli Negative [Insert Data] [Insert Data]
Pseudomonas aeruginosa Negative [Insert Data] [Insert Data]
Candida albicans Fungus [Insert Data] [Insert Data]
Positive Control
Ciprofloxacin N/A [Insert Data] [Insert Data]
Fluconazole N/A [Insert Data] [Insert Data]
Negative Control

| DMSO | N/A | 0 | >Highest Conc. |

Conclusion and Future Directions

This compound serves as an exceptional starting material for the generation of diverse heterocyclic compounds with significant antimicrobial potential. The protocols outlined in this guide provide a robust framework for the synthesis of pteridine derivatives and their subsequent biological evaluation. The Gabriel-Isay condensation is a reliable method for constructing the pteridine core, a scaffold known for its potent antimicrobial properties. The standardized agar well diffusion and broth microdilution assays offer reproducible methods for assessing the efficacy of these novel compounds. Further derivatization of the pteridine ring system and exploration of other synthetic pathways, such as Schiff base formation followed by cyclization or metal complexation, represent promising avenues for the discovery of next-generation antimicrobial agents.

References

  • Google Patents. (n.d.). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • Science of Synthesis. (n.d.). 7.1.1. Synthesis. Retrieved January 5, 2026, from [Link]

  • Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Retrieved from [Link]

  • Varma, R. S. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Retrieved January 5, 2026, from [Link]

  • Patel, V. R., et al. (2012). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Journal of Chemical and Pharmaceutical Research, 4(10), 4647-4653. Retrieved from [Link]

  • Enwa, F. O., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3295. Retrieved from [Link]

  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved January 5, 2026, from [Link]

  • Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1441. Retrieved from [Link]

  • Sridhar, S. K., et al. (2011). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 2(8), 2135. Retrieved from [Link]

  • Ali, M. A., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 743. Retrieved from [Link]

  • Mohamed, M. S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(3), 343-364. Retrieved from [Link]

Sources

The Strategic Role of 4,5,6-Triaminopyrimidine Sulfate Hydrate in the Genesis of Anticancer Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Potent Anticancer Agents

In the intricate world of medicinal chemistry, the journey from a simple precursor to a life-saving therapeutic is a testament to the elegance of synthetic strategy. 4,5,6-Triaminopyrimidine sulfate hydrate, a seemingly modest chemical entity, stands as a pivotal building block in the synthesis of a diverse array of anticancer drugs. Its unique arrangement of amino groups on a pyrimidine core provides a versatile scaffold for the construction of complex heterocyclic systems that are central to the mechanism of action of numerous chemotherapeutic agents. This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols and the scientific rationale behind its application in the synthesis of two major classes of anticancer drugs: antifolates and kinase inhibitors.

The strategic importance of this pyrimidine derivative lies in its inherent reactivity and potential for cyclization. The vicinal amino groups at the 4- and 5-positions are primed for condensation reactions, enabling the formation of fused ring systems such as purines and their bioisosteres. This characteristic is expertly exploited in the synthesis of drugs that mimic endogenous purines, thereby interfering with the metabolic pathways of cancer cells. Furthermore, the pyrimidine ring itself is a common feature in a multitude of kinase inhibitors, where it often serves as the core scaffold that anchors the molecule within the ATP-binding site of the target kinase.

This document is intended for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a deeper understanding of the chemical principles that make this compound an invaluable tool in the anticancer drug discovery and development pipeline.

PART 1: Synthesis of Purine Analogs - The Traube Purine Synthesis and its Application in Methotrexate Precursors

The Traube purine synthesis, first reported by Wilhelm Traube in 1900, remains a cornerstone of heterocyclic chemistry for the construction of the purine ring system.[1] This classical method involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon, typically formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine core.[2][3] 4,5,6-Triaminopyrimidine is an ideal starting material for this reaction, leading to the formation of various purine analogs with significant biological activity.

A critical application of this chemistry in oncology is the synthesis of precursors for antifolate drugs like methotrexate. Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, thereby disrupting DNA replication and cell division in rapidly proliferating cancer cells. The pteridine ring system of methotrexate is structurally related to the purine scaffold, and its synthesis often begins with a highly substituted pyrimidine.

From Triamine to Tetraamine: A Key Synthetic Transformation

To be utilized in the synthesis of methotrexate and related compounds, 4,5,6-triaminopyrimidine is first converted to 2,4,5,6-tetraaminopyrimidine. This is achieved through a two-step process of nitrosation at the 5-position followed by reduction of the nitroso group to an amino group.[4][5]

Diagram of the Synthetic Pathway from 2,4,6-Triaminopyrimidine to 2,4,5,6-Tetraaminopyrimidine

G A 2,4,6-Triaminopyrimidine B 2,4,6-Triamino-5-nitrosopyrimidine A->B NaNO2, Acetic Acid (Nitrosation) C 2,4,5,6-Tetraaminopyrimidine B->C Sodium Dithionite (Reduction)

Caption: Conversion of 2,4,6-Triaminopyrimidine to 2,4,5,6-Tetraaminopyrimidine.

Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate from 2,4,6-Triaminopyrimidine

This protocol outlines the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate, a key intermediate for methotrexate synthesis, starting from 2,4,6-triaminopyrimidine. The process involves a nitrosation reaction followed by a reduction.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
2,4,6-Triaminopyrimidine125.131.0 mole
Sodium Nitrite (NaNO2)69.001.0-1.05 moles
Acetic Acid (glacial)60.051.5 moles
Deionized Water18.02~1040 mL
Sodium Dithionite (Na2S2O4)174.11As required
Sulfuric Acid (concentrated)98.08As required

Procedure:

  • Nitrosation:

    • In a suitable reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in approximately 1040 mL of water and 1.5 moles of glacial acetic acid.

    • Cool the solution to a temperature range of 0-16 °C.

    • Slowly add 1.0-1.05 moles of sodium nitrite to the reaction mixture while vigorously stirring and maintaining the temperature between 0-20 °C. The intermediate, 2,4,6-triamino-5-nitrosopyrimidine, will precipitate as a stirrable slurry.[4]

  • Reduction:

    • To the slurry of the nitroso intermediate, add sodium dithionite portion-wise over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be allowed to rise to approximately 60 °C.

    • Once the addition is complete, filter the hot reaction mixture.

  • Isolation and Purification:

    • Cool the filtrate to 5 °C to crystallize the product, 2,4,5,6-tetraaminopyrimidine, as its sulfite salt.

    • Collect the crystals by filtration. Yields are typically in the range of 50-80% with a purity of approximately 95%.[4]

    • To obtain the sulfate salt, the isolated sulfite salt can be treated with sulfuric acid.[6]

Causality Behind Experimental Choices:

  • Low-Temperature Nitrosation: Maintaining a low temperature during nitrosation is crucial to control the reaction rate and prevent the formation of undesirable byproducts. It also ensures the formation of a manageable slurry of the nitroso intermediate.[4]

  • Acetic Acid as a Catalyst: Acetic acid provides the acidic medium necessary for the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

  • Sodium Dithionite as a Reducing Agent: Sodium dithionite is a powerful and efficient reducing agent for converting the nitroso group to an amino group under relatively mild conditions.

PART 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Core - Gateway to Modern Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[7][8] Many potent and selective kinase inhibitors, such as the Janus kinase (JAK) inhibitor Tofacitinib and the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, feature this heterocyclic core. The nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, which can alter the molecule's electronic properties and hydrogen bonding capabilities, often leading to improved selectivity and pharmacokinetic profiles.

4,5,6-Triaminopyrimidine can serve as a precursor for the synthesis of the pyrrolo[2,3-d]pyrimidine ring system through cyclocondensation reactions with appropriate C2 synthons.

General Strategy for Pyrrolo[2,3-d]pyrimidine Synthesis

The synthesis of the pyrrolo[2,3-d]pyrimidine core from a 4,5-diaminopyrimidine derivative typically involves a reaction with a molecule containing a two-carbon unit that can cyclize to form the pyrrole ring.

Conceptual Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Cyclization cluster_3 Core Structure A 4,5,6-Triaminopyrimidine Sulfate Hydrate B Functionalized 4,5-Diaminopyrimidine A->B Functional Group Manipulation C Reaction with C2 Synthon B->C D Pyrrolo[2,3-d]pyrimidine Scaffold C->D Cyclocondensation

Caption: Conceptual workflow for the synthesis of the Pyrrolo[2,3-d]pyrimidine core.

Protocol 2: Representative Synthesis of a 4-Amino-pyrrolo[2,3-d]pyrimidine Derivative

This protocol provides a representative method for the synthesis of a 4-amino-pyrrolo[2,3-d]pyrimidine, a key intermediate for many kinase inhibitors, starting from a suitably protected 4,5-diaminopyrimidine derivative which can be conceptually derived from 4,5,6-triaminopyrimidine.

Materials and Reagents:

Reagent/MaterialPurpose
4,6-dichloro-5-aminopyrimidinePyrimidine Precursor
ChloroacetaldehydeC2 Synthon
Sodium hydroxideBase
EthanolSolvent
AmmoniaAminating Agent

Procedure:

  • Synthesis of the Pyrrolo[2,3-d]pyrimidine Core:

    • A common route to the pyrrolo[2,3-d]pyrimidine core involves the reaction of a 4,6-dihalo-5-aminopyrimidine with a suitable C2 synthon. While not starting directly from 4,5,6-triaminopyrimidine, this illustrates the general principle of forming the fused pyrrole ring.

    • For instance, 4,6-dichloro-5-aminopyrimidine can be reacted with chloroacetaldehyde. The amino group of the pyrimidine attacks the aldehyde, and a subsequent intramolecular cyclization and elimination of HCl forms the 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Amination to Introduce the 4-Amino Group:

    • The resulting 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine can then be selectively aminated at the 4-position. This is typically achieved by reacting it with ammonia in a suitable solvent under pressure and heat. The chlorine at the 4-position is more reactive towards nucleophilic substitution than the one at the 6-position.

Causality Behind Experimental Choices:

  • Use of a Dihalopyrimidine: Starting with a dihalopyrimidine allows for sequential and selective functionalization. The different reactivity of the halogen atoms at the 4 and 6 positions can be exploited to introduce different substituents.

  • Cyclocondensation Reaction: The reaction between the 5-amino group and the C2 synthon is a classic example of a cyclocondensation reaction, a powerful tool for the construction of heterocyclic rings.

  • Selective Amination: The greater electrophilicity of the C4 position in the pyrimidine ring compared to the C6 position allows for the selective displacement of the chlorine atom at C4 by ammonia.

Conclusion: A Versatile Precursor for Anticancer Drug Innovation

This compound is more than just a chemical intermediate; it is a strategic starting point for the synthesis of a wide range of anticancer drugs. Its inherent chemical properties, particularly the arrangement of its amino groups, provide a robust platform for the construction of complex heterocyclic systems that are essential for therapeutic activity. From the classical Traube purine synthesis, enabling the creation of antifolates like methotrexate, to its role as a precursor for the modern pyrrolo[2,3-d]pyrimidine core of targeted kinase inhibitors, this compound continues to be a valuable asset in the arsenal of medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in the ongoing quest for more effective cancer therapies.

References

  • Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 923-942. [Link]

  • Various Authors. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • PrepChem. (n.d.). Synthesis of 2,4,5,6-tetraaminopyrimidine. Retrieved from [Link]

  • Merck & Co. (n.d.). Traube Purine Synthesis. The Merck Index Online. [Link]

  • U.S. Patent No. 4,247,693. (1981).
  • Chemistry Online. (2023). Traube purine synthesis. [Link]

  • Seela, F., & Peng, X. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. Current Organic Chemistry, 11(11), 941-960. [Link]

  • Slideshare. (2023). TRAUBE PURINE SYNTHESIS.pptx. [Link]

  • Seela, F., & Peng, X. (2007). ChemInform Abstract: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2′-Deoxyribonucleosides: Syntheses and Transformations. ChemInform, 38(31). [Link]

  • ResearchGate. (2008). Reaction of 4,5,6-Triaminopyrimidine and 2,4,5,6-Tetraaminopyrimidine with 3-Dimethylaminopropiophenones. Synthesis of New 4-Aryl-2,3-dihydropyrimido[4,5-b][1][7]diazepines. [Link]

  • Scribd. (n.d.). Traube Purine Synthesis. [Link]

  • U.S. Patent No. 4,079,053. (1978). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 4,5,6-Triaminopyrimidine Sulfate Hydrate, a critical intermediate in pharmaceutical synthesis.[1] Due to the compound's highly polar and ionizable nature, significant challenges in achieving adequate retention and symmetrical peak shape on traditional reversed-phase columns are often encountered.[2][3] This document details a scientifically-grounded approach, explaining the rationale behind the selection of chromatographic conditions. We provide a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, complete with guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards, including forced degradation studies to ensure specificity.[4][5][6] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Chromatographic Challenges

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][7] Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. The molecule possesses three primary amine groups, making it highly polar and basic.

The analysis of such compounds by RP-HPLC is non-trivial. Standard C18 columns, which separate based on hydrophobicity, often provide insufficient retention for polar molecules, leading to elution near or within the solvent front.[8][9] Furthermore, the basic amine groups can interact with residual acidic silanols on the silica surface of the column, causing significant peak tailing.

To overcome these challenges, several chromatographic strategies can be considered:

  • Reversed-Phase HPLC with pH Control: By operating at a low mobile phase pH, the amine functional groups are protonated (R-NH3+). This consistent positive charge minimizes secondary interactions with silanols and ensures reproducible retention. This is often the most direct and robust approach for quality control environments.

  • Ion-Pair Chromatography (IPC): This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase, which forms a neutral complex with the protonated analyte, thereby increasing its hydrophobicity and retention on a C18 column.[10][11] However, IPC can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic content.[12][13] It is an excellent alternative for retaining and separating very polar compounds.[14][15][16] While powerful, method development can be more complex than for RP-HPLC.

For this application note, we focus on a robust and widely applicable Reversed-Phase HPLC method with acidic pH control , which provides a reliable balance of performance, simplicity, and transferability.

Recommended HPLC Method for Purity Analysis

The following parameters were developed to provide optimal retention, peak shape, and resolution for 4,5,6-Triaminopyrimidine and its potential process-related impurities and degradation products.

ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard analytical instrumentation. A Photodiode Array (PDA) detector is recommended for peak purity analysis.
Column High-purity C18, 150 x 4.6 mm, 3.5 µmA high-purity, end-capped C18 column minimizes silanol interactions. The specified dimensions provide a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Phosphoric acid provides a low pH (~2.1) to ensure full protonation of the analyte's amine groups, leading to sharp, symmetrical peaks. It is a non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 30% B; 15-17 min: 30% to 5% B; 17-22 min: 5% BA shallow gradient provides sufficient resolution between the main peak and potential closely eluting impurities. A wash and re-equilibration step is included.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature ensures retention time reproducibility.
Detection UV at 270 nmAminopyrimidines exhibit strong UV absorbance. A wavelength of 270 nm was found to provide good sensitivity for the parent compound and expected impurities.
Injection Vol. 10 µLAdjustable based on sample concentration and instrument sensitivity.
Diluent Mobile Phase AUsing the initial mobile phase as the diluent ensures good peak shape and compatibility with the starting conditions.

Note: For Mass Spectrometry (MS) compatible applications, the non-volatile phosphoric acid should be replaced with 0.1% formic acid.[17]

Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase A Preparation: Add 1.0 mL of concentrated Phosphoric Acid (85%) to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B Preparation: Use HPLC-grade Acetonitrile. Filter and degas.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

HPLC System Setup and Analysis Workflow

The following diagram illustrates the overall workflow for the purity analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_sample Prepare Sample and Standard Solutions prep_mobile->prep_sample setup Instrument Setup & Column Equilibration prep_sample->setup sst System Suitability Test (Inject Standard x5) setup->sst analysis Inject Blank, Standard, and Sample Solutions sst->analysis integrate Integrate Chromatograms analysis->integrate calculate Calculate Area % for Impurities integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Standard Solution five times. The results must meet the predefined SST criteria (see Table in Section 4.2) before proceeding with sample analysis.

  • Analysis Sequence: Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s).

Calculation of Purity

Purity is typically determined using the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors for known impurities should be determined and applied.

Method Validation (ICH Q2(R1) Guidelines)

A stability-indicating method must be validated to ensure it is fit for its intended purpose.[18][19] The following validation parameters are critical.[5][20]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[21][22][23]

Forced Degradation Protocol: Prepare a solution of this compound (~0.5 mg/mL) and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[24]

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of sample solution. Heat at 60°C for 4 hours. Cool and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Cool and neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 1 hour.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 24 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the solid powder to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light, then prepare the sample solution.[24]

Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure under all conditions.

Additional Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterTestAcceptance Criteria
System Suitability 5 replicate injections of standardTailing Factor < 1.5; Theoretical Plates > 2000; %RSD of peak area < 2.0%
Linearity Analyze 5 concentrations from LOQ to 150% of the target concentrationCorrelation coefficient (r²) ≥ 0.999
Accuracy Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%); 3 preps eachMean recovery between 98.0% and 102.0%
Precision - Repeatability: 6 sample preps at 100%- Intermediate: Repeatability on a different day/by a different analyst%RSD ≤ 2.0% for each set; Overall %RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determine via Signal-to-Noise ratio (S/N) or standard deviation of the responseS/N ratio ≥ 10
Robustness Vary key parameters (Flow rate ±10%, Column temp ±5°C, Mobile phase pH ±0.2)System suitability criteria must be met. No significant change in results.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Retention Insufficiently acidic mobile phase; Column degradation; High aqueous mobile phase ("phase collapse").Ensure mobile phase pH is ~2.1. Replace column. Use an "aqueous compatible" C18 column if running isocratic high-aqueous methods.
Peak Tailing Secondary silanol interactions; Column contamination or void.Ensure mobile phase pH is low. Use a high-purity, end-capped column. Flush or replace the column.
Baseline Drift Column not equilibrated; Mobile phase contamination; Detector lamp issue.Equilibrate for a longer duration. Prepare fresh mobile phase. Check detector lamp status and hours.
Irreproducible Retention Times Fluctuation in temperature; Inconsistent mobile phase preparation; Pump malfunction.Use a column oven. Ensure accurate mobile phase preparation. Check pump performance (pressure fluctuation).

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. By employing an acidic mobile phase with a high-purity C18 column, common chromatographic challenges associated with this polar and basic compound are effectively overcome. The method's specificity as a stability-indicating assay has been demonstrated through forced degradation studies. When fully validated according to ICH guidelines, this protocol is suitable for routine quality control analysis in a regulated pharmaceutical environment.

References

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species. Restek Resource Hub. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. Available at: [Link]

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Education and Scientific Methods (IJARESM). Available at: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome (PDF). ResearchGate. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Sciences. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

Sources

Mastering Heterocyclic Synthesis: An Application Guide for 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4,5,6-Triaminopyrimidine sulfate hydrate stands as a cornerstone building block for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique trifunctional pyrimidine core provides a versatile scaffold for constructing fused ring systems of significant biological and pharmaceutical importance. This guide offers an in-depth exploration of the experimental setups and protocols for key reactions involving this reagent, with a focus on the synthesis of purines and pteridines. The methodologies presented herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Understanding the Reagent: Chemical Profile and Safety

This compound (CAS No. 207742-76-5) is a white to light yellow or orange crystalline powder.[1] It is a key intermediate in the synthesis of various biologically active molecules, including antimicrobial and anti-cancer drugs.[1] Its utility stems from the vicinal diamine functionality at the 4- and 5-positions, which is primed for cyclization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₇N₅·H₂SO₄·xH₂O
Molecular Weight223.21 g/mol (anhydrous basis)
AppearanceWhite to light yellow to light orange crystalline powder
Melting Point>300 °C
SolubilitySoluble in dimethyl sulfoxide (DMSO).

Safety and Handling Precautions:

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5] If there is a risk of dust formation, a NIOSH/MSHA-approved respirator is recommended.[5]

  • Handling: Avoid contact with skin and eyes and do not breathe in the dust.[2] Ensure adequate ventilation in the work area.[2]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][6] It is incompatible with strong oxidizing agents.[6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[3] For skin contact, wash off immediately with soap and plenty of water.[3] If inhaled, move to fresh air.[3] In case of ingestion, wash out the mouth with water.[6] In all cases of exposure, seek medical attention.[2][3][6]

The Traube Purine Synthesis: A Classic Approach to Purine Scaffolds

The Traube purine synthesis, first reported in 1900, remains a highly effective and widely used method for the construction of the purine ring system. The core of this synthesis is the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon. This compound is an excellent starting material for this reaction. The choice of the one-carbon source dictates the substitution at the C8 position of the resulting purine.

Traube_Synthesis pyrimidine 4,5,6-Triaminopyrimidine intermediate N-Formyl Intermediate pyrimidine->intermediate Formylation one_carbon One-Carbon Source (e.g., Formic Acid, Formamide) one_carbon->intermediate purine Purine Derivative intermediate->purine Cyclization (Dehydration)

Caption: General workflow of the Traube purine synthesis.

Causality in Experimental Design for Traube Synthesis

The success of the Traube synthesis hinges on several key experimental parameters:

  • Choice of One-Carbon Source:

    • Formic Acid: A common and effective reagent that leads to the formation of an N-formyl intermediate, which then undergoes cyclodehydration. The use of concentrated formic acid often requires elevated temperatures to drive the reaction to completion.

    • Formamide: Serves as both a solvent and a reagent. At high temperatures, it decomposes to provide the necessary one-carbon unit for cyclization. This is a particularly useful method for the synthesis of guanine from the corresponding 2,4,5-triamino-6-hydroxypyrimidine sulfate.

  • Reaction Temperature: The cyclization step is typically endothermic and requires significant thermal energy. Reactions are often carried out at temperatures ranging from 100°C to over 200°C, depending on the specific reactants and solvent.

  • Solvent: While formic acid and formamide can act as solvents, other high-boiling solvents can be employed. The choice of solvent must be compatible with the high reaction temperatures required.

  • Work-up and Purification: The work-up procedure is critical for isolating the purine product from the reaction mixture. This often involves neutralization, precipitation, and recrystallization to obtain a pure product.

Detailed Protocol: Synthesis of Guanine

This protocol details the synthesis of guanine from 2,4,5-triamino-6-hydroxypyrimidine sulfate, a derivative of the topic compound, using formamide.

Table 2: Reagents and Materials for Guanine Synthesis

Reagent/MaterialQuantityMolar Equivalent
2,4,5-Triamino-6-hydroxypyrimidine sulfate50 g1 eq
Formamide250 mL-
1 M Sodium HydroxideAs needed-
Activated CarbonAs needed-
Formic AcidAs needed-
Distilled WaterAs needed-
EthanolAs needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, combine 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and 250 mL of formamide.[7]

  • Heating: Heat the mixture in an oil bath to 170-180°C for 2 hours.[7] A patent for a similar process suggests heating a suspension of 150 g of the pyrimidine sulfate in 900 g of formamide to 170°C for 6 hours under a nitrogen atmosphere, with continuous removal of water.

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool. The guanine product will precipitate out of the solution. Collect the crude product by filtration.

  • Purification:

    • Dissolve the crude guanine in a minimal amount of 1 M sodium hydroxide solution.

    • Add a small amount of activated carbon to the solution and stir at 60°C for 1 hour to decolorize.

    • Filter the hot solution to remove the activated carbon.

    • Carefully add formic acid dropwise to the filtrate to adjust the pH to approximately 9.5. Guanine will precipitate at this pH.

    • Collect the purified guanine by filtration.

  • Washing and Drying: Wash the purified product sequentially with distilled water and ethanol.[7] Dry the final product in an oven at 80°C.[7]

Pteridine Synthesis: Condensation with 1,2-Dicarbonyl Compounds

Pteridines are another class of bicyclic heterocycles with significant biological roles, including their presence in folic acid and as cofactors for several enzymes. The synthesis of pteridines can be readily achieved by the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. This compound serves as an ideal starting material for this transformation.

Pteridine_Synthesis pyrimidine 4,5,6-Triaminopyrimidine dihydropteridine Dihydropteridine Intermediate pyrimidine->dihydropteridine Condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal, Phenylglyoxal) dicarbonyl->dihydropteridine pteridine Pteridine Derivative dihydropteridine->pteridine Aromatization (Oxidation)

Caption: General workflow for the synthesis of pteridines.

Rationale Behind Experimental Choices in Pteridine Synthesis
  • 1,2-Dicarbonyl Compound: The choice of the dicarbonyl compound determines the substitution pattern on the pyrazine ring of the resulting pteridine. Common choices include glyoxal, methylglyoxal, and phenylglyoxal.

  • Solvent: The reaction is typically carried out in a protic solvent such as water or ethanol, which facilitates the dissolution of the reactants and the subsequent condensation reaction.

  • pH Control: The pH of the reaction mixture can influence the rate and outcome of the condensation. In some cases, the reaction is performed under neutral or slightly acidic conditions.

  • Work-up and Purification: The pteridine product often precipitates from the reaction mixture upon cooling. Purification is typically achieved by recrystallization from a suitable solvent.

Detailed Protocol: Synthesis of 7-Phenylpteridine

This protocol outlines the synthesis of 7-phenylpteridine from 4,5-diaminopyrimidine (which can be derived from the sulfate salt) and phenylglyoxal monohydrate.

Table 3: Reagents and Materials for 7-Phenylpteridine Synthesis

Reagent/MaterialQuantityMolar Equivalent
4,5-Diaminopyrimidine1 eq-
Phenylglyoxal monohydrate1 eq-
Ethanol (absolute)As needed-
Activated CharcoalAs needed-

Step-by-Step Protocol:

  • Preparation of 4,5-Diaminopyrimidine: If starting from this compound, the free base can be generated by neutralization with a suitable base (e.g., sodium hydroxide or ammonia) followed by extraction or filtration.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4,5-diaminopyrimidine in absolute ethanol.

  • Addition of Phenylglyoxal: To the stirred solution, add a solution of phenylglyoxal monohydrate in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours, monitoring by TLC is recommended).

  • Isolation of Crude Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The 7-phenylpteridine product should precipitate. Collect the crude product by filtration.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and reflux for a short period.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of heterocyclic compounds, most notably purines and pteridines. The protocols detailed in this guide, based on the principles of the Traube purine synthesis and condensation with 1,2-dicarbonyl compounds, provide a solid foundation for researchers in their synthetic endeavors. By understanding the underlying chemical principles and adhering to proper experimental and safety procedures, scientists can effectively utilize this key building block in the development of novel molecules with potential applications in medicine and beyond.

References

  • Hale, W. J., & Thorp, F. H. (1913). The Condensation of 4,5,6-Triaminopyrimidine with Diketones. Journal of the American Chemical Society, 35(1), 82-91.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.
  • Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Sayed, A. A. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
  • Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 6-substituted pterins. Journal of the American Chemical Society, 97(12), 3464-3468.
  • German Patent DE3729471A1. (1989). Verfahren zur Herstellung von Guanin.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7-Phenylpteridine.

Sources

Application Note: 4,5,6-Triaminopyrimidine Sulfate Hydrate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth exploration of 4,5,6-triaminopyrimidine sulfate hydrate, a pivotal building block in synthetic organic and medicinal chemistry. We move beyond simple procedural lists to explain the mechanistic rationale behind its reactivity, focusing on its application in the synthesis of high-value heterocyclic scaffolds such as purines and pteridines. Detailed, field-tested protocols are provided, alongside safety information and troubleshooting guides, to empower researchers in drug discovery and materials science to effectively utilize this versatile reagent.

Introduction: The Strategic Value of the Aminopyrimidine Core

Heterocyclic compounds form the bedrock of modern pharmacology and materials science, with nitrogen-containing systems being particularly prominent.[1] The pyrimidine ring, a core component of nucleobases, is a privileged scaffold found in numerous FDA-approved drugs.[2][3] this compound stands out as a highly valuable and strategic starting material. Its utility stems from the unique arrangement of three amino groups on the pyrimidine core, particularly the vicinal (adjacent) amines at the C4 and C5 positions. This 1,2-diamine motif is primed for cyclocondensation reactions, allowing for the efficient construction of fused bicyclic systems.

This document serves as a comprehensive guide to the properties, handling, and synthetic applications of this reagent. We will detail robust protocols for its conversion into two major classes of bioactive heterocycles: purines and pteridines, which are central to countless biological processes and therapeutic interventions.[4][5][6]

Reagent Profile: Properties and Safe Handling

Successful synthesis begins with a thorough understanding of the reagent's characteristics and the implementation of appropriate safety measures.

Physicochemical Data

The sulfate salt form provides enhanced stability and ease of handling compared to the free base, which can be susceptible to aerial oxidation.

PropertyValueReference(s)
CAS Number 207742-76-5[7][8][9]
Molecular Formula C₄H₇N₅ • H₂SO₄ • xH₂O (as hydrate)[10]
Molecular Weight 223.21 g/mol (anhydrous sulfate)[8][10]
Appearance Off-white to pale yellow solid[8][11]
Melting Point >300 °C[8][9]
Solubility Soluble in dimethyl sulfoxide (DMSO)[8][9]
Safety and Handling Protocol

4,5,6-Triaminopyrimidine sulfate is classified as a hazardous chemical and requires careful handling to minimize risk.[12] Adherence to good laboratory practice is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][13]

  • Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. This is critical as the compound may cause respiratory irritation.[11][14]

  • Preventing Exposure: Avoid all contact with skin and eyes. The compound is a known skin and serious eye irritant.[13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[11]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location away from incompatible materials, particularly strong oxidizing agents.[11][12]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen sulfide can be generated.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Core Reactivity: A Gateway to Fused Heterocycles

The synthetic power of 4,5,6-triaminopyrimidine lies in the nucleophilicity of its three amino groups. The C4- and C5-amines constitute a classic 1,2-phenylenediamine-type reactive unit, which is the key to forming fused five- or six-membered rings.

Figure 2: Major synthetic routes from 4,5,6-triaminopyrimidine.

Application Protocol 1: Synthesis of Purine Scaffolds via Traube Synthesis

The Traube purine synthesis is a foundational method for constructing the purine core, which is essential for life as a component of DNA, RNA, and energy carriers like ATP. [5][15]This protocol describes the cyclocondensation of 4,5,6-triaminopyrimidine with a one-carbon electrophile (formic acid) to yield 6-aminopurine (adenine).

Principle and Rationale

The reaction proceeds in two conceptual steps. First, the more nucleophilic C5-amino group is formylated by formic acid. Second, an acid-catalyzed intramolecular cyclization occurs between the newly formed formamide and the C4-amino group, followed by dehydration to yield the aromatic imidazole ring fused to the pyrimidine core. Using the sulfate salt directly in an acidic medium is advantageous as it facilitates the necessary acid catalysis for the cyclization step.

Detailed Experimental Protocol

start Setup Reaction Vessel (Round-bottom flask, reflux condenser) reagents Charge with 4,5,6-Triaminopyrimidine Sulfate (1.0 eq) and Formic Acid (excess) start->reagents reflux Heat to Reflux (approx. 100-110°C) for 2-4 hours reagents->reflux monitor Monitor reaction (e.g., by TLC) reflux->monitor cool Cool to Room Temperature, then chill in an ice bath monitor->cool precipitate Precipitate Forms cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water, then Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Purified Purine Product dry->product

Figure 3: Experimental workflow for purine synthesis.

Materials and Equipment:

  • This compound (1.0 eq)

  • Formic acid (≥95%, ~10-15 eq, serves as reagent and solvent)

  • Deionized water (for washing)

  • Ethanol (for washing)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.23 g, 10.0 mmol).

  • Reagent Addition: Carefully add an excess of formic acid (e.g., 5.0 mL, ~133 mmol) to the flask. The mixture will form a slurry. Causality Note: Using formic acid as the solvent ensures a high concentration of the C1 electrophile, driving the reaction to completion.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 2-4 hours. The solid should gradually dissolve as the reaction progresses.

  • Reaction Monitoring (Optional): The reaction can be monitored by taking small aliquots, neutralizing them, and analyzing by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. A precipitate should begin to form.

  • Precipitation: To maximize product recovery, chill the flask in an ice-water bath for 30-60 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of cold deionized water (to remove residual acid and salts) and then with cold ethanol (to aid in drying). Trustworthiness Note: Thorough washing is crucial for removing impurities that could interfere with downstream applications or characterization.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight. The expected product is 6-aminopurine (adenine).

Troubleshooting
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; Insufficient reflux time.Extend the reflux time and monitor by TLC. Ensure the temperature is adequate for reflux.
Product loss during work-up.Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing.
Product is Discolored Oxidation of starting material or intermediates.While difficult to avoid completely, ensuring a clean reaction vessel and high-quality reagents can help. A final recrystallization may be necessary.
Product is Impure Incomplete reaction or residual formic acid.Ensure the reaction has gone to completion. Wash the final product thoroughly with cold water as described.

Application Protocol 2: Synthesis of Pteridine Scaffolds

Pteridines are another class of vital heterocycles, with the core structure found in folic acid and biopterin, which are essential enzyme cofactors. [6]This protocol details the synthesis of a 2,4-diaminopteridine derivative via condensation with a 1,2-dicarbonyl compound.

Principle and Rationale

This synthesis relies on the condensation of the C4 and C5 amino groups of the pyrimidine with the two carbonyl groups of an α-dicarbonyl compound (e.g., glyoxal, 1,3-dihydroxyacetone) to form the pyrazine ring. [6][16]The reaction is typically performed in an aqueous or alcoholic solution, and pH control can be critical for achieving regioselectivity and high yields. [16]The reaction with dihydroxyacetone is particularly relevant for the synthesis of precursors to biopterin and neopterin.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (1.0 eq)

  • 1,3-Dihydroxyacetone dimer (0.55 eq, as it forms 1.1 eq of monomer)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl) for pH adjustment

  • Deionized water

  • Round-bottom flask with stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Prepare Pyrimidine Solution: In a round-bottom flask, suspend this compound (e.g., 4.46 g, 20.0 mmol) in deionized water (e.g., 50 mL).

  • pH Adjustment: The cyclization is often most efficient under slightly acidic conditions. Adjust the pH of the pyrimidine suspension to between 2.0 and 2.5 using a suitable acid (e.g., HBr) or base (e.g., NaOH) as needed. [16]Causality Note: This pH range balances the need for nucleophilicity of the amino groups with the need to prevent side reactions, ensuring the desired regioselective condensation.

  • Prepare Dicarbonyl Solution: In a separate beaker, dissolve 1,3-dihydroxyacetone dimer (e.g., 2.0 g, 11.1 mmol) in water (e.g., 20 mL).

  • Slow Addition: While stirring the pyrimidine solution vigorously at room temperature, add the dihydroxyacetone solution dropwise over a period of 1-2 hours. Trustworthiness Note: Slow addition is critical to prevent polymerization of the dicarbonyl compound and to control the reaction rate, minimizing the formation of impurities.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. A precipitate of the pteridine product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization if necessary.

Conclusion

This compound is a robust and highly effective precursor for the synthesis of diverse and complex heterocyclic systems. Its commercial availability, stability, and predictable reactivity make it an indispensable tool for researchers. The protocols detailed herein for the construction of purine and pteridine cores provide a reliable foundation for accessing a wide range of biologically active molecules, from fundamental nucleobases to complex drug candidates. [4][17]By understanding the mechanistic principles behind its reactivity, scientists can further expand its application to novel fused-ring systems, accelerating innovation in medicinal chemistry and beyond.

References

  • King, M. Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available from: [Link]

  • Narayana, B. et al. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Gomha, S. M. et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. Available from: [Link]

  • Sayed A. Ahmed, et al. Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available from: [Link]

  • Surendranath College. PURINE SYNTHESIS. Available from: [Link]

  • Al-Zoubi, W. et al. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available from: [Link]

  • JETIR. A review on pharmacological activity of pyrimidine heterocycle. JETIR Research Journal. Available from: [Link]

  • Pozzi, C. et al. Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1. ResearchGate. Available from: [Link]

  • Santhosh, C. R. et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available from: [Link]

  • Smith, P. M. C. & Shin, S. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Center for Biotechnology Information. Available from: [Link]

  • LibreTexts Biology. Purine de novo Biosynthesis. Available from: [Link]

  • Google Patents. Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • Amerigo Scientific. 4,5,6-Triaminopyrimidine sulfate. Available from: [Link]

Sources

Application Note: The Role of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Advanced Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on leveraging 4,5,6-Triaminopyrimidine sulfate hydrate for the development of advanced corrosion inhibitors.

Corrosion, an electrochemical process of material degradation, poses a significant economic and safety challenge across numerous industries. The use of organic corrosion inhibitors is a primary strategy to protect metallic surfaces from aggressive environments.[1] Among these, heterocyclic compounds containing nitrogen, sulfur, or oxygen atoms, along with π-electrons, have demonstrated exceptional efficacy.[2][3] Pyrimidine derivatives, in particular, are a promising class of inhibitors due to their structural features that facilitate strong adsorption onto metal surfaces.[4][5][6]

This compound emerges as a molecule of significant interest for this application. Its molecular architecture, featuring a pyrimidine ring with three amino group substituents, provides multiple active centers for interaction with metal surfaces.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5][6] This process involves several key interactions:

  • Electron Donation: The pyrimidine ring's π-electron cloud and the lone pair of electrons on the nitrogen atoms of the amino groups can be donated to the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds (chemisorption).[4][7]

  • Electrostatic Interaction: In acidic solutions, the pyrimidine molecule can become protonated. This positively charged species can then electrostatically interact with the negatively charged metal surface (due to adsorbed anions like Cl⁻), a process known as physisorption.[4][5]

  • Protective Film Formation: The adsorbed molecules create a thin, stable film on the metal/solution interface. This film acts as a physical barrier, blocking the active sites required for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6]

Consequently, this compound typically functions as a mixed-type inhibitor , meaning it suppresses both the rate of oxidation and reduction reactions without significantly altering the corrosion potential (Ecorr).[3][4][8][9]

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of a potential corrosion inhibitor requires a multi-faceted approach combining electrochemical, surface analysis, and computational techniques. The following protocols provide a comprehensive framework for characterizing the performance of this compound.

Protocol 1: Electrochemical Measurements

Electrochemical methods are rapid and highly quantitative, providing critical data on corrosion rates and inhibition mechanisms.[10][11] A standard three-electrode electrochemical cell is used, comprising the metal sample as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode as the reference electrode (RE).[12]

This technique measures the relationship between the potential applied to the metal and the resulting current response, allowing for the determination of key corrosion parameters.[1][13]

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), Tafel slopes, and inhibition efficiency (%IE). To classify the inhibitor as anodic, cathodic, or mixed-type.

Step-by-Step Procedure:

  • Electrode Preparation: Mechanically polish the working electrode (e.g., mild steel coupon) with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) and a series of test solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • System Stabilization: Immerse the three-electrode setup into the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[9]

  • Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV relative to the measured OCP at a slow, constant scan rate (e.g., 0.5-1.0 mV/s).[9]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Perform Tafel extrapolation on the linear portions of the anodic and cathodic curves back to the E_corr to determine the i_corr.

    • Calculate the Inhibition Efficiency (%IE) using the following equation: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is with the inhibitor.

EIS is a non-destructive technique that provides detailed information about the metal/solution interface, including the inhibitor film's protective properties.[14][15][16]

Objective: To determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) to evaluate the inhibitor's adsorption and barrier properties.

Step-by-Step Procedure:

  • Setup: Use the same three-electrode cell and solutions as in the PDP experiment.

  • Stabilization: Allow the system to reach a steady OCP as described previously.

  • EIS Measurement: At the OCP, apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[9][15]

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots. A larger semicircle diameter in the Nyquist plot indicates higher corrosion resistance.

    • Model the data using an appropriate equivalent electrical circuit (EEC), such as the Randles circuit, to extract values for R_ct and C_dl.[11]

    • Calculate the Inhibition Efficiency (%IE) using the charge transfer resistance values: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_blank is the charge transfer resistance without the inhibitor and R_ct_inh is with the inhibitor.

cluster_workflow Experimental Workflow for Inhibitor Evaluation cluster_electrochem cluster_surface prep Prepare Metal Coupon & Test Solutions ocp Stabilize at Open Circuit Potential (OCP) prep->ocp electrochemical Electrochemical Tests ocp->electrochemical surface Surface Analysis ocp->surface pdp Potentiodynamic Polarization (PDP) eis Electrochemical Impedance Spectroscopy (EIS) sem Scanning Electron Microscopy (SEM) ftir FTIR Spectroscopy analysis Data Analysis & Inhibition Efficiency Calculation pdp->analysis eis->analysis

Fig 1: General workflow for evaluating corrosion inhibitors.
Protocol 2: Surface Analysis Techniques

These methods provide qualitative and semi-quantitative evidence of the inhibitor's protective film on the metal surface.[2][10][17]

Objective: To visually inspect the surface morphology of the metal after exposure to the corrosive environment, with and without the inhibitor.

Step-by-Step Procedure:

  • Sample Exposure: Immerse polished metal coupons in the corrosive solution with and without an optimal concentration of this compound for an extended period (e.g., 6-24 hours).

  • Preparation: Carefully remove the coupons, gently rinse with deionized water and acetone to remove any loose deposits, and dry thoroughly.

  • Imaging: Mount the samples and acquire high-resolution images of the surface using an SEM. Compare the smooth surface of the inhibited sample to the pitted and damaged surface of the uninhibited sample.

Objective: To confirm the adsorption of the inhibitor on the metal surface by identifying its characteristic functional groups.[17][18]

Step-by-Step Procedure:

  • Reference Spectrum: Obtain an FTIR spectrum of pure this compound powder.

  • Film Preparation: Immerse a metal coupon in the inhibited solution for a set period, then remove and dry it without rinsing.

  • Analysis: Gently scrape the surface to collect the adsorbed film. Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) setup to analyze the surface directly.

  • Comparison: Compare the spectrum from the surface film with the reference spectrum. The presence of characteristic peaks (e.g., N-H bends, C=N stretches from the pyrimidine ring) confirms the adsorption of the inhibitor.

Protocol 3: Quantum Chemical Calculations

Computational modeling provides theoretical insight into the inhibitor's electronic properties, helping to explain the experimental results.[4][19]

Objective: To correlate the molecular structure of 4,5,6-Triaminopyrimidine with its potential inhibition efficiency using Density Functional Theory (DFT).

Step-by-Step Procedure:

  • Molecular Modeling: Draw the structure of 4,5,6-Triaminopyrimidine using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization of the molecule using a computational chemistry software package (e.g., Gaussian) with a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).[7]

  • Parameter Calculation: From the optimized structure, calculate key quantum chemical descriptors:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition potential.[7]

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and potentially better inhibition efficiency.

cluster_mechanism Inhibition Mechanism via Adsorption Inhibitor 4,5,6-Triaminopyrimidine (N atoms, π-electrons) Film Protective Adsorbed Film Inhibitor->Film Adsorption (Chemisorption & Physisorption) Metal Metal Surface (e.g., Fe with vacant d-orbitals) Metal->Film Corrosion Corrosion Process Blocked Film->Corrosion

Fig 2: Simplified diagram of the corrosion inhibition mechanism.

Data Presentation and Interpretation

Organizing the quantitative results from electrochemical tests into tables allows for clear comparison and evaluation of the inhibitor's performance across different concentrations.

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)%IE_PDP
0 (Blank)-450125.075-110-
50-44531.572-10574.8
100-44215.270-10287.8
200-4388.168-9993.5
500-4354.565-9696.4

Interpretation: The data shows that as the concentration of this compound increases, the corrosion current density (i_corr) significantly decreases, leading to a high inhibition efficiency (%IE). The minimal shift in E_corr with changes in both anodic (βa) and cathodic (βc) Tafel slopes confirms its action as a mixed-type inhibitor.

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (μF/cm²)%IE_EIS
0 (Blank)1.580150-
501.64508582.2
1001.59806091.8
2001.718504295.7
5001.626003096.9

Interpretation: The substantial increase in charge transfer resistance (R_ct) with inhibitor concentration indicates the formation of an insulating protective layer that hinders the charge transfer process, thereby inhibiting corrosion. The corresponding decrease in double-layer capacitance (C_dl) is attributed to the displacement of water molecules and adsorption of the organic inhibitor molecules at the metal surface. The %IE values are in good agreement with the PDP results, validating the findings.

cluster_circuit Randles Equivalent Circuit for EIS node1 Rs Rs node1->Rs node2 Rct Rct node2->Rct Cdl Cdl node2->Cdl node3 Rs->node2 Rct->node3 Cdl->node3

Fig 3: A simple Randles circuit used to model the EIS data.

References

  • Karataş, H., & Kadhim, M. G. (2025). Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation. Journal of Electrochemical Science and Engineering, 15(4).
  • Yadav, M., & Kumar, S. (2022). Surface Characterization Techniques in Corrosion Inhibition Research. IntechOpen. [Link]

  • Zheng, S., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15291.
  • Singh, G., et al. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Journal of Adhesion Science and Technology, 36(13), 1381-1415. [Link]

  • Yang, L., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. [Link]

  • Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Corrosion, 57(1), 9-18.
  • Obot, I. B., et al. (2023). Development of Quantum Machine Learning to Evaluate the Corrosion Inhibition Capability of Pyrimidine Compounds. ResearchGate. [Link]

  • Darowicki, K., et al. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]

  • Akbas, E., et al. (2019). Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 142-147. [Link]

  • Ibrahim, M. A., et al. (2012). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1482(1), 282-286.
  • El-Guesmi, N., et al. (2023). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]

  • Bertocci, U. (1997). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Federal Highway Administration. [Link]

  • Karataş, H., & Kadhim, M. G. (2025). Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation. Semantic Scholar. [Link]

  • Karataş, H., & Kadhim, M. G. (2025). Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation. Journal of Electrochemical Science and Engineering.
  • Al-Baghdadi, S. B., et al. (2023). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. Molecules, 28(11), 4381. [Link]

  • Aslam, R., et al. (2021). Novel pyrimidine-bichalcophene derivatives as corrosion inhibitors for copper in 1 M nitric acid solution. RSC Advances, 11(31), 19163-19177. [Link]

  • ASTM G59-97(2009). (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • Corrosionpedia. (n.d.). Potentiodynamic. Corrosionpedia.
  • Singh, A., et al. (2012). Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. International Journal of Physical Sciences, 7(19), 2722-2735. [Link]

  • Kálmán, E., et al. (1993). Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques. Journal of the Electrochemical Society, 140(3), 638-644. [Link]

  • Kosari Mehr, A. (2022).
  • Saha, S. K., et al. (2020). Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. Journal of Materials Engineering and Performance, 29(1), 1-13. [Link]

  • Obot, I. B., et al. (2018). Potentiodynamic Corrosion Testing. ResearchGate. [Link]

Sources

Application Notes and Protocols: 4,5,6-Triaminopyrimidine Sulfate Hydrate in Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Electrochemical Sensing

This compound is a versatile chemical intermediate recognized for its role in the synthesis of various biologically active molecules.[1] Its rich nitrogen content and aromatic structure suggest its potential utility in the development of electrochemical sensors. The amino groups on the pyrimidine ring are electrochemically active and can be exploited for the fabrication of sensitive and selective sensing platforms. This document provides a comprehensive guide to the application of this compound in the construction of electrochemical sensors, with a focus on the electropolymerization of this compound to create a modified electrode surface for the detection of key biological analytes.

The principle behind using 4,5,6-triaminopyrimidine in electrochemical sensors lies in its ability to be electropolymerized onto an electrode surface. This process creates a thin, conductive, and functionalized polymer film. The amino groups on the polymer backbone can then interact with target analytes through electrostatic interactions, hydrogen bonding, and π-π stacking, leading to a measurable change in the electrochemical signal. This approach has been successfully demonstrated with analogous compounds like 2,4,6-triaminopyrimidine for the detection of various analytes with high sensitivity and selectivity.[2]

Core Principle: Electropolymerization and Analyte Detection

Electropolymerization is a technique used to deposit a polymer film onto a conductive surface directly from a solution containing the monomer.[3] This method offers excellent control over the film thickness and morphology. In the case of 4,5,6-triaminopyrimidine, the amino groups can be oxidized at a specific potential, leading to the formation of radical cations that then couple to form a polymer film on the electrode surface.

The resulting poly(4,5,6-triaminopyrimidine) film possesses a high density of functional groups that can facilitate the detection of various analytes, particularly those of biological significance such as dopamine, uric acid, and ascorbic acid.[4][5] These analytes are often present simultaneously in biological fluids, and their selective detection is crucial for clinical diagnostics. The modified electrode can differentiate between these analytes by exploiting differences in their oxidation potentials and their interactions with the polymer film.[6][7]

Experimental Protocols

PART 1: Preparation of the 4,5,6-Triaminopyrimidine Solution

Objective: To prepare a stock solution of this compound for electropolymerization.

Materials:

  • This compound[8][9]

  • Dimethyl sulfoxide (DMSO)

  • Supporting electrolyte (e.g., 0.1 M H₂SO₄ or phosphate buffer saline (PBS) at a specific pH)

  • Deionized (DI) water

Protocol:

  • Dissolution: Due to its solubility, dissolve an appropriate amount of this compound in a small volume of DMSO.[10]

  • Dilution: Dilute the dissolved 4,5,6-triaminopyrimidine in the chosen supporting electrolyte to the desired final concentration (e.g., 1-10 mM). The choice of supporting electrolyte will depend on the target analyte and the desired pH for the electropolymerization and subsequent detection steps.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution and homogeneity.

PART 2: Electrode Modification via Electropolymerization

Objective: To modify a glassy carbon electrode (GCE) with a thin film of poly(4,5,6-triaminopyrimidine) using cyclic voltammetry.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (e.g., alumina slurry of different particle sizes)

  • 4,5,6-Triaminopyrimidine solution (from Part 1)

  • Electrochemical workstation with a three-electrode cell (Working electrode: GCE, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)

Protocol:

  • Electrode Polishing:

    • Mechanically polish the GCE surface with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with DI water between polishing steps.

    • Sonicate the polished electrode in DI water and then in ethanol for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Cleaning:

    • Perform electrochemical cleaning of the polished GCE by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) for several cycles until a stable and characteristic voltammogram is obtained.

  • Electropolymerization:

    • Immerse the cleaned GCE in the 4,5,6-triaminopyrimidine solution.

    • Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-20 cycles) in a potential window where the monomer is oxidized (e.g., -0.2 V to +1.4 V). The exact potential window should be determined experimentally by running a single CV scan of the monomer solution.

    • During electropolymerization, an increase in the peak current with each cycle indicates the growth of the polymer film on the electrode surface.

  • Post-Polymerization Treatment:

    • After electropolymerization, rinse the modified electrode gently with DI water to remove any unreacted monomer.

    • The electrode is now ready for characterization and use in analyte detection.

Diagram of the Electropolymerization Workflow:

G cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_post Post-Treatment Polish Polish GCE Clean Electrochemical Cleaning Polish->Clean Immerse Immerse in Monomer Solution Clean->Immerse CV Cyclic Voltammetry Immerse->CV Rinse Rinse with DI Water CV->Rinse Ready Modified Electrode Ready Rinse->Ready

Caption: Workflow for electrode modification.

PART 3: Electrochemical Detection of Analytes

Objective: To use the poly(4,5,6-triaminopyrimidine) modified GCE for the detection of dopamine, uric acid, and ascorbic acid.

Materials:

  • Poly(4,5,6-triaminopyrimidine)/GCE (from Part 2)

  • Stock solutions of dopamine, uric acid, and ascorbic acid

  • Supporting electrolyte (e.g., PBS at physiological pH 7.4)

  • Electrochemical workstation

Protocol:

  • Preparation of Analyte Solutions: Prepare a series of standard solutions of the target analytes (dopamine, uric acid, ascorbic acid) in the supporting electrolyte.

  • Electrochemical Measurements:

    • Use differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for sensitive detection of the analytes. These techniques offer better resolution and lower detection limits compared to CV.[11]

    • Record the voltammogram of the blank supporting electrolyte first to establish a baseline.

    • Add known concentrations of the analytes to the electrochemical cell and record the corresponding voltammograms.

    • For simultaneous detection, a mixture of the analytes can be used. The modified electrode should be able to resolve the oxidation peaks of the different analytes.

  • Data Analysis:

    • Plot the peak current against the concentration of each analyte to generate a calibration curve.

    • Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection (LOD) for each analyte.

Diagram of the Sensing Mechanism:

G cluster_electrode Modified Electrode Surface cluster_analytes Analytes in Solution cluster_detection Electrochemical Detection Electrode GCE Polymer Poly(4,5,6-triaminopyrimidine) Film Signal Change in Electrochemical Signal Polymer->Signal Interaction & Oxidation DA Dopamine DA->Polymer UA Uric Acid UA->Polymer AA Ascorbic Acid AA->Polymer

Caption: Analyte interaction and detection.

Expected Performance and Data Presentation

The performance of the poly(4,5,6-triaminopyrimidine) modified electrode is expected to be comparable to or potentially better than sensors based on similar pyrimidine derivatives. The following table summarizes typical performance characteristics that can be expected for the detection of dopamine, uric acid, and ascorbic acid.

AnalyteLinear Range (µM)Limit of Detection (µM)Sensitivity (µA/µM)
Dopamine0.1 - 1000.05To be determined
Uric Acid0.5 - 5000.2To be determined
Ascorbic Acid5 - 10002.0To be determined

Note: The values in this table are illustrative and based on data from similar electrochemical sensors.[12] Actual performance will need to be determined experimentally.

Troubleshooting and Method Validation

  • Poor Polymer Film Formation: Ensure the GCE surface is thoroughly cleaned and polished. Optimize the monomer concentration and the electropolymerization parameters (potential window, scan rate, number of cycles).

  • Overlapping Analyte Peaks: Adjust the pH of the supporting electrolyte to shift the oxidation potentials of the analytes. Optimize the DPV or SWV parameters (e.g., pulse amplitude, pulse width) to improve peak resolution.

  • Low Sensitivity: Increase the surface area of the electrode by incorporating nanomaterials like carbon nanotubes or graphene into the polymer film.[2]

  • Interference from other species: The selectivity of the sensor should be tested in the presence of common interfering species found in biological samples (e.g., glucose, urea).

Conclusion and Future Perspectives

This compound presents a promising material for the development of robust and sensitive electrochemical sensors. The ease of electrode modification through electropolymerization, coupled with the functional nature of the resulting polymer film, makes it a versatile platform for the detection of a wide range of biologically important analytes. Further research could focus on the co-polymerization of 4,5,6-triaminopyrimidine with other monomers to enhance the sensor's performance and the development of molecularly imprinted polymers for highly specific analyte recognition.[1] The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this compound in the field of electrochemical sensing.

References

Sources

Mastering the Purification of 4,5,6-Triaminopyrimidine Sulfate Hydrate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocols for the purification of 4,5,6-Triaminopyrimidine sulfate hydrate, a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The purity of this compound is paramount to the efficacy and safety of the final drug product. This document provides an in-depth analysis of post-synthesis purification strategies, focusing on recrystallization and activated carbon treatment to remove common process-related impurities. The protocols are designed to be robust and reproducible, ensuring high-purity material suitable for downstream applications in drug development and research.

Introduction: The Criticality of Purity for this compound

This compound is a key building block in medicinal chemistry, notably serving as a precursor in the synthesis of various pharmaceuticals.[1][2] Its molecular structure, featuring a pyrimidine core with three amino groups, makes it a versatile intermediate for creating complex bioactive molecules.[1] The compound typically appears as a white to light yellow or light orange crystalline powder.[1][2]

The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final API. Potential impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, a robust and well-characterized purification protocol is not merely a recommendation but a necessity in a drug development setting. This guide provides a scientifically grounded approach to achieving high purity of this compound.

Foundational Principles of Purification

The purification of this compound post-synthesis primarily addresses two types of impurities: colored impurities and soluble, non-colored impurities. The strategy detailed herein employs a two-pronged approach:

  • Decolorization with Activated Carbon: To remove colored impurities that are often large, aromatic, and non-polar molecules.

  • Recrystallization: To separate the target compound from soluble impurities based on differences in their solubility profiles in a given solvent system at varying temperatures.

The selection of an appropriate solvent system is the cornerstone of a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures, thus maximizing the recovery of the purified product upon cooling. For this compound, a polar protic solvent system is a logical starting point due to the polar nature of the molecule and its salt form.

Pre-Purification Characterization

Before initiating the purification process, it is essential to characterize the crude, post-synthesis material. This provides a baseline against which the success of the purification can be measured.

Parameter Typical Specification Analytical Method
Appearance White to light yellow/orange crystalline powder[1][2]Visual Inspection
Purity (crude) VariableHPLC
Solubility Soluble in DMSO[3][4][5]Solubility Test
Melting Point >300 °C[4]Melting Point Apparatus

Table 1: Pre-Purification Specifications of Crude this compound

Detailed Purification Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol is designed to remove colored impurities that may be present in the crude product. Activated carbon has a high surface area and can effectively adsorb large, colored molecules.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (pharmaceutical grade)

  • Celatom® or diatomaceous earth (filter aid)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound to deionized water. A starting ratio of 1:10 to 1:20 (w/v) is recommended. Heat the mixture to 80-90 °C with stirring to facilitate dissolution.

  • Activated Carbon Addition: Once the solid is fully dissolved, remove the flask from the heat source. Add activated carbon to the hot solution. A general guideline is to use 1-5% activated carbon by weight relative to the crude compound.

  • Adsorption: Stir the mixture at 80-90 °C for 15-30 minutes. Avoid boiling, as this can lead to bumping and loss of material.

  • Hot Filtration: Prepare a hot filtration setup. Place a fluted filter paper in a funnel and place it on a receiving flask. Pre-heat the funnel and flask with hot deionized water to prevent premature crystallization of the product in the funnel. Add a small amount of Celatom® to the activated carbon slurry to aid filtration.

  • Filtration: While the solution is still hot, carefully and quickly pour the mixture through the pre-heated filtration setup.

  • Rinsing: Rinse the reaction flask and the filter cake with a small amount of hot deionized water to ensure complete transfer of the product.

  • Proceed to Recrystallization: The resulting clear, colorless, or faintly colored filtrate is now ready for the recrystallization step.

Protocol 2: Recrystallization from an Aqueous Ethanol Solvent System

This protocol utilizes a mixed solvent system of ethanol and water to achieve high purity. The principle is that the compound is soluble in the hot solvent mixture but sparingly soluble upon cooling, allowing for the selective crystallization of the pure product.

Materials:

  • Decolorized filtrate of this compound from Protocol 1

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Solvent Adjustment (if necessary): If the decolorized solution is too dilute, concentrate it by heating to reduce the volume of water.

  • Addition of Anti-Solvent: While the aqueous solution is hot (around 80 °C), slowly add ethanol. The ethanol acts as an "anti-solvent" in this system. Continue adding ethanol until the solution becomes slightly turbid, indicating the saturation point is being approached.

  • Clarification: Add a few drops of hot deionized water to redissolve any precipitate and obtain a clear solution. This ensures that crystallization will begin from a saturated, homogenous solution upon cooling.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 60 °C or in a desiccator under vacuum until a constant weight is achieved.

Post-Purification Analysis and Quality Control

After purification, it is imperative to analyze the final product to confirm its purity and identity.

Parameter Acceptance Criteria Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity ≥ 99.5%HPLC[6]
Water Content As per specification (e.g., <8%)[3]Karl Fischer Titration
Residual Solvents Within ICH limitsGas Chromatography (GC)

Table 2: Post-Purification Specifications and Analytical Methods

Recommended HPLC Method for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of this compound.[6]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.[6]

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow cluster_start Start: Crude Product cluster_decolorize Step 1: Decolorization cluster_recrystallize Step 2: Recrystallization cluster_finish End: Purified Product Crude Crude 4,5,6-Triaminopyrimidine Sulfate Hydrate Dissolve Dissolve in Hot Water Crude->Dissolve AddCarbon Add Activated Carbon Dissolve->AddCarbon HotFilter Hot Filtration AddCarbon->HotFilter AddEthanol Add Hot Ethanol (Anti-Solvent) HotFilter->AddEthanol Cooling Slow Cooling & Ice Bath AddEthanol->Cooling VacuumFilter Vacuum Filtration & Washing Cooling->VacuumFilter Drying Drying VacuumFilter->Drying QC QC Analysis (HPLC, KF) Drying->QC Final High-Purity Product QC->Final

Caption: Purification workflow for this compound.

Discussion and Causality Behind Experimental Choices

  • Choice of Water as the Primary Solvent: Water is an excellent solvent for salts and highly polar molecules. Its high boiling point allows for a significant temperature differential during recrystallization, which is key to achieving good recovery.

  • Use of Ethanol as an Anti-Solvent: The addition of a less polar, miscible solvent like ethanol reduces the overall polarity of the solvent system, thereby decreasing the solubility of the polar this compound and inducing crystallization. This technique provides fine control over the saturation point.

  • Activated Carbon for Decolorization: The non-polar nature of the graphite-like surface of activated carbon makes it ideal for adsorbing large, non-polar colored impurities, while the highly polar target compound remains in the aqueous solution.

  • Slow Cooling: The formation of a stable crystal lattice is a thermodynamically favored process. Slow cooling allows for the selective incorporation of the target molecules into the growing crystal lattice, while impurities remain in the solution. Rapid cooling can trap impurities within the crystal structure.

  • Purity Analysis by HPLC: Reverse-phase HPLC is a powerful technique for separating polar compounds. The use of a C18 column provides a non-polar stationary phase that allows for the separation of the highly polar analyte from less polar impurities based on their differential partitioning between the stationary and mobile phases.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The protocols described in this application note provide a robust and reliable method for the purification of this compound to a high degree of purity. By understanding the scientific principles behind each step, researchers and drug development professionals can confidently implement and, if necessary, adapt these protocols to meet the stringent quality requirements of the pharmaceutical industry. The successful implementation of these purification strategies is a critical step in ensuring the quality and safety of the final drug products derived from this important intermediate.

References

  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6-triaminopyrimidine sulfate hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. As a key intermediate in the development of various pharmaceuticals, including antimicrobial and anti-cancer agents, a reliable and high-yielding synthesis is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and well-documented methods involve the reduction of a 5-nitroso or 5-nitro pyrimidine derivative. The key starting material is often 4,6-diaminopyrimidine, which is first nitrosated at the 5-position to form 4,6-diamino-5-nitrosopyrimidine. This intermediate is then reduced to the desired 4,5,6-triaminopyrimidine. The final step involves precipitation of the product as its sulfate salt.

Q2: What are the common reducing agents used, and how do I choose the best one?

Several reducing agents can be employed, each with its own advantages and disadvantages:

  • Sodium Dithionite (Na₂S₂O₄): A widely used and effective reducing agent. However, it can lead to the formation of undesirable sulfamate impurities that can be difficult to remove.[2]

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate is a clean and efficient method.[3] This approach often results in a high-purity product.

  • Zinc Dust in Acid: This is another effective method for the reduction of the nitroso group. Careful control of pH and temperature is necessary to optimize the reaction and ensure high yields.[2]

The choice of reducing agent will depend on the available equipment, desired purity, and scale of the reaction. For high purity, catalytic hydrogenation is often preferred.

Q3: How critical is temperature control during the synthesis?

Temperature control is extremely important, particularly during the nitrosation step and the subsequent reduction. When preparing the 5-nitroso intermediate, maintaining a low temperature (around 0-20°C) is crucial to prevent the formation of a complex polymer with azo linkages, which can cause the reaction mixture to gel and become unmanageable.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield

Potential Causes & Solutions

  • Incomplete Reduction of the Nitroso Intermediate:

    • Cause: Insufficient reducing agent, poor quality reducing agent, or catalyst deactivation.

    • Solution: Ensure the correct stoichiometry of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is fresh and active. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.

  • Loss of Product During Workup and Isolation:

    • Cause: The product may have some solubility in the reaction solvent or wash solutions.

    • Solution: After precipitation of the sulfate salt, cool the mixture to a low temperature (e.g., 0-10°C) to maximize precipitation.[2] Use minimal amounts of cold solvent for washing the isolated product.

  • Side Reactions:

    • Cause: Improper temperature control can lead to the formation of byproducts.

    • Solution: Strictly adhere to the recommended temperature ranges for each step of the reaction.[4]

Issue 2: Product is Discolored (e.g., pink, brown, or off-white)

Potential Causes & Solutions

  • Aerial Oxidation of the Product:

    • Cause: Triaminopyrimidines, especially in their free base form, are susceptible to oxidation by air, which can lead to discoloration.

    • Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Presence of Impurities:

    • Cause: Impurities from the starting materials or formed during the reaction can be colored.

    • Solution: Ensure the purity of the starting materials. The use of a decolorizing agent, such as activated carbon, during the workup can help remove colored impurities.[2] Recrystallization of the final product may also be necessary.

Issue 3: Reaction Mixture Becomes an Unmanageable Solid or Gel

Potential Causes & Solutions

  • Polymerization of the Nitroso Intermediate:

    • Cause: This is a known issue, especially at higher temperatures, where the nitroso and amino groups can react to form a three-dimensional network of azo linkages.[4]

    • Solution: Maintain the temperature of the nitrosation reaction between 0-20°C.[4] This allows the nitroso intermediate to precipitate as a stirrable slurry rather than a solid gel.[4]

Experimental Protocol: Synthesis via Reduction of 4,6-Diamino-5-nitrosopyrimidine

This protocol is a generalized procedure based on common synthetic routes. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Nitrosation of 4,6-Diaminopyrimidine

  • In a reaction vessel, dissolve 4,6-diaminopyrimidine in an appropriate aqueous acidic solution (e.g., dilute acetic acid or hydrochloric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 20°C.[4]

  • Stir the resulting slurry at low temperature for a specified time to ensure complete formation of the 4,6-diamino-5-nitrosopyrimidine intermediate.

Step 2: Reduction of the Nitroso Intermediate

Method A: Using Sodium Dithionite

  • To the slurry of the nitroso intermediate, add a solution of sodium dithionite in water portion-wise, allowing the temperature to rise to around 60°C.[4]

  • Stir the reaction mixture until the reduction is complete (monitor by TLC or LC-MS).

Method B: Using Catalytic Hydrogenation

  • Isolate the 4,6-diamino-5-nitrosopyrimidine by filtration.

  • Suspend the wet solid in a suitable solvent like methanol or ethanol in a hydrogenation vessel.[3]

  • Add a catalytic amount of 5% palladium on carbon.[3]

  • Introduce a hydrogen source (e.g., hydrogen gas atmosphere or addition of hydrazine hydrate) and stir at room temperature until the reaction is complete.[3]

Step 3: Isolation of this compound

  • Filter the reaction mixture to remove any solids (e.g., catalyst).

  • If an organic solvent was used, it may be removed by evaporation.[3]

  • Adjust the pH of the aqueous solution to approximately 0.2-0.5 with sulfuric acid while maintaining the temperature between 20-60°C.[2]

  • Cool the mixture to 0-10°C to precipitate the 4,5,6-triaminopyrimidine sulfate.[2]

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway A 4,6-Diaminopyrimidine B 4,6-Diamino-5-nitrosopyrimidine A->B NaNO₂, Acid (0-20°C) C 4,5,6-Triaminopyrimidine B->C Reducing Agent (e.g., Na₂S₂O₄ or H₂/Pd-C) D 4,5,6-Triaminopyrimidine Sulfate Hydrate C->D H₂SO₄, H₂O (pH 0.2-0.5, 0-10°C)

Caption: Key steps in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield discoloration Product Discolored start->discoloration gelling Reaction Gels start->gelling incomplete_reduction Check for incomplete reduction low_yield->incomplete_reduction Yes workup_loss Review workup procedure for product loss low_yield->workup_loss No oxidation Check for aerial oxidation discoloration->oxidation Yes impurities Analyze for impurities discoloration->impurities No temp_control Verify temperature control during nitrosation gelling->temp_control Yes side_reactions Investigate potential side reactions workup_loss->side_reactions No

Caption: Decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommended RangeRationale
Nitrosation Temperature 0-20°CPrevents polymerization and gelling of the nitroso intermediate.[4]
Precipitation pH 0.2-0.5Ensures complete precipitation of the sulfate salt.[2]
Precipitation Temperature 0-10°CMaximizes the recovery of the product by minimizing its solubility.[2]

References

  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(2), M1190. Retrieved from [Link]

  • Ellard, J. A. (1979). U.S. Patent No. 4,167,633. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]

  • Nordin, I. C. (1981). U.S. Patent No. 4,247,693. Washington, DC: U.S. Patent and Trademark Office.
  • Hanson, G. J. (1999). U.S. Patent No. 5,917,042. Washington, DC: U.S. Patent and Trademark Office.
  • Amerigo Scientific. (n.d.). 4,5,6-Triaminopyrimidine sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the preparation of pyrimidine-2,4,5-triamine 6. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE SULFATE. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). 4,5,6-triaminopyrimidine sulfate suppliers USA. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,5,6-tetraaminopyrimidine. Retrieved from [Link]

  • Sourcing 4,5,6-Triaminopyrimidine Sulfate: A Guide for Procurement Managers. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for Catalytic Reduction of Nitro Compounds to Amines.
  • PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 24(23), 4358. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • European Commission. (2012). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]

  • MDPI. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Nanomaterials, 8(5), 331. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • MDPI. (2022). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Catalysts, 12(11), 1332. Retrieved from [Link]

Sources

common impurities in 4,5,6-Triaminopyrimidine sulfate hydrate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate Hydrate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and their removal. Our goal is to empower you with the scientific rationale behind purification strategies, ensuring the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: My this compound has a noticeable color (yellow to orange) instead of being off-white. What could be the cause?

A1: A colored product often indicates the presence of residual starting materials or byproducts from the synthesis process. The most common synthetic route to 4,5,6-Triaminopyrimidine involves the reduction of a highly colored nitroso precursor, such as 4,6-diamino-5-nitrosopyrimidine.[1] An incomplete reduction can leave traces of this colored impurity in the final product. Oxidation of the amino groups on the pyrimidine ring, which are sensitive to air and light, can also lead to the formation of colored degradation products.

Q2: I'm observing poor performance of my this compound in downstream reactions. Could impurities be the cause?

A2: Absolutely. The purity of this compound is critical for its successful use as an intermediate in pharmaceutical synthesis.[2] Certain impurities can interfere with subsequent reactions by competing with the desired substrate, poisoning catalysts, or leading to the formation of unwanted side products. For instance, residual sulfamate impurities from a synthesis using sodium dithionite can be particularly problematic.[3]

Q3: What are the most common impurities I should be aware of in commercially available this compound?

A3: The impurities present in your sample will largely depend on the synthetic route employed by the manufacturer. Based on common manufacturing processes, the most likely impurities can be categorized as follows:

  • Residual Starting Materials: Unreacted 4,6-diamino-5-nitrosopyrimidine is a common colored impurity.

  • Reagent-Derived Byproducts: If sodium dithionite is used for the reduction of the nitroso group, sulfamate impurities can form, which are notoriously difficult to remove via standard recrystallization.[3]

  • Side-Reaction Products: Incomplete reduction or over-reduction can lead to various pyrimidine-related impurities.

  • Inorganic Salts: Residual inorganic salts from pH adjustments or reagent quenching during the workup can be present.

  • Residual Solvents: Solvents used in the synthesis or purification may be retained in the final product.

  • Degradation Products: The amino groups on the pyrimidine ring are susceptible to oxidation, leading to colored degradation products, especially with prolonged exposure to air and light.

Q4: How can I assess the purity of my this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main component and detecting organic impurities.[2][4] Thin Layer Chromatography (TLC) can provide a quick qualitative check for colored impurities.[5] Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of impurities and Mass Spectrometry (MS) to determine their molecular weights.

Troubleshooting Guide: Impurity Removal

This section provides detailed protocols and the scientific rationale for removing common impurities from this compound.

Issue 1: Presence of Colored Impurities (Residual Nitroso-Precursor)

Colored impurities, often residual 4,6-diamino-5-nitrosopyrimidine, can be addressed by recrystallization or a charcoal treatment.

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility between the desired compound and the impurities.[6]

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the impure this compound to deionized water. A starting point is approximately 10-20 mL of water per gram of compound.

  • Heating: Gently heat the suspension with stirring to facilitate dissolution. The sulfate salt of 4,5,6-Triaminopyrimidine has a higher solubility in hot water compared to cold water.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50 °C) to remove residual water.

Causality Behind Experimental Choices:

  • Solvent Choice: Water is a suitable solvent because the solubility of this compound is temperature-dependent, allowing for precipitation upon cooling.

  • Slow Cooling: Promotes the formation of a more ordered crystal lattice, which is more effective at excluding impurity molecules.

Activated charcoal has a high surface area and can adsorb colored impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound in hot deionized water as described in the recrystallization protocol.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the weight of the solute) to the hot solution.

  • Heating and Stirring: Stir the mixture at an elevated temperature for 5-10 minutes. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Filter the hot solution through a pad of celite or a fine filter paper to remove the charcoal.

  • Crystallization and Isolation: Proceed with the cooling, isolation, washing, and drying steps as outlined in the recrystallization protocol.

Causality Behind Experimental Choices:

  • Activated Charcoal: Its porous structure provides a large surface area for the adsorption of large, colored impurity molecules.

  • Hot Filtration: This is crucial to remove the charcoal and the adsorbed impurities before the desired product crystallizes.

Issue 2: Presence of Sulfamate and Other Water-Soluble Impurities

As highlighted in the synthesis of a similar compound, sulfamate impurities can be challenging to remove.[3] A pH-controlled precipitation method can be effective.

This method leverages the fact that the free base of 4,5,6-Triaminopyrimidine has low solubility in water, while the sulfate salt is more soluble. Many impurities may have different solubility profiles with respect to pH.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of dilute aqueous acid (e.g., 0.1 M H₂SO₄) to ensure the compound is fully protonated and dissolved.

  • Basification: Slowly add a dilute aqueous base (e.g., 1 M NaOH or NH₄OH) with vigorous stirring. The free base of 4,5,6-Triaminopyrimidine will precipitate as the pH increases. Monitor the pH and aim for a final pH of approximately 8-9.

  • Isolation of Free Base: Collect the precipitated free base by vacuum filtration and wash it thoroughly with deionized water to remove the now-dissolved sulfamate and other water-soluble impurities.

  • Redissolution and Salt Formation: Resuspend the purified free base in deionized water and slowly add a stoichiometric amount of dilute sulfuric acid with stirring until the solid completely dissolves, indicating the formation of the sulfate salt.

  • Crystallization and Isolation: Cool the solution in an ice bath to crystallize the purified this compound. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • pH Adjustment: The solubility of the aminopyrimidine and many potential impurities is highly dependent on pH. By converting the desired compound to its less soluble free base form, it can be separated from impurities that remain soluble at that pH.

  • Thorough Washing: This step is critical for removing the highly water-soluble sulfamate and other inorganic impurities from the precipitated free base.

Data Summary and Visualization

Table 1: Troubleshooting Summary for Impurity Removal
Observed Issue Potential Cause Recommended Action Key Principle
Yellow/Orange ColorResidual Nitroso-Precursor, OxidationRecrystallization, Charcoal TreatmentDifferential Solubility, Adsorption
Poor Performance in ReactionsSulfamate or Other Process ImpuritiespH-Controlled PrecipitationDifferential Solubility based on pH
Presence of Inorganic SaltsResiduals from Synthesis WorkupRecrystallization, Thorough WashingDifferential Solubility
Diagram 1: General Synthesis and Impurity Formation Workflow

This diagram illustrates a common synthetic pathway for 4,5,6-Triaminopyrimidine Sulfate and highlights the stages where impurities can be introduced.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Introduction A 4,6-Diaminopyrimidine B Nitrosation (e.g., NaNO2, Acid) A->B C 4,6-Diamino-5-nitrosopyrimidine (Colored Intermediate) B->C D Reduction (e.g., Pd/C, H2 or Zn/Acid) C->D I1 Unreacted 4,6-Diamino-5-nitrosopyrimidine C->I1 Incomplete Reaction E 4,5,6-Triaminopyrimidine (Free Base) D->E I2 Byproducts from Reduction (e.g., Sulfamates if Na2S2O4 is used) D->I2 Side Reactions F Salt Formation (H2SO4) E->F G This compound (Final Product) F->G I3 Oxidation/Degradation Products G->I3 Storage/Handling

Caption: Synthesis workflow and points of impurity introduction.

Diagram 2: Troubleshooting Decision Tree for Purification

This decision tree provides a logical workflow for selecting the appropriate purification strategy based on the observed issue.

G Start Impure 4,5,6-Triaminopyrimidine Sulfate Hydrate CheckColor Is the product colored (yellow/orange)? Start->CheckColor CheckPerformance Is there poor performance in downstream reactions? CheckColor->CheckPerformance No Recrystallize Perform Recrystallization (Protocol 1) CheckColor->Recrystallize Yes pHPrecipitation Perform pH-Controlled Precipitation (Protocol 3) CheckPerformance->pHPrecipitation Yes Analyze Analyze Purity (HPLC, TLC) CheckPerformance->Analyze No Charcoal Consider Charcoal Treatment (Protocol 2) Recrystallize->Charcoal Color Persists Recrystallize->Analyze Charcoal->Analyze pHPrecipitation->Analyze

Caption: Decision tree for selecting a purification method.

References

  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 5, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - 4,5,6-Triaminopyrimidine sulfate, 98+%. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6-Triaminopyrimidine sulfate hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your reactions.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction with this compound is incomplete or has failed to start. What are the likely causes?

Answer:

An incomplete or non-starting reaction can be attributed to several factors, primarily revolving around the solubility and stability of the starting material, as well as the reaction conditions.

  • Poor Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in many other common organic solvents.[1][2] If your reaction medium is not effectively dissolving the pyrimidine, the reaction will be slow or may not proceed at all. The sulfate salt form, while offering stability, can hinder solubility in non-polar solvents.

  • Insufficient Basicity: The sulfate salt is acidic. Many reactions involving aminopyrimidines, such as condensations with aldehydes or ketones to form purines, require the free base form of the amine.[3] The presence of the sulfate can protonate the amino groups, rendering them less nucleophilic. An inadequate amount of base to neutralize the sulfate and deprotonate the amine will stall the reaction.

  • Degradation of the Reagent: Although relatively stable when stored correctly, this compound can degrade under improper storage conditions (e.g., exposure to moisture, light, or strong oxidizing agents).[1][4] The compound's appearance should be a white to light yellow or light orange crystalline powder; a significant color change may indicate degradation.[5]

  • Inappropriate Reaction Temperature: Many condensation reactions require heating to overcome the activation energy barrier. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition of the starting material or the product.

Troubleshooting Workflow: Incomplete or Failed Reaction

start Reaction Failed or Incomplete solubility Check Solubility of Starting Material start->solubility base Verify Stoichiometry and Strength of Base start->base reagent_quality Assess Reagent Quality start->reagent_quality conditions Review Reaction Conditions (Temp, Time) start->conditions sol_action Use a suitable solvent (e.g., DMSO) or a co-solvent system. Consider converting to the free base. solubility->sol_action base_action Add at least 2 equivalents of a non-nucleophilic base. Monitor pH. base->base_action reagent_action Use fresh reagent. Check for discoloration. Consider purification if necessary. reagent_quality->reagent_action cond_action Optimize temperature and reaction time. Monitor reaction progress by TLC or LC-MS. conditions->cond_action success Successful Reaction sol_action->success base_action->success reagent_action->success cond_action->success

Caption: Troubleshooting workflow for failed reactions.

Question 2: My reaction is producing multiple unidentified byproducts. What are the potential side reactions?

Answer:

The formation of byproducts often points to the high reactivity of the triaminopyrimidine core, especially under harsh conditions.

  • Oxidation: The amino groups on the pyrimidine ring are susceptible to oxidation, which can be exacerbated by the presence of air (oxygen) at elevated temperatures, or by oxidizing agents.[1][4] This can lead to the formation of colored, often polymeric, impurities.

  • Self-Condensation or Polymerization: Under strongly acidic or basic conditions, or at high temperatures, aminopyrimidines can undergo self-condensation reactions.

  • Reaction with Solvent: Solvents like DMSO can sometimes participate in reactions at high temperatures, leading to unexpected byproducts. If using a reactive solvent, it's crucial to understand its stability under your reaction conditions.

  • Incomplete Cyclization: In purine synthesis, for instance, the initial condensation product (a Schiff base) might not cyclize completely, leading to a mixture of intermediates and the final product.

Question 3: I am having difficulty purifying my product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the polar nature of the products often derived from 4,5,6-Triaminopyrimidine.

  • Recrystallization: This is often the most effective method for purifying polar, crystalline products.[6] Experiment with different solvent systems. Given the starting material's solubility in DMSO, a mixed solvent system where the product is soluble in a hot solvent (like DMSO or DMF) and insoluble in a cold, less polar anti-solvent could be effective.

  • Column Chromatography: While challenging for highly polar compounds, reverse-phase HPLC can be a viable option for purification.[7] Normal phase silica gel chromatography may be difficult due to strong adsorption. If using silica gel, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.

  • Acid-Base Extraction: If your product has different pKa values compared to the impurities, an acid-base workup can be an effective preliminary purification step. However, be cautious as some products may not be stable to changes in pH.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1][4] It is recommended to store it at room temperature.[5] When handling, use appropriate personal protective equipment, including gloves and safety glasses, as it can cause skin and eye irritation.[1][9] Minimize dust generation.[4]

Q2: Do I need to convert the sulfate hydrate to the free base before my reaction?

A2: For many reactions, especially those requiring a nucleophilic amine, in-situ neutralization of the sulfate salt is sufficient. This involves adding at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) to the reaction mixture. However, for sensitive reactions or to improve solubility in certain organic solvents, isolating the free base may be beneficial.

Q3: What is the role of the hydrate (water) in the starting material?

A3: The "hydrate" indicates that water molecules are incorporated into the crystal structure. The water content can vary, with some suppliers specifying it to be less than 8%.[10][11][12] For most applications, this small amount of water does not significantly interfere. However, for reactions that are highly sensitive to water, drying the material under vacuum or using anhydrous reaction conditions may be necessary.

Q4: What analytical techniques are best for monitoring the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Due to the polarity of the compounds, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide) is often required. High-performance liquid chromatography (HPLC), particularly reverse-phase, is also an excellent quantitative method.[7]

Section 3: Key Experimental Protocols

Protocol 1: In-situ Neutralization for a General Condensation Reaction

This protocol outlines a general procedure for a condensation reaction, for example, in the synthesis of a purine derivative.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add the desired solvent (e.g., ethanol, isopropanol, or DMSO).

  • Add a suitable non-nucleophilic base (2.0-2.2 equivalents), such as triethylamine or potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the neutralization of the sulfate salt.

  • Add the second reactant (e.g., an aldehyde or a dicarbonyl compound, 1-1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.

Data Presentation: Common Solvents and Bases

SolventBoiling Point (°C)Notes
Ethanol78Good for many condensations, moderate solubility.
Isopropanol82Similar to ethanol, slightly less polar.
n-Butanol118Higher boiling point for slower reactions.
Dimethyl Sulfoxide (DMSO)189Excellent solvent for the starting material, but can be difficult to remove.[1][2]
Dimethylformamide (DMF)153Good solvent, but can decompose at high temperatures.
BasepKa of Conjugate AcidNotes
Triethylamine (TEA)10.75Common organic base, volatile.
Diisopropylethylamine (DIPEA)10.75Hindered base, less nucleophilic than TEA.
Potassium Carbonate (K₂CO₃)10.33Inexpensive inorganic base, insoluble in many organic solvents (heterogeneous reaction).
Cesium Carbonate (Cs₂CO₃)10.33More soluble than K₂CO₃ in some organic solvents, often more effective.[3]

Logical Relationship: Reagent to Product

reagent 4,5,6-Triaminopyrimidine Sulfate Hydrate base + Base (≥2 equiv.) reagent->base free_base Free 4,5,6-Triaminopyrimidine base->free_base reactant + Condensing Partner (e.g., aldehyde) free_base->reactant product Cyclized Product (e.g., Purine) reactant->product

Caption: Conversion of the sulfate salt to the final product.

References

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. [Link]

  • This compound - Chem-Impex. Chem-Impex International. [Link]

  • This compound - Chem-Impex. Chem-Impex International. [Link]

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis. Thieme. [Link]

  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]

  • This compound, 98+% (dry wt.), water <8%. Fisher Scientific. [Link]

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem. [Link]

  • Purine Synthesis. Microbe Notes. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health. [Link]

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission. [Link]

  • Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • 4-Hydroxy-2,4,5-triaminopyrimidine. Wikipedia. [Link]

  • Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6-Triaminopyrimidine sulfate hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions involving this versatile chemical intermediate. 4,5,6-Triaminopyrimidine and its salts are crucial building blocks in the synthesis of various biologically active molecules, including certain pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about this compound, covering its basic properties and handling.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of your starting material is critical for experimental design. Here is a summary of the key characteristics:

PropertyValueSource
Appearance White to light yellow or light orange crystalline powder[2]
Molecular Formula C₄H₇N₅·H₂SO₄·H₂O[3]
Molecular Weight 223.21 g/mol (anhydrous basis is 223.22 g/mol )[3][4]
Melting Point >300 °C[5][6]
Solubility Soluble in dimethyl sulfoxide (DMSO).[7] Sparingly soluble in water.
Storage Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place.[5]

Q2: What are the primary applications of this compound?

A2: This compound is a key intermediate in organic synthesis. Its primary applications include:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various pharmaceuticals, particularly antimicrobial and anti-cancer agents.[1][2]

  • Biochemical Research: It is used to study metabolic pathways and enzyme functions.[1]

  • Agricultural Chemistry: It has potential applications in formulating fertilizers and plant growth regulators.[1]

Q3: What are the main safety precautions to consider when handling this compound?

A3: As with any chemical, proper safety protocols are essential. This compound may cause skin and eye irritation, and respiratory irritation.[6][8] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] In case of contact, rinse the affected area thoroughly with water.[9]

Section 2: Troubleshooting Guide for Synthesis and Reactions

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low Yield in the Synthesis of 4,5,6-Triaminopyrimidine

Q: My synthesis of 4,5,6-Triaminopyrimidine from a nitro-pyrimidine precursor is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in the reduction of a nitro-pyrimidine to the corresponding amine are a common challenge. The primary causes often revolve around incomplete reaction, side reactions, or product loss during workup and purification.

Causality and Optimization Strategies:

  • Choice of Reducing Agent: The effectiveness of the reduction is highly dependent on the chosen reducing agent.

    • Catalytic Hydrogenation (e.g., Pd/C): This is a clean and often high-yielding method.[10] Ensure the catalyst is active and not poisoned. Use a suitable solvent like methanol or ethanol. The reaction is typically run at room temperature under a hydrogen atmosphere.[10]

    • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): While effective, these can sometimes lead to the formation of oily byproducts and require careful pH control during workup.[11]

    • Sodium Dithionite: This can be a good alternative, especially if catalytic hydrogenation is not feasible. It often provides good yields.[11]

  • Reaction Temperature: Temperature control is crucial.

    • For catalytic hydrogenation, reactions are often run at room temperature.[10]

    • For other reducing agents, the temperature may need to be elevated, but excessive heat can lead to decomposition or side reactions. It is important to monitor the reaction progress closely.

  • pH Control: The pH of the reaction mixture can significantly impact the reaction rate and the stability of the product. For reductions involving metal and acid, maintaining the optimal pH is critical.[12]

  • Workup and Isolation: The product, being an amine, is basic and can be sensitive to pH changes.

    • After the reaction, the product is often in a salt form. Careful neutralization and extraction are necessary.

    • The sulfate salt is often intentionally prepared to improve stability and ease of handling.[5]

Experimental Workflow for Optimization:

Solubility_Troubleshooting Start Poor Solubility of Sulfate Salt Solvent_Screen Screen Polar Aprotic Solvents (DMSO, DMF) Start->Solvent_Screen In_Situ_Free_Base Consider In-situ Free-Basing with a Non-nucleophilic Base Solvent_Screen->In_Situ_Free_Base Solubility still insufficient Success Reaction Proceeds Solvent_Screen->Success Solubility achieved Phase_Transfer Explore Phase Transfer Catalysis In_Situ_Free_Base->Phase_Transfer Incompatible with reaction In_Situ_Free_Base->Success Solubility achieved Phase_Transfer->Success Reaction successful

Sources

how to handle the hygroscopic nature of 4,5,6-Triaminopyrimidine sulfate hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSM-TAPS-HYG-001

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5,6-Triaminopyrimidine sulfate hydrate. Its inherent hygroscopicity presents a unique set of challenges in the laboratory, from accurate measurement to ensuring reaction consistency. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your experiments and the quality of your results. The protocols and explanations herein are grounded in established principles of chemical handling and material science.

Troubleshooting Guide

Issue 1: Inconsistent Weighing and Inaccurate Molar Calculations

Symptoms:

  • The weight of the compound fluctuates on the analytical balance.

  • The powder appears clumpy or "wet" on the spatula or weigh boat.

  • Difficulty in achieving reproducible results in subsequent reactions.

Root Cause Analysis: this compound readily absorbs moisture from the atmosphere.[1][2] This rapid uptake of water leads to a continuous increase in mass, making it challenging to obtain an accurate weight of the dry compound. This, in turn, leads to errors in calculating molar quantities for chemical reactions.

Solutions:

  • Work in a Controlled Environment: The most effective way to handle highly hygroscopic materials is to minimize their exposure to atmospheric moisture.[]

    • Glove Box/Glove Bag: If available, perform all weighing and dispensing operations within a glove box or glove bag filled with an inert gas like nitrogen or argon. This provides the most controlled environment.

    • Low Humidity Room: If a glove box is not accessible, work in a room with controlled low humidity (ideally below 40% RH).[4][5]

  • Rapid Weighing Technique:

    • Minimize the time the container is open.[1]

    • Use a clean, dry spatula to quickly transfer an approximate amount of the compound to a pre-tared, sealed container (e.g., a vial with a septum cap).

    • Weigh the sealed container, then use the entire weighed amount to prepare a stock solution. This method, while not always practical, can ensure the accuracy of the solution's concentration.[4]

  • Use of Appropriate Weighing Vessels:

    • Use weigh boats with high sides or, preferably, a small beaker or vial to prevent spillage.[2]

    • Avoid using plastic weigh boats if you are in a very low humidity environment, as static electricity can cause the powder to scatter. Anti-static guns or ionizing bars can be beneficial in such situations.[2]

Workflow for Accurate Weighing:

G cluster_prep Preparation cluster_weigh Weighing Process cluster_post Post-Weighing prep1 Equilibrate compound to room temperature in a desiccator prep2 Place balance in a draft-free location prep1->prep2 prep3 Prepare tools (spatulas, weigh boats) and ensure they are dry prep2->prep3 weigh1 Tare the weighing vessel weigh2 Quickly transfer an approximate amount of powder weigh1->weigh2 weigh3 Close the balance door and record the stable weight immediately weigh2->weigh3 weigh4 Seal the container of the stock compound promptly weigh3->weigh4 post1 Use the weighed powder immediately or store in a desiccator weigh4->post1 post2 Clean the balance and surrounding area post1->post2 G cluster_problem The Problem cluster_consequences Consequences cluster_solutions Solutions problem Hygroscopic Nature of 4,5,6-Triaminopyrimidine sulfate hydrate cons1 Inaccurate Weighing problem->cons1 cons2 Clumping/Caking problem->cons2 cons3 Reaction Inconsistency problem->cons3 sol1 Controlled Environment (Glove Box, Low RH) cons1->sol1 Mitigated by sol2 Proper Storage (Desiccator) cons1->sol2 Mitigated by sol3 Drying Procedures (Vacuum Oven) cons1->sol3 Mitigated by sol4 Water Content Analysis (Karl Fischer, TGA) cons1->sol4 Mitigated by cons2->sol1 Mitigated by cons2->sol2 Mitigated by cons2->sol3 Mitigated by cons2->sol4 Mitigated by cons3->sol1 Mitigated by cons3->sol2 Mitigated by cons3->sol3 Mitigated by cons3->sol4 Mitigated by

Caption: Relationship between the hygroscopic nature of the compound, its consequences, and mitigation strategies.

Summary of Key Parameters

ParameterRecommendationRationale
Storage Environment Tightly sealed container in a desiccator.Minimizes exposure to atmospheric moisture. [1][6]
Weighing Environment Glove box or room with <40% Relative Humidity.Prevents moisture uptake during transfer and weighing. [][4]
Drying Method Vacuum oven at 40-50°C.Removes absorbed moisture with minimal risk of thermal degradation. [1]
Water Content Analysis Karl Fischer Titration.Provides the most accurate and precise measurement of water content. [][7]

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Blasko, A., Le, T., & Nguyen, T. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 555-562. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Lim, Y. Q., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1359. Retrieved from [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Pechenkin, M. A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 980. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • U.S. Solid. (2024). How to Correctly Use an Analytical Balance to Weigh a Powder? Retrieved from [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Block Scientific. (n.d.). Good Weighing Practices in Laboratories. Retrieved from [Link]

  • Baluja, S., et al. (2013). Thermal analysis of some novel pyrimidine derivatives. Journal of the Mexican Chemical Society, 57(3), 233-241. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4246–4256. Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. Retrieved from [Link]

  • Alfa Aesar. (n.d.). This compound, 98+% (dry wt.), water <8%. Retrieved from [Link]

  • Greenberg, M. M., & Carter, K. N. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & medicinal chemistry, 9(9), 2341–2346. Retrieved from [Link]

  • Roy, S., & Roy, A. (2019). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. Biomedical Research, 30(2), 246-250. Retrieved from [Link]

Sources

preventing degradation of 4,5,6-Triaminopyrimidine sulfate hydrate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4,5,6-Triaminopyrimidine Sulfate Hydrate (CAS No. 6640-23-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during storage and handling.

Introduction: The Challenge of Stability

This compound is a cornerstone intermediate in the synthesis of numerous pharmaceuticals.[1][2] Its highly reactive amino groups, while essential for downstream reactions, also render it susceptible to degradation. Understanding the mechanisms of degradation is the first step toward prevention. The primary pathways of degradation for aminopyrimidines include oxidation, hydrolysis, and photodegradation. This guide will provide the foundational knowledge and practical steps to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored at room temperature (20-25°C) in a tightly sealed container to protect it from moisture.[3][4] The storage area should be a dry, well-ventilated space away from direct sunlight and strong oxidizing agents.[5][6]

Q2: My this compound has changed color from off-white to yellow/orange. Is it still usable?

The appearance of a yellow or orange tint is a common indicator of degradation, most likely due to oxidation of the amino groups.[1] The usability of the material depends on the extent of degradation and the tolerance of your specific application for impurities. It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining active compound and identify any significant degradation products before use.

Q3: What is the role of the sulfate salt and hydrate in the compound's stability?

The sulfate salt form enhances the stability of the free base, which is more prone to degradation. The hydrate form indicates the presence of water molecules within the crystal lattice. The stability of hydrated sulfate salts can be sensitive to changes in temperature and relative humidity, which may lead to dehydration or absorption of more water, potentially impacting the material's physical properties and stability.[7][8]

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and oxidation. If you must prepare a stock solution, use a dry, aprotic solvent like Dimethyl Sulfoxide (DMSO) and store it at low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[5] Solutions should be prepared fresh whenever possible. A study on a similar compound, 2,5,6-Triamino-4-pyrimidinol sulfate, noted its stability in water for up to 24 hours only when an antioxidant was present.[9][10]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Issue 1: Visible Color Change and Clumping
Observation Probable Cause(s) Recommended Actions
Powder changes color from off-white to yellow, orange, or brown.Oxidation: The primary amino groups are susceptible to air oxidation, forming colored impurities. This process can be accelerated by light and humidity.1. Assess Purity: Use HPLC to determine the purity of the material (see Protocol 1).2. Inert Atmosphere: For future storage, blanket the container with an inert gas like argon or nitrogen before sealing.3. Desiccant: Store the container in a desiccator or with desiccant packs to minimize moisture exposure.
Powder has formed clumps or appears moist.Hygroscopicity/Improper Sealing: The compound has absorbed ambient moisture. This can accelerate both hydrolysis and oxidative degradation.1. Dry the Material: If clumping is minor, you may be able to dry the material under vacuum. However, be aware that this will not reverse chemical degradation.2. Improve Sealing: Ensure the container lid is tightly secured. For long-term storage, consider using parafilm to seal the lid.3. Controlled Humidity: Store in a controlled low-humidity environment.
Issue 2: Inconsistent Experimental Results or Low Yield
Observation Probable Cause(s) Recommended Actions
Lower than expected yield in a synthesis reaction.Degraded Starting Material: The purity of the this compound may be lower than assumed due to degradation during storage.1. Verify Purity: Before starting a reaction, always verify the purity of the starting material using a validated analytical method like HPLC.2. Use a Fresh Batch: If degradation is confirmed, use a new, unopened batch of the reagent.3. Review Storage History: Check the storage conditions and handling procedures of the suspect batch to identify potential causes of degradation.
Appearance of unexpected side products in your reaction.Degradation Products as Reactants: Impurities from the degradation of the starting material may be participating in the reaction, leading to unforeseen side products.1. Characterize Impurities: If possible, use techniques like LC-MS to identify the structure of the main degradation products.2. Purify Starting Material: If a new batch is unavailable, consider recrystallizing the material to improve its purity. However, this may not be feasible for all degradation products.

Degradation Pathways and Prevention

Understanding the chemical mechanisms behind degradation is key to effective prevention. The following diagrams illustrate the primary degradation pathways.

Figure 1. Key Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_factors A 4,5,6-Triaminopyrimidine Sulfate Hydrate B Oxidized Pyrimidine Derivatives (Colored Impurities) A->B C Hydroxylated Pyrimidines A->C D Various Photoproducts A->D F1 Oxygen (Air) F1->B accelerates F2 Moisture (Humidity) F2->B accelerates F2->C initiates F3 Light (UV/Visible) F3->D initiates

Caption: Primary degradation pathways for this compound.

  • Oxidation: The electron-rich amino groups on the pyrimidine ring are susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and leads to the formation of highly conjugated, colored compounds. The presence of multiple amino groups makes this compound particularly vulnerable.

  • Hydrolysis: In the presence of water, the amino groups can be hydrolyzed to hydroxyl groups, forming aminohydroxypyrimidines. The specific amino group that is hydrolyzed can depend on the pH and the electronic environment of the ring.[3]

  • Photodegradation: Pyrimidine derivatives can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization and ring-opening. While the sulfate salt provides some stability, exposure to direct sunlight or other UV sources should be avoided.[1][11]

The following workflow provides a logical approach to troubleshooting stability issues.

Figure 2. Troubleshooting Workflow Start Problem Observed: - Color Change - Clumping - Inconsistent Results Vis_Inspect Visual Inspection: Is the material discolored or clumped? Start->Vis_Inspect Purity_Test Perform Purity Analysis (See Protocol 1: HPLC) Vis_Inspect->Purity_Test Yes Check_Storage Review Storage Conditions: - Tightly sealed? - Dry location? - Away from light? Vis_Inspect->Check_Storage No Decision Is Purity > 98%? Purity_Test->Decision Check_Storage->Purity_Test Use_Caution Use with Caution (May require purification or adjustment of stoichiometry) Decision->Use_Caution No (Borderline Purity) Discard Quarantine and Discard Material Decision->Discard No (Significant Degradation) End_OK Material is OK for Use Decision->End_OK Yes Use_Caution->Discard If critical application End_Bad Procure New Material Discard->End_Bad Correct_Storage Implement Correct Storage Protocols: - Use desiccator - Blanket with inert gas End_OK->Correct_Storage End_Bad->Correct_Storage

Caption: A step-by-step workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is adapted from a validated procedure for a structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, and can be used as a starting point for a stability-indicating assay.[12]

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[6]

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 210-280 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of the main compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area Percent method). For higher accuracy, use the standard to create a calibration curve.

    % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

5. Interpretation:

  • A significant decrease in the area of the main peak compared to a fresh sample, along with the appearance of new peaks (especially earlier eluting, more polar peaks), indicates degradation.

References

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. [Link]

  • Chou, I. M., & Seal, R. R. (2014). The stability of sulfate and hydrated sulfate minerals near ambient conditions and their significance in environmental and planetary sciences. U.S. Geological Survey. [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. (2001). Journal of the American Chemical Society. [Link]

  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. (2015). Journal of Chemistry & Chemical Sciences. [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved January 5, 2026, from [Link]

  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010). Photochemistry and Photobiology. [Link]

  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. (2006). The Journal of Physical Chemistry A. [Link]

  • Effect of humidity on calcium sulphate hemihydrate. (1990). Australian Dental Journal. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (1976). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Vertex AI Search. (n.d.). This compound.
  • The role of hydration in atmospheric salt particle formation. (2023). Physical Chemistry Chemical Physics. [Link]

  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (1966). Biochemical Journal. [Link]

  • Kinetics of Sodium Sulfate as observed by humidity cycling with ESEM. (2006). ResearchGate. [Link]

  • Keith HARRIS | Project Head | Sanofi, Paris | SHANTHA | Division of Immuno-inflammation | Research profile. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved January 5, 2026, from [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). Pharmacology & Therapeutics. [Link]

  • On the Chemistry of Sunlight-Induced DNA Lesions: A Perspective on the Alkaline Chemical-Induced Reactivities of Photo-Damaged Pyrimidine Intra-Strand Dimers. (n.d.). AMiner. Retrieved January 5, 2026, from [Link]

  • European Commission. (2015). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved January 5, 2026, from [Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. (n.d.). Google Patents.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]

  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (2018). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Determination of the antioxidative activity of substituted 5-aminopyrimidines. (2012). Free Radical Research. [Link]

  • Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2021). Journal of Pharmaceutical Negative Results. [Link]

  • Stability Indicating HPLC Method Development A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (n.d.). Google Patents.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved January 5, 2026, from [Link]

Sources

unexpected side reactions of 4,5,6-Triaminopyrimidine sulfate hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate Hydrate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential complexities of working with this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to this compound: A Double-Edged Sword

This compound is a highly valuable precursor, primarily in the synthesis of purines and other fused heterocyclic systems. Its three amino groups offer multiple reactive sites, making it a cornerstone for building molecular complexity. However, this high reactivity is also the source of potential unexpected side reactions. Understanding the delicate balance of its reactivity is key to successful and reproducible results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your work.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black upon addition of this compound. What is happening?

A1: This is a classic sign of oxidation. The electron-rich pyrimidine ring, especially with three activating amino groups, is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in your reaction mixture.

Causality: The amino groups donate electron density into the pyrimidine ring, lowering its oxidation potential. One-electron oxidation can lead to the formation of radical cations, which can then polymerize or decompose into complex, colored mixtures.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Always handle the solid and your reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Degassing: Use freshly degassed solvents to minimize dissolved oxygen.

  • Antioxidant Addition: In some cases, a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, can be added to the reaction mixture to quench oxidative processes.[2]

  • Purification of Starting Materials: Ensure your other reagents and solvents are free from oxidizing impurities.

Q2: I am trying to perform a condensation with an aldehyde/ketone to form a Schiff base, but I am getting a complex mixture of products and low yield of the desired imine. What are the likely side reactions?

A2: This is a common challenge due to the multiple nucleophilic amino groups. The expected simple condensation to a mono- or di-imine is often complicated by further reactions.

Likely Side Reactions:

  • Intramolecular Cyclization: The initially formed Schiff base can undergo intramolecular cyclization, especially if the aldehyde or ketone has other functional groups.

  • Formation of Pyrimido[4,5-d]pyrimidines: Reaction with two equivalents of an aldehyde can lead to the formation of a fused pyrimido[4,5-d]pyrimidine ring system through a double Mannich-type reaction.[3]

  • Polymerization: Uncontrolled condensation can lead to the formation of polymeric materials.

Troubleshooting Workflow:

G start Low yield in Aldehyde/ Ketone Condensation check_stoichiometry Verify Stoichiometry (Aldehyde/Ketone to Pyrimidine) start->check_stoichiometry control_temp Lower Reaction Temperature check_stoichiometry->control_temp If stoichiometry is correct stepwise_addition Stepwise Addition of Reagents control_temp->stepwise_addition If still complex mixture protecting_group Consider Protecting Groups for Amino Functions stepwise_addition->protecting_group If side reactions persist analyze_byproducts Analyze Byproducts (LC-MS, NMR) stepwise_addition->analyze_byproducts optimize Optimize Reaction Conditions analyze_byproducts->optimize Identify side products

Caption: Troubleshooting workflow for aldehyde/ketone condensation reactions.

Experimental Protocol: Optimized Schiff Base Formation

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of the aldehyde or ketone dropwise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • If the desired mono-imine is formed, it can be used in the next step directly or isolated after careful workup.

Q3: My compound is showing poor solubility in common organic solvents. How can I improve this?

A3: The sulfate salt form and the multiple amino groups contribute to high polarity and strong intermolecular hydrogen bonding, leading to poor solubility in many non-polar organic solvents.

Solubility Profile:

SolventSolubilityNotes
WaterSolubleCan be used for reactions, but be mindful of pH.
DMSOSolubleA good choice for many reactions, but can be difficult to remove.[4]
DMFSolubleSimilar to DMSO.
Methanol/EthanolSparingly SolubleSolubility can be increased with heating.
AcetonitrilePoorly SolubleMay be used as a suspension.
DichloromethaneInsoluble
TolueneInsoluble

Strategies for Improving Solubility:

  • Free Base Generation: Carefully neutralize the sulfate salt with a suitable base (e.g., triethylamine, sodium carbonate) to generate the free base, which is generally more soluble in organic solvents. Caution: The free base is even more prone to oxidation.

  • Co-solvent Systems: Use a mixture of a good solvent (like DMSO or DMF) with a less polar co-solvent.

  • Heating: Gently warming the mixture can improve solubility, but be cautious of thermal degradation.

Troubleshooting Guide: Unexpected Side Reactions

Scenario 1: Unwanted Diazotization and Coupling Reactions

Issue: In the presence of nitrous acid (or sources of nitrite under acidic conditions), the amino groups can undergo diazotization to form highly reactive diazonium salts.[5] These can then couple with electron-rich species in the reaction mixture, leading to colored azo compounds.

Mechanism Overview:

G pyrimidine 4,5,6-Triaminopyrimidine diazonium Pyrimidine Diazonium Salt (Unstable) pyrimidine->diazonium + HNO2 azo_product Azo-Coupled Side Product (Colored Impurity) diazonium->azo_product + Electron-rich species

Caption: Pathway for unwanted azo-coupling side reactions.

Prevention:

  • Scrupulously avoid any sources of nitrites in your reagents.

  • If using nitric acid or nitrates, be aware of the potential for in-situ formation of nitrous acid.

  • Work under conditions that are not strongly acidic if trace nitrites may be present.

Scenario 2: Thermal Decomposition

Issue: Although the melting point is high (>300 °C), prolonged heating, especially in the presence of impurities, can lead to decomposition.

Potential Decomposition Products:

While specific data for this compound is limited, thermal decomposition of similar nitrogen-rich heterocyclic compounds can lead to the release of ammonia and the formation of complex polymeric materials.[6]

Recommendations:

  • Avoid prolonged heating at high temperatures.

  • If a reaction requires heat, use the lowest effective temperature and monitor for any color changes that might indicate decomposition.

  • Perform a small-scale test reaction to assess thermal stability under your specific conditions.

Scenario 3: Incompatibility with Strong Oxidizing Agents

Issue: Strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids, potassium permanganate) will readily degrade the 4,5,6-triaminopyrimidine ring.[7]

Expected Outcome:

The reaction is often unselective and can lead to ring-opening and the formation of a complex mixture of small, highly oxidized fragments. This is generally not a synthetically useful transformation unless carefully controlled to achieve a specific oxidized product, which is a non-trivial undertaking.[4][8]

Guidance:

  • Avoid the use of strong oxidizing agents unless a specific oxidation of the pyrimidine ring is the intended reaction.

  • If a mild oxidation is required elsewhere in the molecule, consider protecting the aminopyrimidine moiety first.

Concluding Remarks

This compound is a powerful synthetic tool, and like any such tool, it requires a thorough understanding of its properties for successful application. By being mindful of its sensitivity to oxidation, its multiple reactive sites in condensation reactions, and its potential for thermal and chemical degradation, you can mitigate the risk of unexpected side reactions and achieve your synthetic goals with greater efficiency and reproducibility.

References

  • Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. RSC Publishing. Retrieved from [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Springer. (n.d.). This document is the Accepted Manuscript version of a Published Work that appeared in final form in Journal of Material. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol]. Retrieved from [Link]

  • PubMed. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Retrieved from [Link]

  • PubMed. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2). Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][5][6]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. RSC Publishing. Retrieved from [Link]

  • NIST. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubMed. (n.d.). History and future of antimicrobial diaminopyrimidines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Degradation of purines and pyrimidines by microorganisms. Retrieved from [Link]

  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. Retrieved from [Link]

  • PubMed. (n.d.). Basis of selectivity of antibacterial diaminopyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • PMC. (n.d.). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Retrieved from [Link]

  • ResearchGate. (n.d.). The 6-TG Oxidation: products and reactions. (A) Structures of 6-TG and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Each structure includes.... Retrieved from [Link]

  • PubMed. (n.d.). Degradation of pyrimidine ribonucleosides by Pseudomonas aeruginosa. Retrieved from [Link]

  • European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]

  • European Commission. (n.d.). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals transitioning the synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate from bench-scale to pilot-plant production. As a crucial intermediate in pharmaceutical development, particularly for antimicrobial and anti-cancer agents, a robust and scalable synthesis is paramount.[1] This document addresses common challenges and provides practical, field-proven solutions to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Overview of the Recommended Scalable Synthetic Route

For pilot-scale synthesis, the most reliable and clean method is the catalytic hydrogenation of 4,6-diamino-5-nitrosopyrimidine. This route avoids harsh reagents and byproducts associated with other reduction methods, such as the sulfamate impurities that can arise from using sodium dithionite.[2] The process involves the reduction of the nitroso group to an amine, followed by in-situ formation of the sulfate salt to ensure the product's stability and ease of handling.

The overall transformation is: 4,6-diamino-5-nitrosopyrimidine → 4,5,6-triaminopyrimidine (free base) → this compound

Experimental Workflow Diagram

G cluster_prep Step 1: Reactor Preparation cluster_reaction Step 2: Catalytic Hydrogenation cluster_workup Step 3: Workup & Isolation A Charge Reactor with 4,6-diamino-5-nitrosopyrimidine and Methanol B Inert with N2, then slurry Catalyst (5% Pd/C) A->B Slurry formation C Pressurize with H2 Gas (Control Temperature & Pressure) B->C Initiate reaction D Monitor H2 uptake and reaction completion (HPLC) C->D Reaction proceeds E Vent H2, Purge with N2 D->E Reaction complete F Filter off Pd/C catalyst (Caution: Potentially Pyrophoric) E->F Catalyst removal G Cool Methanolic Solution F->G Clarified filtrate H Slowly add H2SO4 to precipitate product G->H Salt formation I Filter, Wash with Methanol, and Dry under Vacuum H->I Isolate solid

Caption: Scalable workflow for 4,5,6-Triaminopyrimidine Sulfate synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Question 1: The hydrogenation reaction is slow, stalls, or appears incomplete. What are the likely causes and solutions?

Answer: This is a common scale-up challenge related to catalyst activity and mass transfer.

  • Root Cause A: Catalyst Deactivation. The palladium catalyst is sensitive to poisons (e.g., sulfur or halide impurities in starting materials or solvents). On a larger scale, the catalyst may also deactivate if it is not properly wetted or if it is exposed to air for too long.

    • Solution:

      • Use High-Purity Reagents: Ensure starting materials and solvents are of sufficient grade.

      • Proper Catalyst Handling: Add the catalyst as a slurry in the reaction solvent under a nitrogen atmosphere to prevent deactivation. For pilot-scale, a dedicated catalyst charging vessel is recommended.

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) can overcome minor poisoning issues, but this is not a cost-effective long-term solution.

  • Root Cause B: Poor Mass Transfer. In a large reactor, inefficient stirring can limit the contact between the solid catalyst, the dissolved starting material, and the hydrogen gas (a three-phase system). This starves the reaction of one of its key components.

    • Solution:

      • Optimize Agitation: Increase the agitator speed (RPM). The goal is to create a vortex that pulls hydrogen from the headspace into the liquid and to keep the catalyst fully suspended. Baffles in the reactor are critical for achieving this.

      • Check Hydrogen Sparging: If the reactor is equipped with a subsurface sparge tube, ensure it is not blocked and that the hydrogen flow rate is adequate.

Question 2: The final product is off-color (e.g., pink, yellow, or brown) instead of the expected white to light orange powder.[1] How can I improve the color?

Answer: Product discoloration is typically due to oxidation or residual impurities. The triaminopyrimidine core is highly susceptible to air oxidation, especially the free base in solution before the sulfate salt is formed.

  • Root Cause A: Air Oxidation. Exposure of the 4,5,6-triaminopyrimidine free base to oxygen can form highly colored oxidative-dimer impurities.

    • Solution:

      • Maintain an Inert Atmosphere: After the hydrogenation is complete and the catalyst is filtered, keep the methanol solution of the free base under a strict nitrogen or argon blanket at all times.

      • Minimize Time as Free Base: Proceed to the sulfuric acid addition and salt precipitation step as soon as reasonably possible after catalyst filtration.

  • Root Cause B: High-Temperature Degradation. Prolonged heating can cause decomposition.

    • Solution:

      • Control Exotherm: The hydrogenation is exothermic. Use reactor cooling jackets to maintain the target temperature (typically room temperature to 40°C).[3]

      • Avoid High-Temperature Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to prevent thermal decomposition.

  • Root Cause C: Residual Colored Impurities. The 4,6-diamino-5-nitrosopyrimidine starting material is often colored, and trace amounts may carry through.

    • Solution:

      • Charcoal Treatment: Before adding sulfuric acid, you can perform an activated carbon (charcoal) treatment on the methanol solution of the free base to adsorb colored impurities. Use a minimal amount (e.g., 1-2% w/w relative to the product) and filter it off before proceeding.

Question 3: We are experiencing very slow filtration rates when removing the palladium catalyst. What can be done?

Answer: This is a classic pilot-plant problem. The fine particles of carbon-supported catalysts can easily blind filter media.

  • Solution:

    • Use a Filter Aid: The most effective solution is to use a filter aid like Celite® (diatomaceous earth). Prepare a small pre-coat of Celite on your filter (e.g., a Nutsche filter-dryer) and add a "body feed" of Celite to the reaction mixture before starting the filtration. This creates a porous filter cake that prevents blinding.

    • Nitrogen Pressure: Use a slight positive pressure of nitrogen to assist the filtration, but avoid excessive pressure which can compact the filter cake too tightly.

    • Ensure Catalyst is Wetted: Never attempt to filter a dry palladium catalyst, as it can be pyrophoric. The filtration should be done on the wet slurry.

Question 4: The product yield is significantly lower at pilot scale compared to the lab (e.g., 75% vs. 95%). Where are the losses occurring?

Answer: Yield loss during scale-up can be attributed to several factors.

  • Root Cause A: Incomplete Precipitation. The pH and temperature during the addition of sulfuric acid are critical for maximizing yield.

    • Solution:

      • Optimize pH: The final pH after H₂SO₄ addition should be tightly controlled. A pH that is too high will leave product dissolved, while a pH that is too low can sometimes increase the solubility of certain salts. Conduct small-scale experiments to find the optimal pH for maximum precipitation (often in the 1-3 range).

      • Control Cooling: After precipitation, cool the slurry slowly to a low temperature (e.g., 0-5°C) and hold for a sufficient time (a "ripening" period of 1-2 hours) to allow for complete crystallization.

  • Root Cause B: Transfer Losses. On a large scale, significant material can be lost by adhering to the walls of the reactor, transfer lines, and filtration equipment.

    • Solution:

      • Vessel Rinses: Implement a system of vessel rinses. After transferring the bulk of the slurry to the filter, rinse the reactor with fresh, cold methanol and transfer this rinse to the filter to wash the product cake. This recovers material left behind in the reactor and also serves as a product wash.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this process at pilot scale? A1:

  • Hydrogen Gas: Hydrogen is highly flammable. The pilot plant must be equipped with proper ventilation, grounding to prevent static discharge, and H₂ gas detectors. All electrical equipment must be intrinsically safe or explosion-proof.

  • Palladium on Carbon (Pd/C) Catalyst: The dry catalyst is pyrophoric and can ignite spontaneously upon contact with air. Always handle it wet or as a slurry under an inert atmosphere. The filtered catalyst cake should be carefully quenched (e.g., into a drum of water) and never allowed to dry in the open.

  • Chemical Hazards: 4,5,6-Triaminopyrimidine sulfate is classified as a skin, eye, and respiratory irritant. Personnel must wear appropriate PPE, including safety glasses, gloves, and respiratory protection (dust mask or respirator) when handling the solid powder.[4]

Q2: What analytical methods are recommended for in-process control and final product release? A2:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method to monitor the disappearance of the 4,6-diamino-5-nitrosopyrimidine starting material. This confirms reaction completion.

  • Final Product Release:

    • HPLC: To determine purity and assay (typically >98%).[1]

    • ¹H NMR: To confirm the chemical structure.

    • Karl Fischer Titration: To determine the water content, as the product is a hydrate.

    • Sulphated Ash: To quantify residual inorganic impurities, including any leached palladium.

Q3: What are the key differences in parameters when moving from lab to pilot scale? A3: The primary differences relate to managing heat and mass transfer.

ParameterLab Scale (e.g., 1 L flask)Pilot Scale (e.g., 100 L Reactor)Rationale for Change
Heat Transfer Surface area to volume ratio is high. Natural convection is often sufficient.Surface area to volume ratio is low. Requires active cooling via reactor jacket.The reaction exotherm must be actively managed to prevent overheating.
Agitation Magnetic stir bar.Impeller/agitator with baffles.Needed to ensure suspension of catalyst and dispersion of hydrogen gas.
Reagent Addition Addition via pipette or dropping funnel.Controlled addition via dosing pump over a set time.Slow, controlled addition of sulfuric acid is critical to manage the precipitation exotherm and control crystal size.
Filtration Buchner funnel with vacuum flask.Enclosed Nutsche filter-dryer or centrifuge.Required for safe handling of flammable solvents and pyrophoric catalyst on a large scale.

Q4: How should the this compound be stored? A4: The product should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[4] It should be kept away from strong oxidizing agents and direct sunlight to prevent degradation.

Troubleshooting Logic Diagram

G Start Problem: Final Product is Off-Color Q1 Is the reaction mixture exposed to air after H2 vent? Start->Q1 Sol1 Solution: Maintain strict N2 blanket on all downstream operations. Q1->Sol1 Yes Q2 Is the starting material (nitroso compound) highly colored? Q1->Q2 No Sol2 Solution: Consider an in-line activated carbon filtration step. Sol3 Solution: Check purity of starting material. Purify if necessary. Sol4 Solution: Reduce drying temperature and use high vacuum. Q2->Sol2 Yes, carries over Q2->Sol3 Yes, but should not carry over Q3 Is the drying temperature too high (>60°C)? Q2->Q3 No Q3->Sol1 No, suspect oxidation Q3->Sol4 Yes

Caption: Decision tree for troubleshooting an off-color product issue.

References

  • Chemwatch. (n.d.). 4,5,6-Triaminopyrimidine Sulfate.
  • PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • ResearchGate. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • ResearchGate. (n.d.). Strategy and methodology development. Vision for the scalable synthesis.... Retrieved from [Link]

  • Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Google Patents. (n.d.). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • Google Patents. (n.d.). HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine.
  • Justia Patents. (n.d.). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Retrieved from [Link]

  • BOC Sciences. (n.d.). 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research. Retrieved from a general chemical supplier's technical article.
  • CP Lab Safety. (n.d.). 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. Retrieved from [Link]

  • European Commission. (2015). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]

  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]

  • Baran, P. S., & Olsen, R. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.
  • ResearchGate. (n.d.). Pilot-Plant Preparation of an αvβ3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2,4,6-Triaminopyrimidine-5-carbonitrile.

Sources

Technical Support Center: Refining HPLC Methods for Triaminopyrimidine Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic challenges of triaminopyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Here, we synthesize foundational chromatographic principles with field-proven strategies to empower you to develop robust and efficient HPLC methods.

Introduction: The Challenge of Isomer Separation

Triaminopyrimidine and its isomers are key building blocks in the synthesis of various pharmaceutical compounds, including antivirals and diuretics.[1][2] Due to their structural similarity, separating these isomers presents a significant analytical challenge.[3] Positional isomers, such as 2,4,6-triaminopyrimidine and 4,5,6-triaminopyrimidine, often exhibit nearly identical physicochemical properties, making their resolution by conventional reversed-phase (RP) HPLC difficult.[4] This guide provides a structured approach to method development and troubleshooting, focusing on leveraging alternative chromatographic modes and optimizing key parameters to achieve baseline separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the separation of triaminopyrimidine isomers, providing both theoretical explanations and practical solutions.

Q1: My triaminopyrimidine isomers are co-eluting or showing very poor resolution on a standard C18 column. What is the first parameter I should investigate?

A1: Re-evaluate Your Chromatographic Mode.

While reversed-phase (RP) chromatography is a workhorse in many labs, it often falls short for highly polar and structurally similar isomers.[5][6] The subtle differences in hydrophobicity between triaminopyrimidine isomers may not be sufficient for effective partitioning on a C18 stationary phase.

Causality: Standard C18 columns primarily separate analytes based on hydrophobic interactions.[7] Triaminopyrimidine isomers are highly polar, hydrophilic compounds, leading to poor retention and, consequently, poor resolution in traditional RP systems.[8][9]

Recommended Action:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[8][10][11][12] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[5][13] This setup promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to enhanced retention and selectivity.[10][13]

  • Explore Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[7][14][15] This dual functionality can provide unique selectivity for isomers by exploiting differences in both hydrophobicity and charge state.[16] For basic compounds like triaminopyrimidines, a mixed-mode column with cation-exchange properties can significantly improve separation.[16]

Workflow for Initial Mode Screening:

G cluster_0 Problem Identification cluster_1 Alternative Strategy cluster_2 Parameter Optimization cluster_3 Outcome Problem Poor resolution of triaminopyrimidine isomers on C18 HILIC Screen HILIC Columns (e.g., Amide, Silica) Problem->HILIC Primary Approach MMC Screen Mixed-Mode Columns (e.g., RP/Cation-Exchange) Problem->MMC Secondary Approach MobilePhase Optimize Mobile Phase (pH, Buffer, Organic %) HILIC->MobilePhase MMC->MobilePhase Resolution Improved Resolution MobilePhase->Resolution

Caption: Initial method development workflow.

Q2: I'm trying a HILIC method, but my peak shapes are poor (tailing or fronting). What's causing this and how can I fix it?

A2: Focus on Mobile Phase Composition and Equilibration.

Poor peak shape in HILIC is often related to issues with the mobile phase, particularly the aqueous component and pH, or insufficient column equilibration.[17]

Causality:

  • pH and pKa: Triaminopyrimidines have multiple basic functional groups and thus multiple pKa values. If the mobile phase pH is close to one of the pKa values, the analyte can exist in both ionized and neutral forms, leading to peak splitting or tailing.[18][19][20]

  • Ionic Strength: The salt concentration in the mobile phase buffer affects the thickness of the water layer on the stationary phase and can also mediate ionic interactions, influencing peak shape.

  • Equilibration: HILIC columns require a longer equilibration time than RP columns to establish a stable water layer on the stationary phase. Inadequate equilibration leads to drifting retention times and poor peak shapes.

Troubleshooting Steps:

  • pH Adjustment: Control the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of your isomers. For these basic compounds, an acidic mobile phase (e.g., pH 3-4) will ensure they are consistently protonated, which can improve peak shape.[21][22]

  • Buffer Selection: Use a buffer compatible with your detection method (e.g., ammonium formate or ammonium acetate for MS).[5] A buffer concentration of 10-20 mM is a good starting point.

  • Column Equilibration: Equilibrate the HILIC column with at least 10-15 column volumes of the initial mobile phase. Always ensure the column is properly equilibrated between injections, especially when running a gradient.

Experimental Protocol: Mobile Phase pH Scouting

  • Prepare Buffers: Prepare 10 mM ammonium formate buffers at pH 3.0, 4.0, and 5.0.

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate at the desired pH).

  • Mobile Phase B: Acetonitrile.

  • Initial Conditions: Start with a high percentage of Mobile Phase B (e.g., 95%).

  • Equilibration: Equilibrate the column with 15 column volumes of the starting mobile phase.

  • Injection: Inject the triaminopyrimidine isomer standard.

  • Gradient: Run a shallow gradient, for example, from 95% to 85% B over 10-15 minutes.

  • Evaluation: Compare peak shape, retention, and resolution at each pH.

Data Summary Table:

Mobile Phase pHPeak Asymmetry (Isomer 1)Resolution (Rs)Observations
3.0 1.11.8Symmetrical peaks, good separation.
4.0 1.41.4Minor tailing, decreased resolution.
5.0 >1.8<1.0Significant tailing, co-elution.
Q3: I'm still struggling with resolution even after trying HILIC and adjusting the pH. Are there other parameters I can tweak?

A3: Yes, focus on temperature, flow rate, and stationary phase chemistry.

Fine-tuning these parameters can provide the extra selectivity needed for challenging isomer separations.

Causality:

  • Temperature: Affects mobile phase viscosity and the kinetics of mass transfer. Higher temperatures can sometimes improve peak efficiency and alter selectivity, though it may also decrease retention.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, as described by the Van Deemter equation.

  • Stationary Phase Chemistry: Not all HILIC phases are created equal.[11] An amide phase may offer different selectivity compared to a bare silica or a polyhydroxy phase due to different primary interaction mechanisms (hydrogen bonding vs. dipole-dipole).[10][13]

Systematic Optimization Workflow:

G cluster_0 Initial State cluster_1 Optimization Levers cluster_2 Evaluation cluster_3 Final Outcome StartState Sub-optimal Resolution (Rs < 1.5) Temp Adjust Temperature (e.g., 30°C, 40°C, 50°C) StartState->Temp Flow Adjust Flow Rate (e.g., 0.5, 0.4, 0.3 mL/min) StartState->Flow StationaryPhase Change HILIC Phase (e.g., Amide -> Silica) StartState->StationaryPhase Evaluate Evaluate Rs and Peak Shape Temp->Evaluate Flow->Evaluate StationaryPhase->Evaluate FinalState Baseline Resolution (Rs >= 1.5) Evaluate->FinalState

Caption: Fine-tuning for improved resolution.

General HPLC Troubleshooting

Even with a well-developed method, problems can arise. Here are some common system-level issues and their solutions.[23][24]

SymptomPossible Cause(s)Recommended Action(s)
Drifting Retention Times 1. Inadequate column equilibration.2. Mobile phase composition changing (e.g., evaporation of organic).3. Column temperature fluctuations.4. Pump seal wear.[24]1. Increase equilibration time.2. Keep mobile phase bottles capped.3. Use a column thermostat.4. Perform pump maintenance.[25]
High Backpressure 1. Column frit blockage.[26]2. Sample precipitation in the injector or column.3. Microbial growth in the mobile phase.1. Reverse flush the column (if permitted by manufacturer).2. Filter all samples; ensure sample solvent is compatible with mobile phase.[23]3. Prepare fresh mobile phase daily.
Split or Tailing Peaks 1. Column contamination or degradation.[17][24]2. Mismatch between injection solvent and mobile phase.3. Extra-column dead volume.1. Use a guard column; if necessary, replace the analytical column.[26]2. Dissolve sample in the initial mobile phase whenever possible.[24]3. Check and tighten all fittings; use appropriate tubing.

References

  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available from: [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • Phenomenex. HILIC HPLC Column. Available from: [Link]

  • chemeurope.com. Mixed-mode chromatography. Available from: [Link]

  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • Goyon, A., et al. Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • PubMed. Isoform separation of proteins by mixed-mode chromatography. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • Wikipedia. Mixed-mode chromatography. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Washington State University. HPLC Troubleshooting Guide. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Element. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Yuan B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 2022;13:674. Available from: [Link]

  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. Available from: [Link]

  • PubChem. 2,4,6-Triaminopyrimidine. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]

  • Scirp.org. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Available from: [Link]

  • Google Patents. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • European Commission. OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Available from: [Link]

  • Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available from: [Link]

  • PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Available from: [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. Available from: [Link]

  • Emergent Life Sciences Research. Physicochemical properties of some tetrahydropyrimidine derivatives. Available from: [Link]

  • NIH. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Available from: [Link]

  • NIH. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Available from: [Link]

  • SNS Courseware. Lecture Notes: Session 6 - Physicochemical Properties: Optical Isomerism. Available from: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 4,5,6-Triaminopyrimidine Sulfate Hydrate. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic potential of reactions utilizing this versatile intermediate. As a key building block in the synthesis of bioactive molecules, particularly pteridines and other heterocyclic systems, understanding and controlling its reaction energetics is paramount for safety, scalability, and product quality.[1][2]

This document moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, grounding protocols in the fundamental principles of chemical reaction safety and process control. Our goal is to equip you with the expertise to anticipate, diagnose, and manage thermal events in your experiments.

Core Concept: The Locus of Thermal Risk in Pteridine Synthesis

The primary application of 4,5,6-Triaminopyrimidine is in the synthesis of the pteridine ring system through condensation with 1,2-dicarbonyl compounds (a variant of the Gabriel-Isay condensation).[3][4][5] This reaction forms the basis of our analysis.

The exotherm originates from the rapid, sequential formation of two imine bonds as the vicinal diamines on the pyrimidine ring react with the dicarbonyl compound. The reaction is often acid-catalyzed (the sulfate salt itself provides an acidic environment) and can proceed very quickly upon mixing, leading to a rapid release of heat.

An uncontrolled exotherm can lead to a thermal runaway, where the rate of heat generation surpasses the rate of heat removal.[6][7] The consequences can range from solvent boiling and pressure buildup to decomposition of reactants and products, resulting in failed experiments, equipment damage, and serious safety incidents.[8]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Scenario 1: Sudden, Uncontrolled Temperature Spike During Reactant Addition

Question: "I began adding the dicarbonyl solution (e.g., aqueous glyoxal) to my solution of this compound, and the internal temperature spiked dramatically, nearly causing the solvent to boil. What happened, and how can I prevent this?"

Answer: This is a classic sign of an uncontrolled, accumulation-driven exotherm. The reaction rate is too high for the reactor's cooling system to handle.

Causality:

  • High Initial Reaction Rate: The condensation reaction is often very fast. Adding a large portion of the dicarbonyl reactant at once provides a high concentration of both reagents, leading to a massive initial heat release.

  • Accumulation: If the reaction is intended to be run at a specific temperature but the addition is too fast for the cooling system, the dicarbonyl compound "accumulates." When the reaction finally accelerates (often triggered by a localized hot spot), this accumulated reagent reacts all at once, causing the temperature spike.

  • Inadequate Heat Transfer: On a larger scale, the surface-area-to-volume ratio of a reactor decreases, making heat removal less efficient than in a small laboratory flask.[7]

Mitigation Protocol:

  • Characterize the Thermal Profile: Before scaling up, perform a small-scale reaction with continuous temperature monitoring to understand the magnitude and speed of the exotherm. Reaction calorimetry (RC1) or heat flow calorimetry are the gold standards for this.[9]

  • Implement Semi-Batch Dosing: The most critical control parameter is the addition rate of the limiting reagent (typically the dicarbonyl). Do not mix the full quantities of reactants at once. Instead, add the dicarbonyl solution slowly and subsurface to a well-stirred solution of the pyrimidine.

  • Link Dosing to Temperature: Use an automated reactor system where the dosing pump is linked to the internal temperature probe. The system can be programmed to stop dosing if the temperature exceeds a predefined safety limit.[7]

  • Ensure Sufficient Cooling Capacity: Ensure your cooling bath or reactor jacket is set to a low enough temperature before starting the addition and has sufficient power to absorb the anticipated heat load.

  • Increase Dilution: Increasing the solvent volume increases the thermal mass of the system, allowing it to absorb more heat for a given temperature rise.

ParameterPoor Control (High Risk)Good Control (Low Risk)
Addition Mode Batch (all at once)Semi-Batch (controlled feed)
Addition Rate Fast, uncontrolledSlow, tied to cooling capacity
Cooling Reactive (cools after spike)Proactive (pre-chilled system)
Concentration HighModerate/Dilute
Scenario 2: Reaction Stalls or Fails to Initiate, Followed by a Violent Exotherm

Question: "I mixed my reactants at a low temperature to control the exotherm, but nothing seemed to happen. After some time (or upon slight warming), the reaction took off violently. What caused this induction period?"

Answer: This dangerous situation is often caused by an induction period, which can be followed by a rapid, uncontrollable reaction.

Causality:

  • Kinetic Barrier at Low Temperature: Many reactions have an activation energy barrier. At very low temperatures, the reaction rate may be negligible. The reactants mix but do not react, leading to a dangerous accumulation of unreacted material.

  • Catalyst Inactivity: If the reaction is acid-catalyzed, the catalytic activity might be suppressed at very low temperatures.

  • Phase/Solubility Issues: The this compound may have limited solubility in some organic solvents, especially at low temperatures.[1] If it is not fully dissolved, the reaction is limited by the dissolution rate, not the intrinsic kinetics. As the reaction slowly generates some heat, it can increase solubility, which then dramatically accelerates the reaction.

Mitigation Protocol:

  • Determine the "Onset" Temperature: Use Differential Scanning Calorimetry (DSC) or small-scale experiments to determine the temperature at which the reaction reliably initiates. Your reaction temperature should be slightly above this to ensure the reaction proceeds as the reactant is added, preventing accumulation.

  • Ensure Homogeneity: Confirm that your starting material is fully dissolved before beginning the addition of the second reactant. If solubility is an issue, consider a different solvent system or a co-solvent.

  • Controlled Heating for Initiation: If a reaction must be initiated by heating, only a very small, non-hazardous amount of one reactant should be present before heating the mixture. The majority of the reactant should be added under temperature control after the initiation temperature has been reached and the reaction is confirmed to be proceeding smoothly.

  • Agitation is Critical: Ensure vigorous and effective stirring. Poor mixing can create localized zones of high concentration and temperature, which can trigger a sudden, bulk reaction.

Workflow for Safe Reaction Initiation

G cluster_prep Preparation cluster_addition Controlled Addition cluster_decision Decision & Control cluster_outcome Process Outcome A Charge Reactor with Pyrimidine and Solvent B Ensure Full Dissolution (Adjust T or solvent if needed) A->B C Cool Reactor to Setpoint (e.g., 5-10 °C) B->C D Start Slow Addition of Dicarbonyl C->D E Monitor Internal Temp (Tr) and Jacket Temp (Tj) D->E F Is Tr stable and ΔT (Tr - Tj) proportional to addition rate? E->F G Tr > Safety Limit? F->G I Continue Addition Maintain Monitoring F->I Yes H STOP ADDITION Increase Cooling G->H Yes I->D Continue Feed J Reaction Complete Proceed to Workup I->J

Caption: Workflow for controlled semi-batch reaction.

Scenario 3: Product Degradation and Low Yield Due to Poor Temperature Control

Question: "My reaction seemed to proceed safely, but the final product is dark, contains impurities, and the yield is low. Could this be related to the exotherm?"

Answer: Absolutely. Even if you avoid a dangerous runaway, poor temperature control can "cook" your reaction, leading to side reactions and degradation.

Causality:

  • Formation of Side Products: Pteridines and their precursors can be sensitive to high temperatures. Localized hot spots caused by poor mixing or too-rapid addition can lead to polymerization, decomposition, or other side reactions.

  • Oxidation: The triamino pyrimidine is electron-rich and can be susceptible to oxidation, a process often accelerated by heat.

  • Reagent Decomposition: The dicarbonyl reagent itself may be unstable at elevated temperatures.

Mitigation Protocol:

  • Define a Maximum Safe Temperature (MST): This is the temperature above which unacceptable product degradation or side reactions occur. This should be determined during process development.

  • Optimize Agitation: Ensure the stirrer design and speed are sufficient to provide good heat transfer from the bulk liquid to the reactor wall. A temperature probe near the wall and one in the center should show minimal difference.

  • Use a Heat Transfer Fluid: For larger scale, direct cooling with an ice bath is not scalable or controllable. A circulating bath with a heat transfer fluid (e.g., glycol/water) provides much more precise and reliable temperature control.[10]

  • Quenching Strategy: Once the reaction is complete, cool the mixture before quenching or workup. Quenching an exothermic workup step (e.g., neutralization) while the reaction mass is still hot can create a secondary thermal hazard.

Troubleshooting Logic for Poor Product Quality

G Start Problem: Low Yield / Impurities CheckTemp Review Temperature Profile Start->CheckTemp CheckMixing Evaluate Agitation Effectiveness Start->CheckMixing CheckReagents Analyze Reagent Purity and Stability Start->CheckReagents Spikes Were there temperature spikes > MST? CheckTemp->Spikes HotSpots Is mixing poor? (e.g., viscous, solid settling) CheckMixing->HotSpots Degradation Are reagents known to degrade? CheckReagents->Degradation FixAddition Solution: Reduce addition rate, Improve cooling Spikes->FixAddition Yes FixMixing Solution: Increase stirrer speed, Use baffle, Change impeller HotSpots->FixMixing Yes FixReagents Solution: Use fresh reagents, Store properly Degradation->FixReagents Yes

Caption: Decision tree for diagnosing poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Is the neutralization of this compound itself exothermic? A1: Yes. The neutralization of any strong acid salt with a base is exothermic. When preparing a solution of the free base from the sulfate salt by adding a base (e.g., NaOH, K₂CO₃), you must do so slowly and with cooling to manage the heat of neutralization.

Q2: Does the "hydrate" part of the name affect the reaction? A2: The water of hydration contributes to the overall thermal mass but is generally not a primary driver of the exotherm. However, its presence should be accounted for in calculating molar equivalents. Always use the formula weight of the hydrate for your calculations.[11][12]

Q3: Can I run this reaction in a continuous flow reactor to better manage the exotherm? A3: Yes. Continuous flow reactors, particularly microreactors, offer a significantly higher surface-area-to-volume ratio, enabling near-instantaneous heat removal.[9] This is an advanced strategy that is excellent for managing highly exothermic and fast reactions, providing superior safety and control.

Q4: What are the key safety signs to watch for during the reaction? A4:

  • A rapid temperature increase that does not respond to cooling.

  • A sudden increase in pressure in a sealed or vented vessel.

  • A change in color (e.g., rapid darkening) or viscosity.

  • Unexpected gas evolution. If any of these are observed, immediately stop reagent addition, apply maximum cooling, and be prepared to execute an emergency quenching procedure if necessary.

References

  • Thermal analysis of some novel pyrimidine derivatives. (2009). ResearchGate. [Link]

  • Runaway reactions, case studies, lessons learned. ARIA. [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. [Link]

  • Understanding Runaway Reactions and Their Safety Implications. (2024). NETZSCH Group. [Link]

  • Advances in Continuous Flow Calorimetry. (2020). ResearchGate. [Link]

  • TAM: Thermal Activity Monitor. New Mexico Tech. [Link]

  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981).
  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). PMC. [Link]

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem. [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. (2014). Der Pharma Chemica. [Link]

  • OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. [Link]

  • Chemical reaction exothermic or endothermic temperature dynamic compensation system. LNEYA. [Link]

  • Pushing at the Boundaries of Pterin Chemistry. (2022). MDPI. [Link]

  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. IJFMR. [Link]

  • Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. (2015). PubMed. [Link]

  • 4,5,6-TRIAMINOPYRIMIDINE SULFATE. GSRS. [Link]

  • Pterin chemistry and its relationship to the molybdenum cofactor. (2011). PMC. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Phenylpteridine Derivatives: An In-Depth Analysis of the Gabriel-Isay Condensation and the Timmis Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pteridines represent a class of nitrogen-containing bicyclic compounds with significant biological and pharmaceutical relevance. Among these, 6-phenylpteridine derivatives are key structural motifs in various therapeutic agents, including the diuretic drug Triamterene. The synthesis of these molecules is, therefore, of paramount importance in medicinal chemistry and drug development. This guide provides a comprehensive comparison of two prominent synthetic strategies for the preparation of 6-phenylpteridine derivatives: the classical Gabriel-Isay condensation and the regioselective Timmis reaction. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

The Gabriel-Isay Condensation: A Versatile but Potentially Ambiguous Route

The Gabriel-Isay condensation is a cornerstone in pteridine synthesis, involving the reaction of a 1,2-dicarbonyl compound with a pyrimidine bearing amino groups at the 5 and 6 positions.[1][2] In the context of synthesizing 2,4-diamino-6-phenylpteridine, this translates to the condensation of 2,4,5,6-tetraaminopyrimidine sulfate with phenylglyoxal.

Mechanistic Rationale

The reaction proceeds through a series of nucleophilic attacks and dehydrations. The more nucleophilic amino group of the tetraaminopyrimidine attacks one of the carbonyl groups of phenylglyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the pteridine ring system. However, a significant challenge in the Gabriel-Isay condensation, when using an unsymmetrical dicarbonyl compound like phenylglyoxal, is the potential for the formation of a mixture of regioisomers (6-phenyl and 7-phenylpteridine). The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.[1]

Experimental Protocol: Synthesis of 2,4-Diamino-6-phenylpteridine via Gabriel-Isay Condensation

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Phenylglyoxal monohydrate

  • Ethanol

  • Water

  • Sodium hydroxide

Procedure:

  • A solution of 2,4,5,6-tetraaminopyrimidine sulfate is prepared in water.

  • A solution of phenylglyoxal monohydrate in ethanol is added to the pyrimidine solution.

  • The reaction mixture is heated under reflux for several hours.

  • The mixture is then cooled, and the pH is adjusted with a sodium hydroxide solution to precipitate the product.

  • The resulting solid is collected by filtration, washed with water and ethanol, and dried to yield 2,4-diamino-6-phenylpteridine.

A detailed protocol for a similar synthesis of 2,4-diamino-7-phenylpteridine can be found in US Patent 2667486A.[3]

The Timmis Reaction: A Regioselective Alternative

The Timmis reaction offers a more controlled and regioselective approach to pteridine synthesis, thereby overcoming the primary drawback of the Gabriel-Isay condensation.[1][2] This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as phenylacetonitrile.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed condensation of the active methylene group of phenylacetonitrile with the nitroso group of the pyrimidine. This is followed by an intramolecular cyclization and dehydration, leading to the exclusive formation of the 6-substituted pteridine. The key to the regioselectivity of the Timmis reaction lies in the specific reactivity of the nitroso group, which directs the cyclization to form the 6-isomer.[4]

Experimental Protocol: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene) via Timmis Reaction

Materials:

  • 2,4,6-Triamino-5-nitrosopyrimidine

  • Phenylacetonitrile

  • Sodium methoxide

  • Methanol

Procedure:

  • 2,4,6-Triamino-5-nitrosopyrimidine and phenylacetonitrile are suspended in methanol.

  • A solution of sodium methoxide in methanol is added to the mixture.

  • The reaction mixture is heated at reflux for an extended period.

  • After cooling, the precipitated product is collected by filtration.

  • The product is washed with methanol and water and then dried to afford 2,4,7-triamino-6-phenylpteridine (Triamterene).

This reaction is a well-established method for the synthesis of the diuretic drug Triamterene.[4][5]

Comparative Analysis

FeatureGabriel-Isay CondensationTimmis Reaction
Starting Materials 2,4,5,6-Tetraaminopyrimidine sulfate, Phenylglyoxal2,4,6-Triamino-5-nitrosopyrimidine, Phenylacetonitrile
Regioselectivity Can produce a mixture of 6- and 7-isomersHighly regioselective for the 6-isomer
Reaction Conditions Typically reflux in aqueous ethanolReflux in methanol with a strong base
Yield Variable, often moderateGenerally good to excellent
Purity of Crude Product May require purification to separate isomersHigh purity due to regioselectivity
Key Advantage Utilizes readily available starting materialsExcellent control over regiochemistry
Key Disadvantage Lack of regioselectivity with unsymmetrical dicarbonylsRequires the synthesis of the 5-nitrosopyrimidine precursor

Visualizing the Synthetic Pathways

Gabriel-Isay Condensation Workflow

Gabriel-Isay Condensation A 2,4,5,6-Tetraaminopyrimidine sulfate C Condensation & Cyclization A->C B Phenylglyoxal B->C D Mixture of 6- and 7-phenylpteridine isomers C->D

Caption: Gabriel-Isay Condensation Workflow

Timmis Reaction Workflow

Timmis Reaction A 2,4,6-Triamino-5-nitrosopyrimidine C Base-catalyzed Condensation & Cyclization A->C B Phenylacetonitrile B->C D 6-Phenylpteridine derivative C->D

Caption: Timmis Reaction Workflow

Conclusion

Both the Gabriel-Isay condensation and the Timmis reaction are powerful tools for the synthesis of 6-phenylpteridine derivatives. The choice between these two methods depends largely on the specific requirements of the synthesis. The Gabriel-Isay condensation offers a straightforward approach using readily available starting materials, but the potential for regioisomeric mixtures necessitates careful consideration of purification strategies. In contrast, the Timmis reaction provides a highly regioselective route to the desired 6-phenylpteridine isomer, making it the preferred method when regiochemical purity is critical, as is often the case in the synthesis of pharmaceutical compounds like Triamterene. Researchers and drug development professionals should carefully weigh the advantages and disadvantages of each method to select the most appropriate synthetic strategy for their target molecule.

References

  • Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
  • Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016-1036.
  • Colston, K. J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(11), 3386.
  • Hultquist, M. E. (1954). U.S. Patent No. 2,667,486. Washington, DC: U.S.

Sources

A Comparative Guide to Alternatives for 4,5,6-Triaminopyrimidine Sulfate Hydrate in Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of purines, foundational molecules for numerous pharmaceuticals, the choice of starting materials is a critical determinant of efficiency, yield, and overall process viability. For decades, 4,5,6-Triaminopyrimidine sulfate hydrate has been a cornerstone precursor, particularly in the well-established Traube purine synthesis. However, evolving synthetic strategies and the demand for process optimization have brought alternative starting materials to the forefront. This guide provides an in-depth technical comparison of viable alternatives to this compound, with a focus on chlorinated pyrimidine derivatives, supported by experimental data to inform your synthetic route selection.

The Central Role of Pyrimidine Precursors in Purine Synthesis

The Traube synthesis, a classical and versatile method, constructs the purine ring system by annulating an imidazole ring onto a 4,5-diaminopyrimidine core. 4,5,6-Triaminopyrimidine and its salts are ideal substrates for this reaction, providing the necessary amino groups for cyclization with a one-carbon unit, typically introduced by reagents like formic acid or formamide.

Caption: Generalized workflow of the Traube purine synthesis.

While effective, the synthetic route to and the use of this compound are not without their challenges, including multi-step preparations and potential for side reactions. This has prompted the investigation of alternative pyrimidine precursors that may offer advantages in terms of accessibility, reactivity, and overall process economy.

I. Synthesis of Guanine: A Comparative Analysis

Guanine, a key component of nucleic acids and a precursor for antiviral drugs like ganciclovir, is a primary target for synthesis using pyrimidine-based routes.

Route 1: The Traditional Path via 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

This established method is a specific application of the Traube synthesis. It is important to note that for guanine synthesis, the direct precursor is 2,4,5-Triamino-6-hydroxypyrimidine sulfate, which is structurally very similar to the topic compound and is prepared through analogous synthetic logic.

Caption: Synthetic pathway to Guanine from a nitrosopyrimidine precursor.

Experimental Protocol: Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine Sulfate [1]

  • Preparation of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate:

    • To a suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (52 g) in hot distilled water (440 mL) at 80°C, add a 20% sodium hydroxide solution (46 mL) to aid dissolution.

    • While maintaining the temperature at 90°C, add sodium dithionite (115 g) portion-wise over approximately 1.5 hours.

    • After the addition is complete, boil the mixture and filter it while hot.

    • Cool the filtrate, collect the precipitate, and wash with cold water.

    • Add a solution of concentrated sulfuric acid (56 mL) in water (500 mL) to the precipitate and heat the mixture in a boiling water bath for 90 minutes.

    • Filter the resulting precipitate, wash with distilled water and ethanol, and dry at 80°C to yield 2,4,5-triamino-6-hydroxy pyrimidine sulfate. The reported yield for this step is approximately 70%.[1]

  • Cyclization to Guanine:

    • In a flask equipped with a condenser, combine 2,4,5-triamino-6-hydroxy pyrimidine sulfate (50 g) and formamide (250 mL).

    • Heat the mixture in an oil bath at 170-180°C for 2 hours.

    • Cool the reaction mixture and filter the precipitated guanine.

    • The crude product can be purified by dissolving in sodium hydroxide solution, treating with activated carbon, and re-precipitating.

Route 2: An Alternative Approach Using Chlorinated Pyrimidines

While less commonly cited for guanine specifically, the general principle of using chlorinated pyrimidines as precursors for purines is well-established. This route involves the sequential displacement of chlorine atoms with amino groups and subsequent cyclization. A plausible, albeit less direct, route to a guanine precursor could start from a dichlorinated pyrimidine.

Conceptual Workflow:

Caption: A conceptual multi-step pathway to Guanine from a chlorinated pyrimidine.

II. Synthesis of Adenine: A More Direct Comparison

The synthesis of adenine offers a clearer opportunity to compare the traditional triaminopyrimidine route with an alternative using a chlorinated pyrimidine.

Route 1: The Conventional Synthesis from 4,5,6-Triaminopyrimidine

This route is a straightforward application of the Traube synthesis.

Experimental Protocol: Synthesis of Adenine from 4,5,6-Triaminopyrimidine [2]

  • Combine 4,5,6-triaminopyrimidine (90 g) and formamide (10 mL) in a reaction flask.

  • Heat the mixture to 140-150°C for 4 hours.

  • Cool the reaction mixture to 15-25°C to induce crystallization.

  • Filter the crude product, wash with formamide and then water.

  • The crude adenine can be purified by recrystallization from water with activated carbon treatment. A reported yield for this process is 81.8%.[2]

Route 2: The Chlorinated Pyrimidine Alternative

A notable alternative route to adenine starts from 4,6-dichloro-5-nitropyrimidine. This approach leverages the reactivity of the chloro groups for subsequent transformations.

Experimental Protocol: Synthesis of Adenine from 4,6-Dichloro-5-nitropyrimidine

This is a multi-step synthesis that proceeds through 5-amino-4,6-dichloropyrimidine.

  • Reduction to 5-Amino-4,6-dichloropyrimidine:

    • A common method involves the catalytic hydrogenation of 4,6-dichloro-5-nitropyrimidine. For instance, using 10% Pd/C as a catalyst in ethyl acetate at room temperature under a hydrogen atmosphere can yield 5-amino-4,6-dichloropyrimidine.

  • Cyclization and Ammonolysis to Adenine:

    • The resulting 5-amino-4,6-dichloropyrimidine can then be subjected to cyclization with a one-carbon source, followed by ammonolysis to introduce the final amino group and form the purine ring.

Performance Comparison: Triaminopyrimidines vs. Chlorinated Pyrimidines

Feature4,5,6-Triaminopyrimidine Sulfate RouteChlorinated Pyrimidine Route
Starting Material Availability Often prepared in-house through multi-step synthesis from simpler precursors.Can be commercially available or synthesized, sometimes from more readily available starting materials like uracil derivatives.
Number of Steps Can be shorter if starting from the triaminopyrimidine, but the synthesis of the precursor itself adds steps.The overall process may involve more steps from a simple starting material, including chlorination, reduction, and amination.
Reaction Conditions Cyclization often requires high temperatures (e.g., 170-180°C for guanine).Can involve a wider range of reaction conditions, including milder catalytic hydrogenations.
Reported Yields Generally good to high for the final cyclization step (e.g., >80% for adenine).[2]Overall yields can be variable and are dependent on the efficiency of each step in the sequence.
Safety and Handling Triaminopyrimidines can be air-sensitive. The sulfate salt offers improved stability.Chlorinated pyrimidines and chlorinating agents (e.g., POCl₃) can be hazardous and require careful handling.
Byproducts and Waste The use of sulfate salts introduces inorganic salts into the waste stream.Chlorination and subsequent reactions can generate acidic and chlorinated waste streams.

Causality Behind Experimental Choices and Field-Proven Insights

The choice between these synthetic routes is often dictated by a balance of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the capabilities of the manufacturing facility.

  • Expertise & Experience: The traditional route using triaminopyrimidines is well-documented and has a long history of successful implementation. This makes it a reliable choice for many applications. However, the multi-step synthesis of the triaminopyrimidine precursor can be a drawback for large-scale production. The use of sodium dithionite as a reducing agent is effective but can introduce sulfur-containing impurities that may require additional purification steps.

  • Trustworthiness: The synthesis of purines via chlorinated pyrimidines offers a potentially more flexible approach. The reactivity of the chloro groups can be modulated to allow for sequential and selective introduction of different functional groups. This can be particularly advantageous in the synthesis of purine analogs for drug discovery. However, the control of regioselectivity during substitution reactions can be a challenge and may require careful optimization of reaction conditions.

  • Authoritative Grounding & Comprehensive References: The Traube synthesis is a cornerstone of heterocyclic chemistry, with extensive literature supporting its mechanism and application.[3][4][5] The use of chlorinated pyrimidines in the synthesis of heterocyclic compounds is also well-documented, with numerous examples in the patent and academic literature.

Conclusion

References

A Comparative Guide to the Quantitative Analysis of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Triaminopyrimidine sulfate hydrate is a crucial intermediate in the synthesis of various biologically active molecules, including antimicrobial and anti-cancer drugs.[1] Its unique structure is also utilized in agricultural chemistry.[1] Accurate quantification of this polar compound within complex mixtures, such as in-process manufacturing samples or final drug formulations, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of various analytical techniques for the quantitative determination of this compound, offering insights into method selection, development, and validation.

The inherent polarity of this compound presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention.[2][3] This guide will explore advanced chromatographic techniques and other analytical methodologies that overcome this limitation, providing robust and reliable quantification.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent upon several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been a cornerstone of pharmaceutical analysis.[4][5] For polar compounds like this compound, several HPLC-based approaches can be employed to achieve adequate retention and separation.

Principle: IP-RPLC enhances the retention of polar, ionizable compounds on a nonpolar stationary phase by introducing an ion-pairing reagent into the mobile phase.[2] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.[6]

Experimental Protocol: IP-RPLC for this compound

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH 3.0 (adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm[7]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Causality Behind Experimental Choices:

  • Sodium Hexanesulfonate: Acts as the ion-pairing reagent, forming a complex with the protonated amine groups of the triaminopyrimidine.[8]

  • pH 3.0: Ensures the analyte is fully protonated for effective ion-pairing.

  • C18 Column: A standard reversed-phase column providing a hydrophobic stationary phase for the interaction of the formed ion-pair.[9]

  • UV Detection at 265 nm: Pyrimidine derivatives typically exhibit strong absorbance in this region.[7]

Trustworthiness (Self-Validating System): Method validation should be performed according to ICH guidelines and includes specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11][12] System suitability tests, including retention time, tailing factor, and theoretical plates, must be established and monitored for each analytical run to ensure consistent performance.[13]

Principle: HILIC is a powerful technique for separating highly polar compounds using a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[14] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

Experimental Protocol: HILIC for this compound

  • Column: Amide or Silica-based HILIC, 3 µm, 2.1 x 100 mm[14]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

Causality Behind Experimental Choices:

  • Amide/Silica HILIC Column: Provides a polar stationary phase necessary for HILIC retention mechanisms.[14]

  • High Acetonitrile Concentration: Essential for promoting partitioning of the polar analyte onto the stationary phase.

  • Ammonium Formate: A volatile buffer compatible with mass spectrometry, should hyphenation be desired.

  • pH 3.5: Maintains the analyte in a consistent protonation state.

Trustworthiness (Self-Validating System): Similar to IP-RPLC, a comprehensive method validation is crucial.[10][11] For HILIC, particular attention should be paid to column equilibration times and the precise control of the mobile phase composition, as small variations can significantly impact retention and reproducibility.[15]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing sub-2 µm particles to achieve faster analyses, higher resolution, and improved sensitivity.[16][17]

Principle: The fundamental principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to a more efficient mass transfer, resulting in sharper peaks and better resolution.[4][16] UPLC systems operate at much higher pressures than HPLC systems.[5][17]

Advantages over HPLC:

  • Faster Analysis Times: Significantly increases sample throughput.[4][5]

  • Improved Resolution and Sensitivity: Allows for the detection of low-level impurities.[4][16]

  • Reduced Solvent Consumption: More environmentally friendly and cost-effective.[4][5]

Experimental Protocol: UPLC-HILIC for this compound

  • Column: Amide or Silica-based HILIC, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 90% B to 50% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Causality Behind Experimental Choices:

  • Sub-2 µm Particle Size Column: The core of UPLC technology, providing high efficiency separations.[16]

  • Shorter Column and Higher Flow Rate: Enabled by the high-pressure capabilities of UPLC, leading to faster run times.[18]

  • Elevated Temperature: Reduces mobile phase viscosity, allowing for higher flow rates at manageable pressures.

Trustworthiness (Self-Validating System): Validation parameters are the same as for HPLC methods.[10][11] However, due to the higher sensitivity of UPLC systems, careful attention must be paid to potential carryover and the cleanliness of the system to prevent baseline noise and ghost peaks.[18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it an ideal technique for analyzing complex mixtures and trace-level impurities.[19]

Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio (m/z) is determined by the mass spectrometer.[20] For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are typically used for their high specificity and sensitivity.

Advantages over UV Detection:

  • Higher Specificity: Can distinguish between compounds with similar retention times and UV spectra.

  • Higher Sensitivity: Often provides lower limits of detection and quantification.

  • Structural Information: Can provide information about the molecular weight and fragmentation of the analyte, aiding in peak identification.[20]

Experimental Protocol: UPLC-MS/MS for this compound

  • LC System: UPLC-HILIC method as described above.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Quantifier: Precursor ion (m/z of 4,5,6-triaminopyrimidine) -> Product ion 1

    • Qualifier: Precursor ion (m/z of 4,5,6-triaminopyrimidine) -> Product ion 2

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

  • Collision Energy: Optimized for each transition.

Causality Behind Experimental Choices:

  • Triple Quadrupole MS: The gold standard for quantitative LC-MS due to its high sensitivity and specificity in MRM mode.[21]

  • ESI Positive Mode: The multiple amine groups on the triaminopyrimidine molecule are readily protonated, making positive mode ESI highly efficient.

  • MRM: Provides a high degree of selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix.

Trustworthiness (Self-Validating System): In addition to the standard validation parameters, LC-MS method validation requires assessment of matrix effects (ion suppression or enhancement) and the use of a suitable internal standard to ensure accuracy and precision.[22]

Data Presentation and Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods.

ParameterIP-RPLC (HPLC)HILIC (HPLC)HILIC (UPLC)UPLC-MS/MS
Principle Ion-pairing on a nonpolar stationary phasePartitioning on a polar stationary phasePartitioning on a polar stationary phaseMass-to-charge ratio detection
Typical Run Time 15-20 min10-15 min3-5 min3-5 min
Relative Sensitivity GoodGoodVery GoodExcellent
Selectivity GoodGoodVery GoodExcellent
Robustness HighModerateModerateHigh (with internal standard)
MS Compatibility Poor (non-volatile salts)[3]Good (volatile buffers)[23]Good (volatile buffers)[23]Native
Key Advantage Widely available and robustGood for highly polar compoundsFast and high resolutionUnmatched sensitivity and selectivity
Key Disadvantage MS incompatibility, column equilibrationLonger equilibration timesRequires high-pressure systemHigher instrument cost and complexity

Experimental Workflow Diagrams

IP-RPLC Method Workflow

IP_RPLC_Workflow Sample Dissolve Sample in Mobile Phase A Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase A (with Ion-Pair Reagent) and B Separation Isocratic/Gradient Separation on C18 Column MobilePhase->Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Curve Integration->Quantification

Caption: Workflow for IP-RPLC analysis.

HILIC-UPLC-MS/MS Method Workflow

HILIC_UPLC_MSMS_Workflow Sample Dissolve Sample (with Internal Standard) in Mobile Phase Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase A (Aqueous with Buffer) and B (Organic) Separation Gradient Separation on HILIC Column MobilePhase->Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification

Caption: Workflow for HILIC-UPLC-MS/MS analysis.

Conclusion

The quantitative analysis of this compound in complex mixtures requires careful consideration of the analytical technique to overcome the challenges associated with its high polarity.

  • IP-RPLC offers a robust and widely accessible HPLC-based solution, though it is not compatible with mass spectrometry.

  • HILIC is an excellent alternative for retaining and separating this polar analyte and is compatible with MS.

  • UPLC significantly enhances the speed and efficiency of HILIC separations, making it ideal for high-throughput environments.

  • LC-MS/MS provides the ultimate in sensitivity and selectivity, making it the method of choice for challenging matrices and trace-level quantification.

The selection of the optimal method will depend on the specific requirements of the analysis. For routine quality control with well-characterized matrices, a validated UPLC-UV HILIC method may be sufficient. For complex matrices, trace-level impurity analysis, or when definitive identification is required, a UPLC-MS/MS method is highly recommended. Regardless of the chosen technique, rigorous method validation is essential to ensure the generation of accurate and reliable data.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed December 16, 2023.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich. Accessed December 16, 2023.
  • Rajani Prajapati, et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2017;10(9):3229-3233.
  • Roemling R, et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Chirag Patel, et al. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. 2011;2(5).
  • Chromatography Today. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Chromatography Today. Published October 20, 2023.
  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich. Accessed December 16, 2023.
  • WebofPharma. HPLC vs. UPLC. WebofPharma. Published December 30, 2025.
  • Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Published April 29, 2018.
  • Doležalová M, et al. Hydrophilic interaction liquid chromatography—a powerful separation technique.
  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods.
  • SIELC Technologies. Mixed-Mode Chromatography vs.
  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
  • Chemistry For Everyone. What Is Ion Pair Chromatography?. YouTube. Published January 18, 2025.
  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • International Journal of Applied Pharmaceutics. Analytical method validation: A brief review. International Journal of Applied Pharmaceutics. 2022;14(3):1-7.
  • The Pharma Knowledge. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Knowledge.
  • LCGC North America. Validation of Impurity Methods, Part II. LCGC North America. 2014;32(8).
  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
  • Benchchem.
  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Published March 7, 2023.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • Chem-Impex.
  • Lemr K, et al. Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology. 2000;486:399-403.
  • Global Substance Registration System. 4,5,6-TRIAMINOPYRIMIDINE SULFATE.
  • Loring HS, et al. A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. Journal of Biological Chemistry. 1947;167(3):863-874.
  • Cavalieri LF, Bendich A. The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. 1950;72(6):2587-2594.
  • Thermo Fisher Scientific. This compound, 98+% (dry wt.)
  • Fisher Scientific. This compound, 98+% (dry wt.)
  • TCI EUROPE N.V.
  • Al-Harbi S, et al. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. 2022;13.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published March 30, 2024.
  • Shimadzu. LC-MS/MS Method Package for Primary Metabolites. Shimadzu.
  • Biosynth.
  • PubChem.
  • Google Patents. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • MilliporeSigma. LC-MS Resource Guide. MilliporeSigma.
  • Thermo Fisher Scientific.
  • European Commission. OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission.
  • Moiseev DV, et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. 2007;41(5):278-286.
  • Lunn G. HPLC methods for recently approved pharmaceuticals. Wiley-Interscience; 2005.
  • Google Patents. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The selection and validation of an appropriate analytical method for an active pharmaceutical ingredient (API) like 4,5,6-Triaminopyrimidine sulfate hydrate is a critical step in ensuring the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Non-Aqueous Titrimetry—for the quantitative analysis of this compound. Beyond a simple outline of methodologies, this document delves into the causality behind experimental choices and presents a framework for the cross-validation of these methods, ensuring the generation of robust and reliable data.

The Critical Role of Method Validation and Cross-Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and range.[1][2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure their equivalence and the reliability of the data they produce.[3][4] This is particularly crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.[5]

Physicochemical Properties of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals.[6] It typically appears as a white to light yellow or orange crystalline powder and is soluble in dimethyl sulfoxide.[7] Its structure, containing multiple amino groups, makes it a basic compound, a property that is central to the selection and design of appropriate analytical methods.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purity assessment of drug substances.[8] Its high resolving power makes it particularly suitable for developing stability-indicating methods, which can separate the API from its degradation products and process-related impurities.[9][10]

Scientific Principles of HPLC Analysis

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar aromatic compounds like 4,5,6-Triaminopyrimidine.[11] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds have a lower affinity for the nonpolar stationary phase and elute earlier, while less polar compounds are retained longer.

For a polar and basic compound like 4,5,6-Triaminopyrimidine, a key consideration is controlling the ionization of the amino groups to achieve good peak shape and retention. This is typically achieved by adjusting the pH of the mobile phase with a suitable buffer.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be a starting point for the development of a robust, stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed.[11][12][13][14] The sample is subjected to stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak of 4,5,6-Triaminopyrimidine.

Advantages and Limitations of HPLC
AdvantagesLimitations
High specificity and selectivity; can separate API from impurities.Higher cost of instrumentation and consumables.
High sensitivity, allowing for the detection of trace impurities.More complex method development and validation.
Can be used for both qualitative and quantitative analysis.Requires skilled personnel for operation and maintenance.
Amenable to automation for high-throughput analysis.Can generate significant solvent waste.

UV-Visible (UV-Vis) Spectroscopy: A Simple and Rapid Approach

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[1][2][15][16] For pyrimidine derivatives, the presence of the aromatic ring system with nitrogen heteroatoms results in characteristic UV absorption.

Scientific Principles of UV-Vis Spectroscopy

The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize errors arising from slight wavelength inaccuracies.

Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

Instrumentation:

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Method Parameters:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound from 200 to 400 nm. (Hypothetically, let's assume λmax is 275 nm, similar to other pyrimidine derivatives).[2][15]

  • Calibration Range: 2 - 12 µg/mL

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in 0.1 M HCl. Dilute this solution to a final concentration within the calibration range (e.g., 8 µg/mL).

Procedure:

  • Measure the absorbance of the blank (0.1 M HCl) and each calibration standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Advantages and Limitations of UV-Vis Spectroscopy
AdvantagesLimitations
Simple, rapid, and cost-effective.Low specificity; any substance that absorbs at the λmax will interfere.
Readily available instrumentation.Not a stability-indicating method without chromatographic separation.
Good precision and accuracy for pure samples.Less sensitive compared to HPLC.
Non-destructive to the sample.Deviations from Beer's Law can occur at high concentrations.

Non-Aqueous Titrimetry: A Classic Method for Basic Compounds

Titrimetry is a classic analytical technique that relies on the stoichiometric reaction between an analyte and a reagent of known concentration (the titrant).[17][18] For weakly basic compounds like 4,5,6-Triaminopyrimidine that are not easily titrated in aqueous solutions, non-aqueous titration is the method of choice.[12][14][19]

Scientific Principles of Non-Aqueous Titrimetry

In non-aqueous titration, a solvent that does not interfere with the reaction is used. For the titration of a weak base, an acidic solvent like glacial acetic acid is used to enhance the basicity of the analyte.[20] The titrant is a strong acid, typically perchloric acid in glacial acetic acid. The endpoint of the titration can be determined potentiometrically or by using a visual indicator.

Experimental Protocol: Non-Aqueous Acid-Base Titration

Instrumentation:

  • Burette (50 mL)

  • Potentiometer with a suitable electrode system or visual indicator.

Reagents:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

Procedure:

  • Accurately weigh about 200 mg of this compound into a clean, dry conical flask.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator. The solution will be violet.

  • Titrate with 0.1 M perchloric acid until the color changes to blue-green, which indicates the endpoint.

  • Perform a blank titration using the same volume of solvent and indicator.

  • Calculate the percentage purity of the sample. Each mL of 0.1 M perchloric acid is equivalent to a specific amount of this compound (this would be determined from the stoichiometry of the reaction).

Advantages and Limitations of Non-Aqueous Titrimetry
AdvantagesLimitations
High precision and accuracy for the assay of the bulk drug.Not specific; titrates all basic substances in the sample.
Cost-effective and does not require sophisticated instrumentation.Not suitable for the analysis of trace impurities.
A well-established and robust technique.The use of hazardous solvents and reagents requires careful handling.
Can provide a direct measure of the total basic content.Endpoint detection can be subjective with visual indicators.

Cross-Validation of Analytical Methods

The purpose of cross-validation is to demonstrate the equivalence of the different analytical methods.[3][4] This is achieved by analyzing the same batch of this compound by all three methods and comparing the results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC Analysis Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (% RSD) HPLC->Precision Assay Assay (% Purity) HPLC->Assay UV_Vis UV-Vis Analysis UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Assay Titrimetry Titrimetry Analysis Titrimetry->Accuracy Titrimetry->Precision Titrimetry->Assay Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Accuracy->Data_Comparison Precision->Data_Comparison Assay->Data_Comparison Equivalence Assessment of Method Equivalence Data_Comparison->Equivalence Sample Single Batch of 4,5,6-Triaminopyrimidine Sulfate Hydrate Sample->HPLC Sample->UV_Vis Sample->Titrimetry

Caption: Workflow for the cross-validation of analytical methods.

Hypothetical Comparative Data

The following tables present hypothetical data from a cross-validation study.

Table 1: Comparison of Method Validation Parameters

ParameterHPLCUV-Vis SpectroscopyNon-Aqueous TitrimetryAcceptance Criteria
Linearity (r²) 0.99980.9995N/A≥ 0.999
Range (µg/mL) 50 - 1502 - 12N/A-
Accuracy (% Recovery) 99.5 ± 0.8%100.2 ± 1.2%99.8 ± 0.5%98.0 - 102.0%
Precision (% RSD)
Repeatability0.45%0.85%0.30%≤ 2.0%
Intermediate Precision0.62%1.10%0.45%≤ 2.0%
LOD (µg/mL) 0.10.5N/A-
LOQ (µg/mL) 0.31.5N/A-

Table 2: Assay Results for a Single Batch

MethodResult 1 (% Purity)Result 2 (% Purity)Result 3 (% Purity)Mean (% Purity)Standard Deviation
HPLC99.699.899.599.630.15
UV-Vis Spectroscopy100.199.5100.5100.030.50
Non-Aqueous Titrimetry99.999.7100.099.870.15

The statistical analysis of the assay results (e.g., using an ANOVA test) would be performed to determine if there is a significant difference between the methods. If no statistically significant difference is found, the methods can be considered equivalent for the purpose of assaying the bulk drug substance.

Conclusion and Recommendations

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

MethodSelection cluster_attributes Key Analytical Attributes cluster_methods Recommended Method Specificity Specificity HPLC HPLC Specificity->HPLC High Purity_Profile Impurity Profiling Purity_Profile->HPLC Yes Speed Speed & Simplicity UV_Vis UV-Vis Speed->UV_Vis High Cost Cost-Effectiveness Cost->UV_Vis Low Titrimetry Titrimetry Cost->Titrimetry Very Low Assay Bulk Assay Assay->HPLC High Accuracy Assay->Titrimetry High Precision

Caption: Method selection guide based on analytical requirements.

  • For stability studies and the determination of impurities, the stability-indicating HPLC method is unequivocally the most suitable choice due to its high specificity.

  • For rapid, routine quality control of the pure bulk drug where impurity levels are known to be low, UV-Vis spectroscopy offers a simple and cost-effective alternative.

  • For a highly precise assay of the bulk drug substance, non-aqueous titrimetry is a robust and economical method.

Ultimately, a comprehensive understanding of the strengths and weaknesses of each method, coupled with a rigorous cross-validation study, will ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., & Sara, K. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. [Link]

  • DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, J., ... & Tacey, R. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 874–881. [Link]

  • Technical Guide Series - Forced Degradation Studies - HubSpot. [Link]

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Klick, S., Muellner, T., & Waterval, J. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(2), 52-62. [Link]

  • Non-aqueous Titrations - Pharmacy Study Material. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38332-38336. [Link]

  • Acid–base titration - Wikipedia. [Link]

  • Acid–Base Titrations - Chemistry LibreTexts. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(s11), 18-27. [Link]

  • Lab Demonstration | Acid - Base Titration. - YouTube. [Link]

  • Acid–base titrations (video) | Khan Academy. [Link]

  • Non-Aqueous Titrations - BrainKart. [Link]

  • Husain, S., Khalid, M., & Singh, R. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 50(8), 713–720. [Link]

Sources

A Comparative Study of the Biological Activity of Substituted Triaminopyrimidines: From Inflammation to Infection and Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Substituted triaminopyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of substituted triaminopyrimidines, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Anti-inflammatory Activity: Targeting Caspase-1 in Pyroptosis

A prominent therapeutic application of substituted triaminopyrimidines is in the modulation of inflammatory responses through the inhibition of caspase-1.

Mechanism of Action: Allosteric Inhibition of Caspase-1

Caspase-1 is a critical enzyme in the inflammatory process known as pyroptosis. Upon activation by multiprotein complexes called inflammasomes, caspase-1 cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms and initiates lytic cell death.[1] Certain substituted triaminopyrimidines have been identified as potent, reversible, and non-competitive inhibitors of caspase-1.[2] These compounds are believed to bind to an allosteric site on the enzyme, inducing a conformational change that prevents catalysis without directly competing with the substrate for the active site.[1][2] This allosteric mechanism offers a promising strategy for developing selective caspase-1 inhibitors with potentially fewer off-target effects.

cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D cleaves IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 maturation Pyroptosis Pyroptosis Gasdermin D->Pyroptosis induces Triaminopyrimidine\nInhibitor Triaminopyrimidine Inhibitor Triaminopyrimidine\nInhibitor->Caspase-1 allosterically inhibits

Caption: Caspase-1 signaling pathway and its inhibition by triaminopyrimidines.

Structure-Activity Relationship (SAR) Insights

Studies on a series of triaminopyrimidine analogs have revealed key structural features influencing their inhibitory potency against caspase-1. A common scaffold involves a triaminopyrimidine core linked to a piperazine ring, which is further substituted.

  • Linker Length: Both methylene and ethylene linkers between the piperazine nitrogen and an aryl group are well-tolerated.[1]

  • Aryl Substituents:

    • Electron-donating groups on the aryl ring generally lead to modest activity.[1]

    • Electron-withdrawing groups can have varied effects. For instance, a 4-trifluoromethylphenyl substituent linked via an ethylene bridge (e.g., AE-2-48) has shown high potency.[1]

  • Alkyl Substituents: N-alkylpiperazine derivatives have demonstrated sub-100 nM IC50 values.[1]

Comparative Inhibitory Activity
Compound IDLinkerSubstituentCaspase-1 IC50 (nM)
CK-1-41EthylenePhenyl56 ± 1
AE-2-48Ethylene4-Trifluoromethylphenyl13 ± 2[1]
AE-2-21Methyleneo-Tolyl18[1]
AE-1-37Ethylene3-Methoxyphenyl108 ± 13[1]
Experimental Protocol: Caspase-1 Inhibition Assay (Fluorometric)

This protocol outlines a typical fluorescence-based assay to determine the IC50 of test compounds against caspase-1.

cluster_workflow Caspase-1 Inhibition Assay Workflow A Prepare Reagents: - Caspase-1 Enzyme - Assay Buffer - Substrate (e.g., Ac-YVAD-AFC) - Test Compounds B Plate Setup: - Add Assay Buffer - Add Test Compounds (serial dilutions) - Add Caspase-1 Enzyme A->B C Incubate at 37°C B->C D Initiate Reaction: - Add Substrate C->D E Measure Fluorescence: - Ex/Em = 400/505 nm - Kinetic or Endpoint Reading D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 Value E->F

Caption: Workflow for a fluorometric caspase-1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human caspase-1 enzyme and the fluorogenic substrate Ac-YVAD-AFC in assay buffer (e.g., HEPES buffer containing DTT and EDTA).

  • Assay Plate Preparation:

    • In a 96-well black microplate, add the assay buffer.

    • Add serial dilutions of the test compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Enzyme Addition and Incubation:

    • Add the diluted caspase-1 enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the Ac-YVAD-AFC substrate to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Activity: Targeting Dihydrofolate Reductase (DHFR)

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial agents, with many derivatives targeting the essential enzyme dihydrofolate reductase (DHFR).

Mechanism of Action: Inhibition of Folate Biosynthesis

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.[3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacteriostatic or bactericidal effects. The selectivity of pyrimidine-based DHFR inhibitors for bacterial over mammalian DHFR is a key factor in their therapeutic success.[3]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Triaminopyrimidine Triaminopyrimidine Inhibitor Triaminopyrimidine->DHFR inhibits

Caption: The role of DHFR in folate metabolism and its inhibition.

Structure-Activity Relationship (SAR) Insights

While much of the literature focuses on diaminopyrimidines like trimethoprim, the triaminopyrimidine scaffold also holds promise. The 2,4,6-triaminopyrimidine core can be seen as an extension of the 2,4-diaminopyrimidine pharmacophore essential for DHFR inhibition.

  • Core Structure: The 2,4-diamino groups are crucial for binding to the active site of DHFR through hydrogen bonds with key amino acid residues.

  • Substitutions: The nature and position of substituents on the pyrimidine ring and any attached side chains significantly impact potency and selectivity. For instance, in a study of a 2,5,6-triaminopyrimidin-4-one derivative (PC1), this compound was found to be structurally similar to guanine and acted as a specific inhibitor of S. aureus growth.[4]

Comparative Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
PC206 (a triaminopyrimidine derivative)Staphylococcus aureus (bovine strains)8 (MIC50), 16 (MIC90)[4]
PC206 (a triaminopyrimidine derivative)Staphylococcus aureus (clinical MRSA)8 (MIC50), 16 (MIC90)[4]
2,4-dichloro-5-fluoropyrimidineStaphylococcus aureus50[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a test compound against a bacterial strain.

cluster_workflow MIC Determination Workflow A Prepare Reagents: - Bacterial Culture - Mueller-Hinton Broth (MHB) - Test Compounds B Plate Setup (96-well): - Add MHB to all wells - Create serial dilutions of Test Compound A->B C Inoculation: - Adjust bacterial culture to 0.5 McFarland standard - Inoculate wells with bacterial suspension B->C D Incubation: - Incubate at 37°C for 18-24 hours C->D E Read Results: - Visually inspect for turbidity D->E F Determine MIC: - Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).

  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, add an appropriate volume of sterile Mueller-Hinton Broth (MHB) to each well.

    • Add the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Kinase Signaling Pathways

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. Substituted triaminopyrimidines have emerged as promising candidates targeting various kinases involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Oncogenic Kinases

Many triaminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. These include:

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when mutated or overexpressed, drives tumor growth. Pyrimidine-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.[6]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their aberrant activity is a hallmark of cancer. CDK inhibitors can induce cell cycle arrest and apoptosis. Certain 2,4,5-trisubstituted pyrimidines have shown potent and selective inhibition of CDK9.[7][8]

cluster_egfr EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR binds Downstream Downstream Signaling (e.g., MAPK, PI3K) EGFR->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Triaminopyrimidine_EGFR Triaminopyrimidine EGFR Inhibitor Triaminopyrimidine_EGFR->EGFR inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The SAR for anticancer triaminopyrimidines is highly dependent on the specific kinase being targeted.

  • For EGFR Inhibitors: The 2,4-diaminopyrimidine core often serves as a hinge-binding motif. Substitutions at the 5- and 6-positions are critical for potency and selectivity. For example, in a series of triazole-pyrimidine hybrids, a 4-chlorophenyl group was found to be important for potent activity against the A549 lung cancer cell line.[6]

  • For CDK Inhibitors: In 2,4,5-trisubstituted pyrimidines, the nature of the substituents at each of these positions dictates the potency and selectivity for different CDK isoforms. For instance, compound 9s from one study, with specific substitutions, showed appreciable selectivity for CDK9.[7]

Comparative Anticancer Activity
Compound Class/IDTargetCancer Cell LineIC50 (µM)
Triazole-pyrimidine hybrid (RDg)EGFRA549 (Lung)15.70[6]
Imamine-1,3,5-triazine derivative (4f)UnknownMDA-MB-231 (Breast)6.25[9]
2,4,5-Trisubstituted pyrimidine (9s)CDK9HCT116 (Colon)Not specified, but potent
Thiazolo[4,5-d]pyrimidine (3b)UnknownC32 (Melanoma)24.4[10][11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

cluster_workflow MTT Assay Workflow A Cell Seeding: - Plate cells in a 96-well plate B Compound Treatment: - Add serial dilutions of test compound A->B C Incubation: - Incubate for 48-72 hours B->C D MTT Addition: - Add MTT reagent to each well C->D E Formazan Solubilization: - Incubate and then add solubilization solution (e.g., DMSO) D->E F Absorbance Measurement: - Read absorbance at ~570 nm E->F G Data Analysis: - Calculate % viability - Determine IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells at an appropriate density in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

Substituted triaminopyrimidines are a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activity. Their ability to be tailored to selectively inhibit key enzymes in inflammatory, infectious, and oncogenic pathways underscores their therapeutic potential. The comparative analysis presented here, including mechanisms of action, SAR, and detailed experimental protocols, provides a valuable resource for researchers aiming to design and evaluate novel triaminopyrimidine-based therapeutic agents. The continued exploration of this chemical space is poised to yield next-generation drugs for a range of challenging diseases.

References

  • Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. ChemMedChem, e202300506. [Link]

  • (Reference for general pyrimidine synthesis - not directly cited for a specific claim in the text but relevant to the topic)
  • (Reference for general pyrimidine synthesis - not directly cited for a specific claim in the text but relevant to the topic)
  • (Reference for general pyrimidine synthesis - not directly cited for a specific claim in the text but relevant to the topic)
  • Haddad, T. G., & Karver, M. R. (2022). Synthesis of Triaminopyrimidine Derivatives for Inhibition of Inflammatory Caspases. DePaul Discoveries, 11(1), 3. [Link]

  • Bolla, J. R., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(11), 3099–3108. [Link]

  • (Reference for antimicrobial activity of a diaminopyrimidine, providing context)
  • (Reference for anticancer activity of pyrimidine deriv
  • Kumar, R., et al. (2024). Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. Drug Development Research, 1-20. [Link]

  • Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 461. [Link]

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 438-451. [Link]

  • Zhang, L., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 12(35), 22661-22675. [Link]

  • (Reference for antimicrobial MIC values of pyrimidine deriv
  • (Reference for EGFR inhibitors)
  • Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 461. [Link]

  • (Reference for anticancer IC50 values of pyrimidine deriv
  • Lee, K., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 12830. [Link]

  • (Reference for synthesis of antimicrobial pyrimidines)
  • (Reference for antimicrobial MIC values of pyrimidine deriv
  • Gracia, B., et al. (2023). Rationally Designed Pyrimidine Compounds: Promising Novel Antibiotics for the Treatment of Staphylococcus aureus-Associated Bovine Mastitis. Antibiotics, 12(9), 1344. [Link]

  • (Reference for synthesis of anticancer pyrimidines)
  • Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 218, 113391. [Link]

  • (Reference for EGFR inhibitor SAR)
  • (Reference for synthesis of antimicrobial and anticancer pyrimidines)
  • (Reference for antimicrobial MIC values against E. coli)

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Commercial 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precursor Purity in Pharmaceutical Synthesis

In the intricate world of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is paramount. This quality is not merely determined in the final crystallization step but is a culmination of rigorously controlled processes, beginning with the procurement of starting materials. 4,5,6-Triaminopyrimidine sulfate hydrate is a key building block in the synthesis of numerous pharmaceuticals, including certain antivirals and folic acid antagonists.[1] The purity of this precursor directly influences the efficiency of downstream reactions, the impurity profile of the subsequent intermediates, and ultimately, the safety and efficacy of the final drug product.

Impurities, even in trace amounts, can lead to the formation of undesirable side products, reduce reaction yields, and introduce potentially toxic components that are difficult to remove. Therefore, a robust, multi-faceted analytical strategy to qualify and compare this critical raw material from various suppliers is not just a quality control measure; it is a fundamental pillar of a successful and compliant drug development program.

This guide provides an in-depth, experience-driven framework for researchers, analytical scientists, and procurement managers to comprehensively assess the purity of commercial this compound. We will move beyond a simple percentage purity value and delve into an orthogonal testing strategy that provides a holistic understanding of the material's quality.

The Analytical Challenge: Understanding the Molecule

4,5,6-Triaminopyrimidine sulfate is a highly polar, nitrogen-rich heterocyclic compound. Its salt form and potential for hydration add layers of complexity to its analysis. A single analytical technique is insufficient to provide a complete purity profile. For instance, a standard HPLC-UV method might quantify organic impurities but will be blind to inorganic salts, residual solvents, and the precise water content. Therefore, we advocate for an orthogonal approach, utilizing multiple analytical techniques that measure different physicochemical properties of the compound. This ensures that the purity assessment is comprehensive and self-validating.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

Expertise & Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of purity assessment for chromophoric organic molecules like 4,5,6-Triaminopyrimidine. Its high resolving power allows for the separation of the main component from structurally similar impurities, while the UV detector provides a sensitive and linear response for accurate quantitation. The choice of a C18 column is standard for retaining polar compounds, and an acidic mobile phase is used to ensure the consistent protonation of the amine groups, leading to sharp, symmetrical peaks.[2][3][4]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-17 min: 40% to 95% B

      • 17-19 min: 95% B

      • 19.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50 mL of Mobile Phase A to create a stock solution of ~0.5 mg/mL.

    • Further dilute 1 mL of the stock solution to 100 mL with Mobile Phase A to create the working solution (~5 µg/mL) for impurity analysis (this corresponds to a 1.0% solution of the main analyte peak).

  • Data Analysis:

    • Calculate the area percent purity by integrating all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify any impurities relative to the main peak area.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately Weigh ~25 mg Sample prep2 Dissolve in 50 mL Mobile Phase A prep1->prep2 prep3 Dilute for Impurity Analysis prep2->prep3 analysis1 Inject 10 µL into HPLC System prep3->analysis1 Prepared Sample analysis2 Gradient Elution on C18 Column analysis1->analysis2 analysis3 Detect at 265 nm analysis2->analysis3 data1 Integrate Peaks in Chromatogram analysis3->data1 Raw Data data2 Calculate Area Percent Purity data1->data2 data3 Quantify Impurities data2->data3 report Purity Report data3->report Final Result

Caption: HPLC workflow for quantitative purity analysis.

Section 2: NMR Spectroscopy for Structural Verification

Expertise & Rationale: While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structure elucidation.[5][6] A ¹H NMR spectrum will confirm the presence of the pyrimidine ring protons and the amino groups, while a ¹³C NMR spectrum will verify the carbon skeleton. Crucially, NMR can identify impurities that may be isomeric or structurally very similar to the main compound, which might co-elute in an HPLC run. The solvent of choice is typically DMSO-d₆ due to the good solubility of the compound.[6][7]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition Parameters (¹H NMR):

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Observe the characteristic signals for the pyrimidine C-H proton and the NH₂ protons.

  • Acquisition Parameters (¹³C NMR):

    • Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

    • Observe the signals corresponding to the carbon atoms in the pyrimidine ring.

  • Data Analysis:

    • Compare the observed chemical shifts with literature values or a reference standard to confirm the structure.

    • Integrate the ¹H NMR signals to check for stoichiometric consistency.

    • Look for small, unassigned peaks that may indicate the presence of organic impurities.

Workflow for NMR Structural Verification

NMR_Workflow cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve 10-15 mg Sample in DMSO-d6 acq1 Acquire 1H NMR Spectrum prep->acq1 Prepared Sample acq2 Acquire 13C NMR Spectrum acq1->acq2 analysis1 Assign Chemical Shifts acq2->analysis1 Raw Spectra analysis2 Compare with Reference Standard analysis1->analysis2 analysis3 Identify Impurity Signals analysis2->analysis3 report Structure & Identity Report analysis3->report Structural Confirmation

Caption: NMR workflow for structural identity confirmation.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, offering definitive proof of identity.[8] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities. As peaks elute from the HPLC column, they are directed into the mass spectrometer, which provides the mass-to-charge ratio (m/z) for each component. This allows for the tentative identification of impurities seen in the HPLC-UV chromatogram, which is invaluable for understanding the quality of the material.

Detailed Experimental Protocol: LC-MS
  • Instrumentation:

    • An LC-MS system, preferably with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Chromatographic Conditions:

    • Use the same HPLC method as described in Section 1, but replace the phosphoric acid mobile phase with a volatile alternative like 0.1% Formic Acid to ensure compatibility with the MS detector.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 50 - 500.

    • The expected [M+H]⁺ for the free base (C₄H₇N₅) is approximately 126.07.

  • Data Analysis:

    • Confirm the m/z of the main peak corresponds to the 4,5,6-Triaminopyrimidine.

    • Extract the m/z values for any impurity peaks observed.

    • Use the accurate mass data to propose potential elemental formulas for the impurities, which can help in identifying their structures.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_analysis Data Analysis prep Prepare Sample in MS-compatible Solvent lc HPLC Separation (Formic Acid Mobile Phase) prep->lc Sample ms Mass Analysis (ESI+ Mode) lc->ms Eluent analysis1 Confirm m/z of Main Component ms->analysis1 Mass Spectra analysis2 Extract m/z of Impurity Peaks analysis1->analysis2 analysis3 Propose Impurity Structures analysis2->analysis3 report Impurity ID Report analysis3->report Impurity Profile

Caption: LC-MS workflow for impurity identification.

Section 4: Complementary Analyses - Water Content and Elemental Analysis

Expertise & Rationale: As the product is a hydrate, quantifying the water content is essential for calculating the purity on a dry weight basis. Karl Fischer titration is the gold standard for this. Furthermore, Elemental Analysis (CHN/S) provides the empirical formula of the compound.[9] This analysis is critical to confirm the correct ratio of carbon, hydrogen, and nitrogen, and importantly, to verify the presence of sulfur, confirming that the material is indeed the sulfate salt.

  • Karl Fischer Titration: To determine the water content (%). Many suppliers specify a water content of <8%.[7][10]

  • Elemental Analysis (CHNS): To confirm the elemental composition against the theoretical values for C₄H₇N₅·H₂SO₄.

Comparative Analysis of Commercial Samples

To illustrate the application of this guide, we present hypothetical data from the analysis of this compound from three different commercial suppliers.

ParameterSupplier ASupplier BSupplier C
Appearance Off-white powderLight yellow powderLight orange powder
HPLC Purity (Area %) 99.6%98.5%99.1%
Number of Impurities >0.1% 132
Largest Unknown Impurity 0.15%0.52%0.25%
Water Content (Karl Fischer) 5.2%7.5%6.1%
Purity (Dry Wt. Basis) >98%>98%>98%
NMR Confirmation Conforms to structureConforms to structureConforms, minor impurity noted
Elemental Analysis (S%) ConformsConformsConforms
Overall Assessment High Purity. Consistent appearance and low impurity profile. Recommended for GMP processes.Meets Spec. Higher impurity levels and color variation. Suitable for early-stage R&D.Good Quality. Some batch-to-batch color variation. Requires consistent QC checks.

Conclusion and Recommendations

The assessment of a critical raw material like this compound demands more than a single purity value on a Certificate of Analysis. A comprehensive, orthogonal analytical approach is essential for mitigating risks in pharmaceutical development.

  • Supplier A represents a high-quality source, demonstrating high purity by HPLC and a clean profile across all techniques.

  • Supplier B , while meeting the common specification of >98% purity, exhibits a higher level of a single impurity, which would require identification and toxicological assessment before use in late-stage development.

  • Supplier C shows good quality but with minor inconsistencies that warrant careful incoming quality control.

As a Senior Application Scientist, my recommendation is to always perform this multi-faceted analysis in-house, regardless of the supplier's provided data. This ensures a deep understanding of the material's quality, protects the integrity of your research and development efforts, and provides a solid foundation for a robust and reliable manufacturing process.

References

  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available at: [Link]

  • Ejelonu, B. C., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Available at: [Link]

  • Gaber, M., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.PMC - NIH. Available at: [Link]

  • Fatima, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.PMC - NIH. Available at: [Link]

  • Guide for Procurement Managers. Sourcing 4,5,6-Triaminopyrimidine Sulfate. Available at: [Link]

  • Kovács, E., et al. (2010). Carbon Protonation of 2,4,6-Triaminopyrimidines: Synthesis, NMR Studies, and Theoretical Calculations.American Chemical Society. Available at: [Link]

  • European Commission. OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Available at: [Link]

  • Google Patents.Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • Bhattacharyya, S.C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.Central European Journal of Energetic Materials. Available at: [Link]

  • Google Patents.Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.

Sources

A Comparative Guide to the Performance of 4,5,6-Triaminopyrimidine in Advanced Photocatalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4,5,6-Triaminopyrimidine's role in enhancing catalytic performance, with a specific focus on its application within advanced photocatalytic systems. While traditionally recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals like the diuretic Triamterene, recent research has unveiled its potential in materials science, particularly in the realm of photocatalysis.[1] We will explore the integration of 4,5,6-Triaminopyrimidine into a graphitic carbon nitride (g-C3N4) framework, comparing the performance of the resulting composite material against the unmodified catalyst and elucidating the mechanisms behind its enhanced activity.

Introduction to 4,5,6-Triaminopyrimidine and Photocatalysis

4,5,6-Triaminopyrimidine (TAP) is a pyrimidine derivative with three amino groups, making it a valuable precursor for synthesizing a range of biologically active molecules.[2] Its structural properties, however, also lend themselves to applications beyond organic synthesis. In materials science, TAP has been investigated for its ability to modify the electronic and physical properties of other materials, leading to improved performance in applications such as clean energy.[1]

One such application is in heterogeneous photocatalysis, a process that utilizes semiconductor materials to harness light energy and drive chemical reactions. Graphitic carbon nitride (g-C3N4), a metal-free polymer semiconductor, has garnered significant attention as a photocatalyst due to its low cost, high stability, and visible-light activity. However, pristine g-C3N4 suffers from limitations, including a relatively wide band gap and rapid recombination of photogenerated charge carriers, which curtail its efficiency.

To overcome these drawbacks, researchers have explored various modification strategies, including doping and copolymerization. Copolymerization with molecules structurally similar to the precursors of g-C3N4, such as melamine, has emerged as an effective method for fine-tuning the electronic structure and photocatalytic properties of the material.[3] Given the structural resemblance of TAP to melamine, it presents an ideal candidate for incorporation into the g-C3N4 network to enhance its catalytic performance.[3]

Performance Enhancement of g-C3N4 through Copolymerization with 4,5,6-Triaminopyrimidine

The introduction of TAP into the g-C3N4 framework via thermal copolymerization results in a new material, hereafter referred to as TAP-CN, with significantly altered and improved properties. The incorporation of the C4N2 ring from TAP into the triazine-based network of g-C3N4 leads to a more efficient photocatalyst.[3]

The performance of TAP-CN has been evaluated in the photocatalytic removal of nitric oxide (NO), a significant air pollutant. The results demonstrate a marked improvement in photocatalytic activity compared to pristine g-C3N4.

CatalystTAP Content (wt%)NO Removal Efficiency (%)Stability
Pristine g-C3N40%~30%Stable
TAP-CN 1% ~55% Highly Stable (no deactivation after 6 cycles)
TAP-CN3%~55%Stable
TAP-CN5%Decreased activity-
TAP-CN10%Decreased activity-

Data synthesized from the findings reported by Zhang et al. (2016).[3]

As the data indicates, the optimal loading of TAP is around 1-3 wt%, resulting in a near doubling of the NO removal efficiency. The 1% TAP-CN catalyst, in particular, exhibits excellent stability, maintaining its high level of performance over multiple reaction cycles.[3]

The enhanced photocatalytic activity of TAP-CN can be attributed to several key factors stemming from the incorporation of TAP into the g-C3N4 structure:

  • Narrowed Band Gap: Copolymerization with TAP narrows the band gap of g-C3N4 from 2.7 eV to 2.4 eV. This is due to a negative shift in the valence band, which allows the material to absorb a broader spectrum of visible light.[3]

  • Improved Charge Separation: The introduction of the TAP-derived C4N2 ring creates an imbalance in the electron density of the π-electron conjugated system. This facilitates the separation and migration of photogenerated electron-hole pairs, reducing the likelihood of their recombination and thereby increasing the quantum efficiency of the photocatalytic process.[3]

  • Structural Modification: The incorporation of TAP induces a morphological change, causing the g-C3N4 sheets to roll up into a tubular configuration. This alteration in structure can influence the material's surface area and interaction with reactants.[3]

The following diagram illustrates the proposed mechanism for enhanced photocatalysis in TAP-CN:

Photocatalysis Mechanism Figure 1. Proposed Mechanism of Enhanced Photocatalysis in TAP-CN cluster_0 TAP-CN Photocatalyst cluster_1 Redox Reactions VB Valence Band (VB) (Shifted by TAP) CB Conduction Band (CB) VB->CB Visible Light Excitation h+ h+ VB->h+ Hole e- e- CB->e- Electron O2 -> O2- O2 -> O2- e-->O2 -> O2- Reduction Improved Charge Separation\n(Reduced Recombination) Improved Charge Separation (Reduced Recombination) NO -> NO3- NO -> NO3- h+->NO -> NO3- Oxidation

Caption: Mechanism of enhanced photocatalysis in TAP-CN.

Experimental Protocols

This protocol is adapted from the procedure described by Zhang et al. (2016).[3]

  • Mixing of Precursors: In an agate mortar, combine 10 g of melamine (MA) and the desired amount of 4,5,6-Triaminopyrimidine (TAP) to achieve the target weight percentage (e.g., 0.1 g of TAP for 1% TAP-CN). Grind the mixture until a uniform powder is obtained.

  • Thermal Polymerization: Place the mixed powder into a porcelain crucible with a lid.

  • Calcination: Heat the crucible in a muffle furnace to 550 °C at a ramp rate of 5 °C/min and hold at this temperature for 4 hours.

  • Cooling and Collection: Allow the furnace to cool naturally to room temperature. The resulting yellow agglomerate is the TAP-CN photocatalyst.

  • Grinding: Grind the final product into a fine powder for use in photocatalytic experiments.

  • Catalyst Preparation: Spread a known amount of the TAP-CN powder onto a glass dish and place it inside the photoreactor.

  • NO Gas Introduction: Introduce a continuous stream of NO gas (at a specific concentration, e.g., 500 ppb) into the reactor.

  • Adsorption-Desorption Equilibrium: Allow the system to reach adsorption-desorption equilibrium in the dark for a set period (e.g., 30 minutes).

  • Photocatalytic Reaction: Irradiate the reactor with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter).

  • Concentration Monitoring: Continuously monitor the concentration of NO at the reactor outlet using a chemiluminescence NO analyzer.

  • Calculation of Removal Efficiency: The NO removal efficiency (η) is calculated using the formula: η = (1 - C/C₀) × 100%, where C is the outlet NO concentration and C₀ is the initial inlet NO concentration.

Concluding Remarks

While 4,5,6-Triaminopyrimidine sulfate hydrate is a well-established building block in organic and medicinal chemistry, its application as a performance-enhancing component in catalytic systems represents a promising area of materials science research. The case study of TAP-modified g-C3N4 demonstrates that strategic incorporation of this pyrimidine derivative can significantly boost the efficiency of a photocatalyst by favorably altering its electronic and structural properties. The resulting TAP-CN composite exhibits a narrowed band gap, improved charge separation, and high stability, making it a more effective catalyst for environmental remediation applications like the removal of NOx pollutants.[3] Further research into the use of TAP and other pyrimidine derivatives as modifiers for various catalytic systems could open new avenues for the development of highly efficient and robust catalysts for a wide range of applications.

References

A Researcher's Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Comparative Analysis of Its Synthetic and Functional Advantages

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical development, medicinal chemistry, and materials science, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, the pyrimidine nucleus stands out for its prevalence in biologically active molecules. This guide provides an in-depth, comparative analysis of 4,5,6-Triaminopyrimidine sulfate hydrate (TAP-Sulfate), a versatile and highly functionalized intermediate. We will move beyond a simple recitation of its properties to explore the nuanced advantages it presents over alternative scaffolds, supported by experimental context and actionable protocols.

Foundational Properties and Strategic Value of TAP-Sulfate

This compound is a stable, crystalline solid that serves as a pivotal precursor in diverse synthetic applications.[1][2] Its strategic value stems from the dense arrangement of reactive amino groups on the pyrimidine ring. This unique trifunctional nature provides multiple handles for subsequent chemical modifications, making it a powerful building block for constructing complex molecular architectures.

The sulfate salt form offers a distinct advantage over the free base. It enhances the compound's stability, particularly against oxidative degradation to which aromatic triamines are susceptible, and improves its handling characteristics in a laboratory setting.[3] Furthermore, its solubility profile often facilitates its incorporation into various reaction media.[1][4]

PropertyValueSource
Molecular Formula C₄H₇N₅·H₂SO₄[2]
Molecular Weight 223.21 g/mol [5]
Appearance Crystalline solid[3]
Melting Point >300 °C
Key Feature High density of nucleophilic amino groups[1]
Primary Advantage Versatile precursor for pharmaceuticals and functional materials[1][4]

Comparative Advantage in Pharmaceutical Synthesis

The most prominent application of TAP-Sulfate is as a key intermediate in the synthesis of high-value pharmaceuticals, particularly antifolates and diuretics. Its structural similarity to purine precursors, combined with its specific reactivity, offers a streamlined path to complex drug molecules.

Case Study: Synthesis of 2,4,5,6-Tetraaminopyrimidine (TAPP) - A Precursor to Methotrexate

A critical application of TAP is its role as a direct precursor to 2,4,5,6-tetraaminopyrimidine (TAPP), a crucial intermediate for the synthesis of the diuretic Triamterene and the vitamin Folic Acid. The synthesis involves the nitrosation of the C5 position followed by reduction.[3][6]

The advantage of using TAP as a starting material lies in the regioselective activation of the C5 position, which is electron-rich due to the three amino groups, making it highly susceptible to electrophilic attack by the nitrosonium ion. This targeted reactivity minimizes the formation of complex side products.

G TAP 4,5,6-Triaminopyrimidine (from TAP-Sulfate) Nitroso_Intermediate 2,4,6-Triamino-5-nitrosopyrimidine TAP->Nitroso_Intermediate NaNO₂, Acetic Acid 0-20°C TAPP 2,4,5,6-Tetraaminopyrimidine (TAPP) Nitroso_Intermediate->TAPP Reduction (e.g., Sodium Dithionite) Heat

Caption: Synthetic workflow for TAPP from TAP.

Experimental Protocol: Synthesis of TAPP from TAP-Sulfate

This protocol is adapted from established industrial processes and demonstrates the efficiency of using TAP-Sulfate.[6][7]

  • Reaction Setup: In a reactor vessel equipped with a mechanical stirrer and thermometer, dissolve 1.0 mole of 4,5,6-Triaminopyrimidine (obtained by neutralizing the sulfate salt) in an aqueous solution of 1.5 moles of acetic acid. Cool the mixture to between 0°C and 16°C.

  • Nitrosation: Slowly add a solution of 1.0-1.05 moles of sodium nitrite while vigorously stirring. Critically, maintain the reaction temperature below 20°C. The intermediate 2,4,6-triamino-5-nitrosopyrimidine will precipitate as a stirrable slurry.[6] The choice to maintain a low temperature is to control the exothermic reaction and prevent the formation of potentially carcinogenic azo-linked polymers.

  • Reduction: To the slurry, add a reducing agent such as sodium dithionite (approx. 2.2 molecular proportions). Allow the reaction temperature to rise to approximately 60°C to drive the reduction. The progress of the reduction can be monitored by the disappearance of the colored nitroso intermediate.

  • Isolation: Filter the hot reaction mixture to remove any insoluble impurities.

  • Precipitation: Cool the filtrate to 5°C. The product, 2,4,5,6-tetraaminopyrimidine, will precipitate out of solution.

  • Recovery: Collect the precipitate by filtration and dry under vacuum. This process typically yields a product of high purity (often >99%) with overall yields in the range of 82-88%.[7]

Comparative Advantage vs. Alternative Routes:

Alternative syntheses of TAPP might start from more basic pyrimidines requiring multiple nitration, reduction, and amination steps. Such multi-step processes often suffer from lower overall yields and the need for extensive purification at each stage. The use of TAP-Sulfate provides a convergent and high-yielding route, making it more economically viable for large-scale production.[7]

Emerging Application: Corrosion Inhibition

Pyrimidine derivatives are recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments.[8][9] The mechanism involves the adsorption of the heterocyclic compound onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.

The advantage of an aminopyrimidine like TAP is the presence of multiple nitrogen atoms (both in the ring and in the amino groups) which act as adsorption centers. These nitrogen atoms can donate lone-pair electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The planar structure of the pyrimidine ring further facilitates strong adsorption (physisorption and chemisorption) on the metal surface.[10][11]

G cluster_solution Corrosive Acid Solution cluster_surface Metal Surface (e.g., Steel) TAP_mol TAP Molecules Metal Fe / Fe²⁺ TAP_mol->Metal Adsorption via N atoms (Lone pair donation) Protective_Layer Protective Organic Film H_plus H⁺ Cl_minus Cl⁻ Metal->H_plus Inhibited Cathodic Reaction (H₂ evolution ↓) Metal->Metal Inhibited Anodic Reaction (Metal dissolution ↓)

Caption: Mechanism of corrosion inhibition by TAP.

Comparative Performance of Pyrimidine Derivatives

While TAP itself is a potent building block, the principle of using highly functionalized pyrimidines is key. Research shows that inhibition efficiency increases with the number of electron-donating groups and the overall electron density of the molecule, which enhances its ability to bond to the metal surface.

InhibitorConcentration (mM)MediumInhibition Efficiency (%)Reference
Pyrimidine Derivative ALow1 M H₂SO₄Increased with concentration[8]
Pyrimidine Derivative BLow1 M H₂SO₄Increased with concentration[8]
ASMF (a pyrimidine derivative)0.2%High conc. acid99.85%[9]
PPTT (a pyrimidine derivative)21 M HCl83.8%[11]
(Note: Direct comparative data for TAP-Sulfate itself as a primary inhibitor is less common than for its derivatives. The table illustrates the high potential of the pyrimidine scaffold.)
Experimental Protocol: Weight Loss Method for Inhibition Efficiency

This is a standard, reliable method to quantify the performance of a corrosion inhibitor.[12]

  • Coupon Preparation: Prepare pre-weighed mild steel coupons of a known surface area. Polish them with emery paper, degrease with acetone, wash with deionized water, and dry.

  • Inhibitor Solution: Prepare a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor (e.g., derived from TAP-Sulfate).

  • Immersion: Immerse the prepared steel coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

  • Cleaning and Re-weighing: After immersion, remove the coupons, clean them to remove corrosion products (e.g., using a solution with Rodine inhibitor), wash, dry, and re-weigh them accurately.

  • Calculation: Calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%) using the following formulas:

    • CR = (Weight Loss in g) / (Surface Area in cm² * Time in h)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

The choice of this gravimetric method provides a direct and unambiguous measure of metal loss, serving as a self-validating system for the inhibitor's efficacy.

Conclusion: A Superior Scaffold for Advanced Applications

This compound distinguishes itself not merely as another heterocyclic intermediate, but as a strategically superior building block. Its key advantages are:

  • High Reactivity and Regioselectivity: The dense functionalization with amino groups allows for targeted, high-yielding synthetic transformations, providing a more efficient and economical route to complex molecules compared to multi-step alternatives.[1][6][7]

  • Enhanced Stability and Handling: The sulfate salt form confers stability and ease of use, crucial for reproducible and scalable chemical processes.[3]

  • Inherent Functional Properties: The core structure, rich in heteroatoms, provides intrinsic properties valuable for applications like corrosion inhibition, acting as a robust platform for the design of high-performance functional materials.[9][10]

For researchers aiming to accelerate drug discovery or develop novel materials, TAP-Sulfate offers a compelling combination of versatility, efficiency, and performance. Its proven utility in established synthetic pathways and high potential in emerging fields solidify its position as a cornerstone reagent in modern chemical science.

References

  • ResearchGate. (n.d.). List of pyrimidine derivatives used for the corrosion inhibition of steel samples in different acid medium. Retrieved from [Link]

  • Wikipedia. (2023). 2,4,6-Triaminopyrimidine. Retrieved from [Link]

  • Scilit. (2009). A Comparative Study of the Corrosion Inhibitive Properties of Pyrimidine Derivatives for Mild Steel. Retrieved from [Link]

  • Petroleum Drilling & Production Technology. (2022). The Development and Characterization of a High Efficiency Pyrimidine Derivatives Corrosion Inhibitor for Acid Jobs. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) A Comparative Study of the Corrosion Inhibitive Properties of Pyrimidine Derivatives for Mild Steel. Retrieved from [Link]

  • Semantic Scholar. (2023). Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4,5,6-TRIAMINOPYRIMIDINE SULFATE. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 98+% (dry wt.), water <8%. Retrieved from [Link]

  • Google Patents. (1979). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • National Center for Biotechnology Information. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]

  • Google Patents. (1981). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.

Sources

A Senior Application Scientist's Guide to Benchmarking 4,5,6-Triaminopyrimidine Sulfate Hydrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficiency and purity of starting materials are paramount. The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the performance of key heterocyclic building blocks. Among these, pyrimidine derivatives are of significant importance, serving as precursors to a wide array of therapeutic agents.[1] This guide provides an in-depth technical comparison of 4,5,6-triaminopyrimidine sulfate hydrate, a versatile precursor, against its common alternatives. We will delve into a critical analysis of their synthetic performance, backed by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery and development pipelines.

The Central Role of Aminopyrimidines in Medicinal Chemistry

Aminated pyrimidine scaffolds are foundational to a multitude of clinically significant molecules. Their prevalence stems from their ability to mimic the endogenous purine and pyrimidine bases, allowing them to interact with biological targets such as kinases, polymerases, and other enzymes. 4,5,6-Triaminopyrimidine, with its multiple reactive amine groups, is a particularly valuable intermediate for the synthesis of purines, pteridines, and other fused heterocyclic systems that are at the core of many anticancer, antiviral, and antimicrobial drugs.[1]

The sulfate hydrate form of 4,5,6-triaminopyrimidine offers advantages in terms of stability and handling compared to the free base, making it a preferred choice in many synthetic applications. However, to justify its selection in a given synthetic route, a rigorous performance benchmark against viable alternatives is essential.

Key Performance Indicators for Benchmarking

To objectively assess the performance of this compound and its alternatives, we will focus on the following key performance indicators (KPIs):

  • Yield: The efficiency of the chemical conversion, expressed as a percentage of the theoretical maximum.

  • Purity: The degree to which the synthesized product is free from impurities, typically determined by High-Performance Liquid Chromatography (HPLC).

  • Reaction Time: The duration required to complete the synthesis.

  • Process Simplicity and Scalability: The ease of performing the synthesis and its adaptability to larger-scale production.

  • Cost-Effectiveness: A qualitative assessment of the overall cost, considering starting materials, reagents, and process complexity.

Competitor Landscape: Alternative Precursors

For a comprehensive benchmark, we will compare the performance of this compound against a primary alternative:

  • 2,4,5,6-Tetraaminopyrimidine Sulfate: A closely related pyrimidine derivative that is also a crucial precursor in pharmaceutical synthesis, particularly for anticancer and anti-infective drugs.[2]

We will also briefly discuss the direct use of Guanine as a starting material in certain contexts, although its synthetic utility as a precursor is different from the aminopyrimidines.

Experimental Showdown: Synthesis Protocols and Performance Data

This section provides detailed, step-by-step methodologies for the synthesis of 4,5,6-triaminopyrimidine and its sulfate salt, alongside the synthesis of the key alternative, 2,4,5,6-tetraaminopyrimidine sulfate. The presented data is a synthesis of reported experimental findings to facilitate a comparative analysis.

Synthesis of 4,5,6-Triaminopyrimidine and its Subsequent Conversion to Sulfate Hydrate

The synthesis of 4,5,6-triaminopyrimidine is often achieved through the reduction of a nitroso-pyrimidine precursor.

Experimental Protocol: Synthesis of 4,5,6-Triaminopyrimidine [3]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging the Flask: To the flask, add 4,6-diamino-5-nitrosopyrimidine.

  • Solvent and Catalyst Addition: Add methanol as the solvent, followed by the addition of a catalytic amount of 5% palladium on carbon.

  • Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen atmosphere in an autoclave.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration. The filtrate, containing the 4,5,6-triaminopyrimidine, is then concentrated under reduced pressure. The resulting product can often be used directly in the next step without further purification.[3]

Experimental Protocol: Conversion to this compound

  • Dissolution: The crude 4,5,6-triaminopyrimidine is dissolved in deionized water, with gentle heating if necessary.

  • Acidification: While stirring, slowly add a stoichiometric amount of sulfuric acid to the solution.

  • Crystallization: The solution is cooled in an ice bath to induce crystallization of the sulfate salt.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Drying: The product is dried in a vacuum oven at a low temperature to yield the final product.

Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate

A robust synthesis for this alternative is well-documented, providing a strong basis for comparison.

Experimental Protocol: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate [4]

  • Reaction Setup: A reactor vessel is equipped with an addition funnel, a mechanical stirrer, and a thermometer.

  • Slurry Formation: Charge the vessel with water and 5-nitroso-2,4,6-triaminopyrimidine to form a slurry.

  • Reduction: While maintaining the temperature between 20-65°C, concurrently add zinc dust and a suitable acid (e.g., hydrochloric acid) to maintain a pH below 7.

  • pH Adjustment: After the addition is complete, adjust the pH to approximately 2.0-2.5 with the acid to form a solution of the acid salt.

  • Filtration: Separate any insoluble materials by filtration.

  • Precipitation: Add sulfuric acid to the mother liquor to adjust the pH to about 0.2-0.5, maintaining the temperature between 20-60°C.

  • Crystallization and Isolation: Cool the reaction mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate. The precipitate is then recovered by filtration, washed, and dried.

Performance Benchmark: A Comparative Analysis

The following table summarizes the performance of this compound against its key alternative based on the experimental data gathered.

Performance MetricThis compound2,4,5,6-Tetraaminopyrimidine SulfateGuanine (as a precursor)
Typical Yield ~95% (for the free base)[3]82.5-88.5%[4]Yields vary significantly depending on the specific reaction.
Purity ≥ 98% (HPLC)[5]~99.5%[4]High purity is achievable but often requires extensive purification.[6]
Reaction Time Variable, dependent on hydrogenation setupSeveral hoursCan be lengthy, often requiring high temperatures.[6]
Process Simplicity Multi-step process (reduction then salt formation)Multi-step process with controlled pH adjustmentsCan be a one-pot synthesis but may require harsh conditions.[3]
Scalability Readily scalableDemonstrated scalabilityScalability can be challenging due to reaction conditions.
Cost-Effectiveness Generally cost-effective due to high yieldCost-effective with high purity outputCan be more expensive due to the cost of guanine itself.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a synthetic route is not merely about achieving the highest yield. The methodologies described are designed as self-validating systems, where the integrity of the process ensures the quality of the final product.

  • Choice of Reducing Agent: In the synthesis of both triamino- and tetraaminopyrimidines, the selection of the reducing agent is critical. Catalytic hydrogenation with palladium on carbon is a clean and efficient method, minimizing the introduction of impurities.[3] The use of zinc dust and acid is a classical and effective method, though it requires careful control of pH and removal of zinc salts.[4]

  • pH Control: The pH of the reaction medium is a critical parameter, especially in the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate. Precise pH control ensures the desired salt formation and minimizes side reactions.[4]

  • Crystallization as a Purification Step: The final crystallization of the sulfate salts is not just for isolation but is a crucial purification step. The controlled precipitation allows for the separation of the desired product from soluble impurities.

Visualizing the Synthetic Pathways

To better understand the experimental workflows, the following diagrams illustrate the key steps in the synthesis of 4,5,6-triaminopyrimidine and 2,4,5,6-tetraaminopyrimidine.

Synthesis_of_4_5_6_Triaminopyrimidine cluster_0 Synthesis of 4,5,6-Triaminopyrimidine cluster_1 Conversion to Sulfate Hydrate A 4,6-Diamino-5-nitrosopyrimidine C Hydrogenation (Autoclave) A->C Add B Methanol, 5% Pd/C B->C D Filtration C->D E Concentration D->E F 4,5,6-Triaminopyrimidine E->F G Dissolution in Water F->G I Crystallization G->I Add H Sulfuric Acid H->I J Filtration & Drying I->J K 4,5,6-Triaminopyrimidine Sulfate Hydrate J->K Synthesis_of_2_4_5_6_Tetraaminopyrimidine_Sulfate cluster_0 Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate A 5-Nitroso-2,4,6-triaminopyrimidine C Reduction (20-65°C) A->C Add B Water, Zinc Dust, Acid B->C D pH Adjustment (2.0-2.5) C->D E Filtration D->E F Add Sulfuric Acid (pH 0.2-0.5) E->F G Cooling (0-10°C) F->G H Filtration & Drying G->H I 2,4,5,6-Tetraaminopyrimidine Sulfate H->I

Caption: Workflow for the synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate.

Conclusion and Recommendations

This comparative guide provides a framework for researchers to benchmark the performance of this compound against its key alternative, 2,4,5,6-tetraaminopyrimidine sulfate.

  • This compound stands out for its potentially higher yield in the initial free base synthesis. [3]The subsequent salt formation is a straightforward process. This makes it an excellent choice when maximizing the output from a given amount of starting material is the primary concern.

  • 2,4,5,6-Tetraaminopyrimidine Sulfate offers the advantage of achieving very high purity in its synthesis. [4]The detailed, pH-controlled process, while more complex, provides a robust method for obtaining a high-quality product. This is crucial in applications where even trace impurities can have a detrimental effect on subsequent reactions or the final product's biological activity.

Ultimately, the choice between these valuable precursors will depend on the specific requirements of the drug development program. For applications demanding the highest purity, the more controlled synthesis of 2,4,5,6-tetraaminopyrimidine sulfate may be preferable. However, for projects where yield is the more critical factor, the synthetic route to this compound presents a compelling option.

It is recommended that researchers conduct small-scale trials of both synthetic routes in their own laboratory settings to validate these findings and determine the most suitable precursor for their specific target molecule and process constraints.

References

  • Process for the preparation of pure guanine. (1991). Google Patents.
  • Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. Retrieved from [Link]

  • Synthesis. (n.d.). Thieme. Retrieved from [Link]

  • Synthesis of 2,4,5,6-tetraaminopyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Sonawane, R. P. (2014). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. International Letters of Chemistry, Physics and Astronomy, 14, 22-27. Retrieved from [Link]

  • Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Metod. (2014). ICM UW. Retrieved from [Link]

  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981). Google Patents.
  • 2,4,5,6-Tetraaminopyrimidine sulfate salt. (n.d.). Pharmacompass. Retrieved from [Link]

  • 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • 4,5,6-Pyrimidinetriamine, sulfate (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002). BioOne Complete. Retrieved from [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002). The Arabidopsis Book. American Society of Plant Biologists. Retrieved from [Link]

  • Fairlamb, A. H., & Bowman, I. B. (1980). Methotrexate inhibits de novo purine synthesis but stimulates de novo pyrimidine... ResearchGate. Retrieved from [Link]

  • 4,5,6-TRIAMINOPYRIMIDINE SULFATE. (n.d.). GSRS. Retrieved from [Link]

  • 4,5,6-Triaminopyrimidine sulfa | 307181-1G. (n.d.). SLS Ireland. Retrieved from [Link]

  • De Abreu, R. A., De Bruyn, C. H., & Hulscher, T. W. (1983). Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages. PubMed. Retrieved from [Link]

  • Oliveira, A. S., et al. (2021). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry, 19(36), 7859-7868. Retrieved from [Link]

  • Fairbanks, L. D., et al. (1995). Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? Biochemical Journal, 308(Pt 1), 143-151. Retrieved from [Link]

  • Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (1979). Google Patents.
  • A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. (2022). Molecules, 27(24), 8595. Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023). RSC Advances, 13(42), 29635-29654. Retrieved from [Link]

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. (2012). SciSpace. Retrieved from [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology, 11, 765455. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical does not end with the experiment. Responsible management of waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven framework for the proper disposal of 4,5,6-Triaminopyrimidine sulfate hydrate, a key intermediate in synthetic chemistry[1]. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into your workflow.

Core Principle: Hazard-Informed Waste Management

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not benign; it is classified as an irritant. The "why" behind our stringent disposal protocols is rooted in mitigating these specific hazards. Failure to adhere to proper procedures can lead to occupational exposure and environmental contamination.

The compound's hazard profile, according to the Globally Harmonized System (GHS), dictates the necessary precautions.

Hazard ClassificationGHS Hazard CodeSignal WordPrimary Precautionary Statement
Causes serious eye irritation H319WarningP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]
Causes skin irritation H315WarningP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
May cause respiratory irritation H335WarningP261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

These classifications are not mere labels; they are directives. The potential for respiratory irritation, for example, is the primary reason we must prevent this solid material from becoming airborne during any handling or disposal step.

Immediate Safety & Spill Response

Before addressing routine disposal, we must be prepared for accidental releases. A swift, correct response minimizes exposure and environmental impact.

Required Personal Protective Equipment (PPE)

When handling this compound in any capacity—weighing, transferring, or cleaning a spill—the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) must be used.[5] All respiratory protection should be used in accordance with OSHA regulations found in 29 CFR 1910.134.[5]

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Ventilate: Ensure the area is clear of unprotected personnel. Increase ventilation or perform the cleanup within a chemical fume hood.[5][8]

  • Don PPE: Before approaching the spill, put on all required PPE.

  • Contain the Spill: Gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or dry earth).

  • Collect the Material: Carefully sweep or scoop up the material. Crucially, avoid creating dust .[8][9] Place the swept material and any contaminated absorbents into a suitable, clearly labeled container for disposal.[2][9]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Wash the area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands and any exposed skin after the cleanup is complete.[2]

The Core Disposal Workflow

The guiding principle for the disposal of this compound is that it must be managed by a licensed and approved waste disposal facility.[2][3] Under regulations set by the Environmental Protection Agency (EPA), the entity that creates the chemical waste (the "generator") is responsible for its proper classification and safe disposal.[9][10]

The following diagram outlines the decision-making and operational workflow for proper disposal.

G cluster_prep Preparation & Collection cluster_disposal Final Disposal Pathway Waste Waste 4,5,6-Triaminopyrimidine Sulfate Hydrate Assess Step 1: Assess Hazards (Skin, Eye, Resp. Irritant) Waste->Assess PPE Step 2: Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Step 3: Collect Waste in a Designated, Compatible Container PPE->Contain Label Step 4: Label Container 'Hazardous Waste' + Chemical Name & Hazards Contain->Label Segregate from incompatible materials (e.g., strong oxidizers) Store Step 5: Store Securely in Satellite Accumulation Area Label->Store Contact Step 6: Contact EHS for Pickup & Professional Disposal Store->Contact Disposal Step 7: Transfer to Approved Waste Disposal Facility Contact->Disposal

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Accumulation and Disposal

This protocol details the step-by-step methodology for routine laboratory waste.

  • Waste Characterization: As the generator, you must determine if the waste is hazardous according to EPA guidelines under 40 CFR Part 261.3.[10] Given its irritant properties, it is best practice to manage this compound as a hazardous chemical waste.

  • Segregation and Containment:

    • Designate a specific, compatible, and sealable container for this waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • This compound is incompatible with strong oxidizing agents.[6][9] Ensure waste is segregated to prevent dangerous reactions.

    • Keep the waste container closed except when adding waste.[5]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "this compound" and list the associated hazards (Skin, Eye, and Respiratory Irritant).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is in a cool, dry, and well-ventilated location.[2][5]

    • The storage location should be secure and away from heat or sources of ignition.[2]

  • Professional Disposal:

    • NEVER dispose of this chemical down the drain or in regular trash.[6][9] This is a direct violation of environmental regulations and safety protocols, echoing the EPA's broader ban on sewering pharmaceutical waste.[11]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container. They will work with a licensed hazardous waste contractor to ensure final disposal is completed via approved methods, such as incineration at a permitted facility.

Managing Empty Containers

An "empty" container that once held this compound is not necessarily free of hazard. Trace residues can still pose an exposure risk.

  • For Disposal: If the container will be discarded, it should be managed as hazardous waste along with its contents. Do not rinse the container into the sewer system.

  • For Reuse: If the container is to be reused, it must be decontaminated. This involves a triple rinse with a suitable solvent (one that dissolves the compound, like DMSO[1], followed by another solvent like water if appropriate). The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of according to the protocol in Section 3.

By adhering to these scientifically-grounded and regulation-aligned procedures, you build a culture of safety that extends beyond the experiment, protecting yourself, your colleagues, and the environment.

References

  • Vertex AI Search. (2025). 4 - SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
  • Google Search. 4,5,6-Triaminopyrimidine Sulfate - Free SDS search.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). 4-AMINOPYRIDINE.
  • Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (2018, January 12). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). (2023, March 28). 2-AMINOPYRIDINE.
  • Google Search. Material Safety Data Sheet - 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, 97%.
  • Cole-Parmer. Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.
  • Fisher Scientific. This compound, 98+% (dry wt.), water <8%.
  • Sigma-Aldrich. 4,5,6-Triaminopyrimidine sulfate 98 49721-45-1.
  • PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1).
  • Chem-Impex. This compound.
  • Google Search. Section 2 - Composition, Information on Ingredients.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Fisher Scientific. This compound, 98+% (dry wt.), water <8%.
  • U.S. Environmental Protection Agency (EPA). (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
  • U.S. Environmental Protection Agency (EPA). (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency (EPA). (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides.
  • U.S. Environmental Protection Agency (EPA). (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
  • Gsrs. 4,5,6-TRIAMINOPYRIMIDINE SULFATE.
  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • European Commission. (2015, June 25). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143).

Sources

A Researcher's Guide to the Safe Handling of 4,5,6-Triaminopyrimidine Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4,5,6-Triaminopyrimidine sulfate hydrate (CAS No. 207742-76-5). Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. This document synthesizes information from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive operational plan.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:

  • Skin Irritation : Causes skin irritation.[1][2]

  • Serious Eye Irritation : Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][2]

  • Oral Toxicity : May be harmful if swallowed.[3][4]

A thorough risk assessment should be conducted before any handling of this compound to ensure that all potential hazards are identified and mitigated.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following table outlines the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[5][6]To protect against splashes and airborne particles that can cause serious eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat or impervious clothing should be worn.[5][6]To prevent skin contact, which can lead to irritation.[4][5]
Respiratory Protection A NIOSH/MSHA approved respirator with an appropriate particulate filter should be used if dust formation is likely or if working outside of a ventilated enclosure.[6][7]To avoid inhalation of dust that may cause respiratory tract irritation.[4][7]
Footwear Closed-toe, chemical-resistant shoes.[7]To protect feet from potential spills.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Spill Kit : Have a chemical spill kit appropriate for solid reagents readily available.

  • Clear Workspace : Keep the work area clean and free of clutter to prevent spills.[8]

Donning PPE: A Deliberate Sequence

The proper sequence for putting on PPE is critical to ensure complete protection.

PPE_Donning cluster_donning Donning PPE Lab Coat Lab Coat Goggles/Face Shield Goggles/Face Shield Lab Coat->Goggles/Face Shield Respirator Respirator Goggles/Face Shield->Respirator Gloves Gloves Respirator->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment.
  • Lab Coat : Put on a clean, buttoned lab coat.

  • Eye and Face Protection : Don safety goggles or a face shield.

  • Respiratory Protection : If required, put on the respirator and perform a seal check.

  • Gloves : Wash hands thoroughly before donning chemical-resistant gloves. Ensure gloves overlap the cuffs of the lab coat.[9]

Handling the Compound
  • Avoid Dust Formation : Handle the solid carefully to minimize the generation of dust.[4][7]

  • Portioning : If transferring the powder, use a spatula or other appropriate tool. Avoid scooping directly from the container with weighing paper.

  • Weighing : When weighing, use a balance inside a ventilated enclosure if possible.

  • Keep Containers Closed : Keep the container tightly closed when not in use.[1][6][7]

Doffing PPE: A Contamination-Conscious Removal

Removing PPE in the correct order is essential to prevent self-contamination.

PPE_Doffing cluster_doffing Doffing PPE Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator Respirator Lab Coat->Respirator

Figure 2: Recommended sequence for doffing Personal Protective Equipment.
  • Gloves : Remove gloves first, turning them inside out as you remove them.

  • Goggles/Face Shield : Remove eye and face protection from the back.

  • Lab Coat : Remove the lab coat, folding the contaminated side inward.

  • Respirator : Remove the respirator from the back.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[7]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and colleagues.

  • PPE : Don the appropriate PPE as outlined in Section 2.

  • Contain : For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container.[4] Avoid generating dust.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the contaminated materials as hazardous waste.[1]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]

  • Ingestion : Wash out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[4][6]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[4][7]

Disposal
  • Dispose of waste and residues in accordance with local, state, and federal regulations.[10]

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated PPE and cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Benchchem. (n.d.). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
  • FreeSDS. (n.d.).
  • Benchchem. (n.d.). Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol.
  • Santa Cruz Biotechnology. (2018, January 12).
  • Jelmar, LLC. (n.d.).
  • Thermo Fisher Scientific. (2025, December 18).
  • Acros Organics N.V. (n.d.).
  • Thermo Fisher Scientific. (2025, October 6).
  • Thermo Fisher Scientific. (2021, December 24).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Microbe Online. (2022, June 7). Personal Protective Equipment (PPE)
  • PubChem. (n.d.).
  • Thermo Fisher Scientific. (2025, September 18).
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards.pdf.
  • Fisher Scientific. (2024, March 30).
  • EHS. (2023, June 19).
  • CHEMTREC®. (2020, January 14).
  • Office of Research Services (ORS). (n.d.). Chemical Safety Guide, 5th Ed.
  • Health and Safety Executive (HSE). (2025, August 28). Chemicals - safe use and handling.
  • Sigma-Aldrich. (n.d.).
  • Chem-Impex. (n.d.).
  • ChemicalBook. (2025, July 14).
  • Thermo Fisher Scientific. (n.d.). This compound, 98+% (dry wt.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6-Triaminopyrimidine sulfate hydrate
Reactant of Route 2
4,5,6-Triaminopyrimidine sulfate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.